molecular formula C9H8O2S B1459814 1-Ethynyl-2-(methylsulfonyl)benzene CAS No. 1019928-25-6

1-Ethynyl-2-(methylsulfonyl)benzene

Cat. No.: B1459814
CAS No.: 1019928-25-6
M. Wt: 180.23 g/mol
InChI Key: WMGPXZHQPZJXOZ-UHFFFAOYSA-N
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Description

1-Ethynyl-2-(methylsulfonyl)benzene ( 1019928-25-6) is a high-value aromatic alkyne building block with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features an ethynyl group adjacent to a methylsulfonyl moiety on a benzene ring, making it a versatile intermediate in organic synthesis and medicinal chemistry research. Its key research value lies in its application as a reactant in metal-catalyzed coupling reactions, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form molecular triazole linkages . Researchers utilize this compound to create novel chemical entities, such as benzosiloxaboroles, which are of significant interest for their distinctive supramolecular assemblies driven by C(π)⋯B interactions in the crystalline state and their potential in antimicrobial screening . The methylsulfonyl group acts as a strong electron-withdrawing substituent, which can influence the electronic properties of the aromatic system and the reactivity of the alkyne in various transformations. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-8-6-4-5-7-9(8)12(2,10)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGPXZHQPZJXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-2-(methylsulfonyl)benzene for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethynyl-2-(methylsulfonyl)benzene, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific ortho-isomer, this document synthesizes information from closely related analogs, particularly its para-isomer, 1-ethynyl-4-(methylsulfonyl)benzene, and its thioether precursor, to project its physicochemical properties, reactivity, and potential applications. The guide details plausible synthetic routes, explores its chemical behavior with an emphasis on reactions pertinent to drug discovery, and discusses its potential as a versatile building block in the creation of complex molecular architectures. Safety considerations and a summary of known data for related compounds are also presented to provide a thorough resource for researchers.

Introduction: A Molecule of Untapped Potential

1-Ethynyl-2-(methylsulfonyl)benzene is an aromatic compound featuring an ethynyl group and a methylsulfonyl group in an ortho substitution pattern on a benzene ring. This unique arrangement of a reactive alkyne and a strongly electron-withdrawing sulfone group suggests a rich and versatile chemical profile, making it a potentially valuable, yet underexplored, building block in organic synthesis. While extensive data is available for its structural isomer, 1-ethynyl-4-(methylsulfonyl)benzene, the ortho configuration of the titular compound is expected to impart distinct steric and electronic properties that could be advantageously exploited in the design of novel pharmaceuticals and functional materials.

The methylsulfonyl group is a key pharmacophore known to enhance polarity and solubility in polar solvents.[1] The terminal alkyne provides a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1] The proximity of these two functional groups in the ortho position could lead to unique intramolecular interactions and reactivity patterns not observed in the more commonly studied para isomer.

Physicochemical and Spectroscopic Properties: An Estimation

Table 1: Comparison of Physicochemical Properties

Property1-Ethynyl-4-(methylsulfonyl)benzene (para-isomer)1-Ethynyl-2-(methylsulfonyl)benzene (ortho-isomer) (Predicted)
CAS Number 340771-31-5[1][2]Not assigned
Molecular Formula C₉H₈O₂S[2]C₉H₈O₂S
Molecular Weight 180.22 g/mol [2]180.22 g/mol
Appearance White to off-white solid[3]Likely a solid
Melting Point 95-106 °CExpected to differ from the para-isomer due to different crystal packing
Boiling Point 327.7 ± 34.0 °C (Predicted)[3]Similar to the para-isomer, but may have a slightly lower boiling point due to potential intramolecular interactions
Solubility Soluble in polar organic solvents[1]Expected to be soluble in polar organic solvents

Spectroscopic Characteristics (Predicted):

  • ¹H NMR: The proton of the terminal alkyne is expected to appear as a singlet around δ 3.0-3.5 ppm. The aromatic protons would exhibit complex splitting patterns in the δ 7.5-8.2 ppm region, characteristic of an ortho-disubstituted benzene ring.

  • ¹³C NMR: The acetylenic carbons would resonate around δ 80-90 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the sulfonyl group being significantly downfield.

  • IR Spectroscopy: A sharp absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch would be characteristic. Strong absorptions corresponding to the S=O stretches of the sulfone group would be prominent in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 1-ethynyl-2-(methylsulfonyl)benzene is not explicitly described in the literature. However, a logical and efficient synthetic strategy can be proposed based on established organic chemistry transformations.

Proposed Synthetic Pathway

A plausible route involves the Sonogashira coupling of a suitable ortho-substituted precursor, followed by oxidation of a thioether to the desired sulfone.

G A 1-Iodo-2-(methylthio)benzene C (2-(Methylthio)phenyl) (trimethylsilyl)acetylene A->C PdCl₂(PPh₃)₂, CuI Et₃N, THF B Trimethylsilylacetylene B->C D 1-Ethynyl-2-(methylthio)benzene (CAS 78905-08-5) C->D K₂CO₃, MeOH E 1-Ethynyl-2-(methylsulfonyl)benzene D->E m-CPBA or Oxone® DCM

Figure 1: Proposed synthesis of 1-ethynyl-2-(methylsulfonyl)benzene.

Step-by-Step Protocol:

  • Sonogashira Coupling: 1-Iodo-2-(methylthio)benzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or THF. The trimethylsilyl group serves as a protecting group for the terminal alkyne.

  • Desilylation: The resulting (2-(methylthio)phenyl)(trimethylsilyl)acetylene is then deprotected using a mild base such as potassium carbonate in methanol to yield 1-ethynyl-2-(methylthio)benzene.[4]

  • Oxidation: The final step involves the oxidation of the thioether to the sulfone. This can be achieved using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® in a solvent such as dichloromethane (DCM).

Causality Behind Experimental Choices:

  • The Sonogashira coupling is a highly reliable and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

  • The use of a silyl protecting group for the alkyne prevents self-coupling reactions.

  • Oxidation of thioethers to sulfones is a well-established and high-yielding transformation. The choice of oxidizing agent can be tuned to control the reaction rate and minimize side products.

Key Reactivity Profile

The dual functionality of 1-ethynyl-2-(methylsulfonyl)benzene makes it a versatile substrate for a range of chemical reactions.

  • Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile synthesis of 1,2,3-triazoles. This is a cornerstone of modern drug discovery for creating diverse compound libraries.

  • Sonogashira and other Cross-Coupling Reactions: The ethynyl group can participate in further cross-coupling reactions to construct more complex conjugated systems.

  • Nucleophilic Aromatic Substitution: The strongly electron-withdrawing methylsulfonyl group can activate the benzene ring towards nucleophilic aromatic substitution, although this is generally less facile than with nitro groups.

  • Reactions of the Alkyne: The triple bond can undergo various addition reactions (e.g., hydrogenation, halogenation) and can be deprotonated to form an acetylide, which can act as a nucleophile.

G cluster_0 Key Reactions A 1-Ethynyl-2-(methylsulfonyl)benzene B 1,2,3-Triazole Derivatives A->B R-N₃, Cu(I) catalyst (CuAAC) C Extended Conjugated Systems A->C Aryl Halide, Pd catalyst (Sonogashira Coupling) D Substituted Alkenes/Alkanes A->D Addition Reactions (e.g., H₂, Halogens) E Functionalized Acetylides A->E Deprotonation (e.g., n-BuLi)

Figure 2: Key reaction pathways for 1-ethynyl-2-(methylsulfonyl)benzene.

Applications in Drug Discovery and Materials Science

The structural motifs present in 1-ethynyl-2-(methylsulfonyl)benzene are of significant interest in the development of new therapeutic agents and advanced materials.

  • Medicinal Chemistry Scaffold: The ability to readily form triazoles via click chemistry makes this compound an attractive starting point for generating libraries of drug candidates. Triazole-containing compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.

  • Molecular Probes and Bioconjugation: The terminal alkyne can be used to attach this molecule to biomolecules, such as proteins or nucleic acids, to create molecular probes for studying biological processes.

  • Organic Electronics: Aryl ethynyl compounds are often investigated for their potential in organic electronics due to their rigid structures and ability to form conjugated systems. The electron-withdrawing nature of the sulfone group can be used to tune the electronic properties of such materials.

Safety and Handling

While specific toxicity data for 1-ethynyl-2-(methylsulfonyl)benzene is unavailable, information for related compounds suggests that it should be handled with care.

  • 1-Ethynyl-4-(methylsulfonyl)benzene: Is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[2]

  • 1-Ethynyl-2-(methylsulfanyl)benzene: Is classified as harmful if swallowed, in contact with skin, and if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

1-Ethynyl-2-(methylsulfonyl)benzene represents a promising but currently underutilized chemical entity. Its unique ortho-substitution pattern is likely to confer distinct properties and reactivity compared to its more studied para-isomer. This guide has provided a comprehensive, albeit predictive, overview of its characteristics, plausible synthetic routes, and potential applications. By leveraging the known chemistry of its constituent functional groups and related analogs, researchers can begin to explore the full potential of this versatile building block in the rational design of novel molecules for a wide range of scientific applications, from drug discovery to materials science. Further experimental investigation into the properties and reactivity of this compound is highly encouraged to validate these predictions and unlock new avenues of chemical innovation.

References

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  • Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]

  • American Chemical Society. Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. [Link]

  • ResearchGate. Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. [Link]

  • PubChem. 1-Ethynyl-2-(methylsulfanyl)benzene | C9H8S | CID 590249. [Link]

  • National Institutes of Health. A reagent to access methyl sulfones. [Link]

  • National Institutes of Health. Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. [Link]

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  • Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
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  • PubMed. Thiol-Methylsulfone-Based Hydrogels for Cell Encapsulation: Reactivity Optimization of Aryl-Methylsulfone Substrate for Fine-Tunable Gelation Rate and Improved Stability. [Link]

  • ResearchGate. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. [Link]

  • ResearchGate. ¹H NMR of (ethynyl)benzene 1 k, and (ethynyl‐d)benzene 2 k in DMSO‐d6 at 400 MHz. [Link]

  • National Institutes of Health. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. [Link]

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Sources

An In-depth Technical Guide to the Synthesis and Discovery of 1-Ethynyl-2-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis and discovery of the novel chemical entity, 1-Ethynyl-2-(methylsulfonyl)benzene. While this specific ortho-isomer is not widely documented in current literature, this paper presents a scientifically rigorous and plausible pathway for its synthesis, based on well-established chemical principles and methodologies applied to analogous compounds. We will explore a strategic, multi-step synthetic route, delving into the mechanistic underpinnings of each transformation. This guide is intended to serve as a foundational resource for researchers interested in the synthesis of novel sulfonyl-containing alkynes and their potential applications in medicinal chemistry and materials science.

Introduction: The Emerging Importance of Sulfonyl-Containing Alkynes

The convergence of the sulfonyl and alkyne functional groups within a single molecular framework presents a fascinating area of chemical exploration with significant potential in drug discovery and materials science. The sulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is a common feature in a multitude of approved pharmaceuticals.[1][2] The alkyne, with its linear geometry and high reactivity, serves as a versatile handle for further chemical modification, most notably in "click chemistry," and can play a crucial role in optimizing the binding affinity and metabolic stability of drug candidates.[3]

This guide focuses on the synthesis of a specific, yet underexplored, member of this class: 1-Ethynyl-2-(methylsulfonyl)benzene . The ortho-substitution pattern is of particular interest as it may confer unique conformational constraints and electronic properties compared to its more readily available para-isomer.[4][5] The proximity of the ethynyl and methylsulfonyl groups could lead to novel intramolecular interactions and reactivity, making it a compelling target for synthetic chemists and drug developers.

Proposed Synthetic Strategy: A Multi-Step Approach

The synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene can be logically approached through a three-step sequence starting from a commercially available precursor. This strategy is designed to be robust and amenable to scale-up.

G A 1-Bromo-2-fluorobenzene B 1-Bromo-2-(methylthio)benzene A->B  Sodium thiomethoxide C 1-Bromo-2-(methylsulfonyl)benzene B->C  m-CPBA or Oxone® D 1-Ethynyl-2-(methylsulfonyl)benzene C->D  Ethynyltrimethylsilane,  Pd(PPh3)4, CuI, TEA,  then TBAF

Figure 1: Proposed synthetic workflow for 1-Ethynyl-2-(methylsulfonyl)benzene.

Step 1: Nucleophilic Aromatic Substitution to Introduce the Thioether

The initial step involves the introduction of the methylthio- group onto the aromatic ring. 1-Bromo-2-fluorobenzene is a suitable starting material due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.

Protocol:

  • To a solution of 1-bromo-2-fluorobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-(methylthio)benzene.

Causality: The choice of DMF as a solvent facilitates the nucleophilic substitution by solvating the sodium cation, thereby increasing the nucleophilicity of the thiomethoxide anion. The fluorine atom is an excellent leaving group in this context, activated by the presence of the bromine atom.

Step 2: Oxidation of the Thioether to the Sulfone

The oxidation of the intermediate thioether to the desired sulfone is a critical step. This transformation significantly alters the electronic properties of the molecule. A variety of oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® being common choices.[6][7][8]

Protocol:

  • Dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-bromo-2-(methylsulfonyl)benzene.

  • Recrystallization from ethanol can be performed for further purification.

Trustworthiness: Using a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide.[9] The reaction progress should be carefully monitored to avoid over-oxidation or side reactions.

Step 3: Sonogashira Coupling to Introduce the Ethynyl Group

The final step is the introduction of the ethynyl group via a Sonogashira coupling reaction.[10][11][12][13] This palladium-catalyzed cross-coupling reaction is a highly reliable method for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms.

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 Pd_A Ar-Pd(II)-X(L2) Pd0->Pd_A Oxidative Addition (Ar-X) Pd_B Ar-Pd(II)-C≡CR(L2) Pd_A->Pd_B Transmetalation (from Cu cycle) Pd_B->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Cu_alkyne Cu-C≡CR CuX->Cu_alkyne Base, R-C≡CH Cu_alkyne->Pd_A Cu_alkyne->CuX

Figure 2: Simplified mechanism of the Sonogashira coupling reaction.

Protocol:

  • To a solution of 1-bromo-2-(methylsulfonyl)benzene (1.0 eq) in a mixture of toluene and triethylamine (2:1), add ethynyltrimethylsilane (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 70°C and stir for 8 hours.

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the crude residue in tetrahydrofuran (THF) and add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF).

  • Stir at room temperature for 1 hour.

  • Quench with water and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, concentrate, and purify by column chromatography to afford 1-ethynyl-2-(methylsulfonyl)benzene.

Expertise & Experience: The use of a silyl-protected alkyne followed by deprotection is a common strategy to prevent the self-coupling of the terminal alkyne. The choice of a palladium catalyst and a copper co-catalyst is crucial for the efficiency of the Sonogashira reaction.[11]

Characterization and Physicochemical Properties

The successful synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene would be confirmed through a combination of spectroscopic techniques.

PropertyPredicted Value
Molecular Formula C₉H₈O₂S
Molecular Weight 180.22 g/mol
Appearance White to off-white solid
Melting Point Not available (predicted to be higher than the thioether precursor)
Boiling Point >300 °C (Predicted)
¹H NMR Expect signals for the aromatic protons, the acetylenic proton, and the methyl sulfonyl protons. The ortho-coupling patterns in the aromatic region will be characteristic.
¹³C NMR Expect distinct signals for the two acetylenic carbons, the aromatic carbons, and the methyl carbon of the sulfonyl group.
IR Spectroscopy Characteristic peaks for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and the S=O stretches of the sulfonyl group (~1300 and 1150 cm⁻¹).
Mass Spectrometry M+ peak corresponding to the molecular weight.

Potential Applications and Future Directions

The unique structural features of 1-Ethynyl-2-(methylsulfonyl)benzene make it a promising candidate for several applications:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules, the ethynyl group can be used for lead optimization through "click" chemistry or other alkyne-specific reactions.[3] The methylsulfonyl group can enhance solubility and act as a key pharmacophoric element.

  • Materials Science: The rigid, linear nature of the alkyne, combined with the electronic properties of the methylsulfonylbenzene moiety, could be exploited in the design of novel organic electronic materials.

  • Chemical Biology: The alkyne can serve as a tag for bio-orthogonal labeling experiments, allowing for the tracking and identification of biological targets.

Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's properties, and an exploration of its reactivity and potential applications.

Conclusion

This technical guide has outlined a logical and scientifically sound pathway for the synthesis and discovery of 1-Ethynyl-2-(methylsulfonyl)benzene. By leveraging established and reliable organic transformations, this novel compound can be accessed and its properties investigated. The insights provided herein are intended to empower researchers to explore this and other novel sulfonyl-containing alkynes, thereby expanding the toolbox of medicinal chemists and materials scientists.

References

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A Spectroscopic Guide to 1-Ethynyl-2-(methylsulfonyl)benzene: Elucidating Structure Through NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-Ethynyl-2-(methylsulfonyl)benzene, a molecule of interest for its potential applications in medicinal chemistry and organic synthesis, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the spectroscopic characteristics of ortho-substituted benzene rings bearing both an ethynyl and a methylsulfonyl group.

Due to the limited availability of directly published experimental spectra for 1-Ethynyl-2-(methylsulfonyl)benzene, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically-grounded prediction of its spectral features. This approach not only offers a reliable reference for the identification of this specific molecule but also serves as an instructive case study in the application of spectroscopic theory to novel structures.

The Molecular Architecture: A Foundation for Spectroscopic Interpretation

To comprehend the spectroscopic data, it is essential to first visualize the structure of 1-Ethynyl-2-(methylsulfonyl)benzene. The molecule consists of a benzene ring substituted at the 1 and 2 positions with an ethynyl group (-C≡CH) and a methylsulfonyl group (-SO₂CH₃), respectively. The ortho-disubstitution pattern and the distinct electronic properties of these functional groups—the electron-withdrawing nature of the methylsulfonyl group and the π-system of the ethynyl group—are the primary determinants of the molecule's spectral characteristics.

Figure 1: Chemical structure of 1-Ethynyl-2-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1-Ethynyl-2-(methylsulfonyl)benzene are detailed below.

Experimental Protocol Considerations for NMR Spectroscopy

For the acquisition of high-quality NMR spectra of 1-Ethynyl-2-(methylsulfonyl)benzene, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at δ ≈ 7.26 ppm, which typically does not interfere with the aromatic region of interest.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for resolving the complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Standard proton NMR experiments should be performed. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is necessary to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL CDCl₃ HNMR ¹H NMR Acquisition (≥400 MHz) dissolve->HNMR CNMR ¹³C NMR & DEPT Acquisition dissolve->CNMR process Process & Analyze Spectra HNMR->process CNMR->process

Figure 2: Recommended workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-Ethynyl-2-(methylsulfonyl)benzene is expected to exhibit distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons of the sulfonyl group. The electron-withdrawing nature of the methylsulfonyl group will significantly deshield the ortho and para protons relative to benzene (δ 7.34 ppm).

Table 1: Predicted ¹H NMR Data for 1-Ethynyl-2-(methylsulfonyl)benzene

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 8.1 - 8.3ddJ_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0
H-4~ 7.6 - 7.8tdJ_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0
H-5~ 7.7 - 7.9tdJ_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0
H-6~ 7.9 - 8.1ddJ_ortho ≈ 7.5 - 8.0, J_meta ≈ 1.5 - 2.0
≡C-H~ 3.3 - 3.5s-
-SO₂CH₃~ 3.1 - 3.3s-
  • Aromatic Region (δ 7.6 - 8.3 ppm): The four aromatic protons will appear as a complex multiplet due to ortho, meta, and para couplings. The proton ortho to the strongly electron-withdrawing sulfonyl group (H-3) is expected to be the most downfield. The coupling constants are typical for ortho-disubstituted benzenes, with ortho coupling (³J) around 7-9 Hz and meta coupling (⁴J) around 1-3 Hz.[1]

  • Acetylenic Proton (δ ~3.3 - 3.5 ppm): The terminal alkyne proton is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.

  • Methyl Protons (δ ~3.1 - 3.3 ppm): The three protons of the methylsulfonyl group will appear as a sharp singlet, as they are not coupled to any other protons.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for 1-Ethynyl-2-(methylsulfonyl)benzene

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 125 - 128
C-2~ 140 - 143
C-3~ 130 - 133
C-4~ 128 - 131
C-5~ 126 - 129
C-6~ 133 - 136
-C≡CH~ 80 - 83
-C≡CH~ 82 - 85
-SO₂CH₃~ 44 - 46
  • Aromatic Carbons (δ 125 - 143 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the sulfonyl group (C-2) will be the most downfield due to the strong electron-withdrawing effect. The other aromatic carbon signals will be in the typical range for substituted benzenes.[2]

  • Alkynyl Carbons (δ 80 - 85 ppm): The two sp-hybridized carbons of the ethynyl group will appear in the characteristic alkyne region of the spectrum.

  • Methyl Carbon (δ ~44 - 46 ppm): The carbon of the methyl group in the methylsulfonyl substituent will appear at a relatively downfield position for an sp³ carbon due to the deshielding effect of the adjacent sulfonyl group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of 1-Ethynyl-2-(methylsulfonyl)benzene will be dominated by the characteristic absorptions of the ethynyl and methylsulfonyl groups, as well as the substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or from a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.

Table 3: Predicted IR Absorption Frequencies for 1-Ethynyl-2-(methylsulfonyl)benzene

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
Terminal Alkyne≡C-H stretch~ 3300Strong, sharp
Terminal AlkyneC≡C stretch~ 2100 - 2140Medium, sharp
Aromatic RingC-H stretch~ 3030 - 3100Medium
Aromatic RingC=C stretch~ 1600, 1475Medium to weak
Aromatic RingC-H out-of-plane bend~ 740 - 770Strong
MethylsulfonylS=O asymmetric stretch~ 1320 - 1350Strong
MethylsulfonylS=O symmetric stretch~ 1140 - 1160Strong
MethylC-H stretch~ 2950 - 2850Medium
  • Ethynyl Group Absorptions: The most characteristic peaks will be the sharp, strong absorption around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a medium, sharp peak in the 2100-2140 cm⁻¹ region corresponding to the C≡C triple bond stretch.[3][4]

  • Methylsulfonyl Group Absorptions: Two strong absorption bands are expected for the S=O stretching vibrations: an asymmetric stretch between 1320-1350 cm⁻¹ and a symmetric stretch between 1140-1160 cm⁻¹.

  • Aromatic Ring Absorptions: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C in-ring stretching vibrations will be observed around 1600 and 1475 cm⁻¹. A strong band in the 740-770 cm⁻¹ region is characteristic of the out-of-plane C-H bending for ortho-disubstituted benzenes.[5]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common technique that will provide a characteristic fragmentation pattern.

  • Instrumentation: A high-resolution mass spectrometer will allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.

Predicted Mass Spectrum
  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of 1-Ethynyl-2-(methylsulfonyl)benzene (C₉H₈O₂S), which is 180.03 g/mol .

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (-•CH₃): A significant fragment at m/z 165 is expected from the cleavage of the S-CH₃ bond.

    • Loss of sulfur dioxide (-SO₂): Fragmentation involving the loss of SO₂ from the molecular ion or subsequent fragments is a common pathway for sulfones.

    • Propargyl Cation: The fragmentation of terminal alkynes often leads to the formation of a stable propargyl cation or related fragments.[6]

    • Phenyl Sulfone Fragmentation: Phenyl sulfones typically fragment via cleavage of the phenyl-sulfone bond.[7]

fragmentation_pathway M [M]⁺• (m/z 180) M_minus_CH3 [M-CH₃]⁺ (m/z 165) M->M_minus_CH3 - •CH₃ M_minus_SO2 [M-SO₂]⁺• (m/z 116) M->M_minus_SO2 - SO₂ Propargyl Propargyl-type fragments M->Propargyl

Figure 3: Simplified potential fragmentation pathways for 1-Ethynyl-2-(methylsulfonyl)benzene in EI-MS.

Conclusion

The spectroscopic data for 1-Ethynyl-2-(methylsulfonyl)benzene, as predicted from established principles and analysis of analogous structures, provides a clear and consistent picture of its molecular architecture. The combination of ¹H and ¹³C NMR, IR, and MS data offers a powerful toolkit for the unambiguous identification and characterization of this compound. The detailed analysis presented in this guide serves as a practical reference for researchers engaged in the synthesis and application of novel aromatic compounds, reinforcing the predictive power of modern spectroscopic techniques.

References

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The Chemistry and Application of Ethynyl Sulfones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethynyl sulfone compounds represent a class of highly versatile chemical entities characterized by a terminal alkyne directly attached to a sulfonyl group. This unique structural arrangement imparts a distinct electronic profile, rendering them potent Michael acceptors and versatile synthons in organic chemistry. Their reactivity, particularly towards nucleophilic thiols, has positioned them as valuable "warheads" in the design of targeted covalent inhibitors (TCIs) for drug discovery. This guide provides an in-depth exploration of the physical and chemical properties of ethynyl sulfones, detailing their synthesis, spectroscopic signatures, and key chemical transformations. Furthermore, it offers practical experimental protocols and discusses the mechanistic basis for their application in modern medicinal chemistry, with a focus on their role in the development of novel therapeutics.

Introduction: The Ethynyl Sulfone Moiety

The sulfone functional group, R-S(=O)₂-R', is a cornerstone in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity.[1] When coupled with an ethynyl (acetylenic) group, the resulting R-SO₂-C≡CH scaffold gains exceptional chemical reactivity. The potent electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon triple bond, making the terminal β-carbon highly electrophilic and susceptible to nucleophilic attack.

This inherent reactivity is the foundation of their utility. In the context of drug development, ethynyl sulfones serve as latent vinyl sulfones. Upon reaction with a biological nucleophile, such as the thiol side chain of a cysteine residue in a target protein, they undergo a facile Michael addition to form a stable vinyl sulfone covalent adduct. This mechanism allows for the irreversible and targeted inhibition of protein function, a strategy of growing importance for tackling challenging disease targets.[2]

Synthesis of Ethynyl Sulfones

The preparation of ethynyl sulfones can be achieved through several synthetic routes. A common and reliable method involves the oxidation of the corresponding ethynyl thioether.[3] However, a more direct and milder approach, avoiding the need for strongly basic conditions, involves the reaction of a sulfonyl chloride with a silylated acetylene followed by a subsequent desilylation step. The synthesis of Ethynyl p-Tolyl Sulfone serves as a representative example of this efficient methodology.[3]

Diagram: Synthetic Pathway to Ethynyl p-Tolyl Sulfone

G cluster_0 Step 1: Electrophilic Addition cluster_1 Step 2: Desilylation r1 p-Toluenesulfonyl chloride cat1 AlCl₃, CH₂Cl₂ r1->cat1 r2 Bis(trimethylsilyl)acetylene r2->cat1 p1 p-Tolyl 2-(trimethylsilyl)ethynyl sulfone cat1->p1 reagent2 K₂CO₃/KHCO₃ (aq) Methanol p1->reagent2 p2 Ethynyl p-tolyl sulfone reagent2->p2

Caption: Two-step synthesis of ethynyl p-tolyl sulfone.

Experimental Protocol: Synthesis of Ethynyl p-Tolyl Sulfone

The following protocol is adapted from a verified procedure published in Organic Syntheses.[3]

Step 1: Synthesis of p-Tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried 500-mL three-necked flask under a nitrogen atmosphere, place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of anhydrous aluminum chloride.

  • Add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Stir the mixture for 20 minutes at room temperature to form the electrophilic complex.

  • In a separate 1-L flame-dried, three-necked flask, charge 34.0 g (0.20 mol) of bis(trimethylsilyl)acetylene and 200 mL of dry dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Add the previously prepared p-toluenesulfonyl chloride–aluminum chloride complex dropwise to the silylacetylene solution over 1 hour while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash it twice with 150 mL of water, and dry over anhydrous sodium sulfate.

  • Remove the solvent via rotary evaporation. Recrystallize the resulting solid from light petroleum ether to yield p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step 2: Synthesis of Ethynyl p-tolyl sulfone

  • In a 1-L three-necked flask, charge 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone and 300 mL of methanol. Stir for 30 minutes until a clear solution is obtained.

  • Prepare a buffer solution of 350 mL of water containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30 °C.

  • Dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.

  • Combine the organic phases, wash three times with 100 mL of water, twice with 100 mL of brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization or silica gel chromatography.

Physical and Spectroscopic Properties

Ethynyl sulfones are typically white to light yellow crystalline solids at room temperature. Their solubility is generally poor in water but good in many organic solvents.

Table 1: Physical Properties of Ethynyl p-Tolyl Sulfone
PropertyValueSource(s)
Molecular FormulaC₉H₈O₂S[4][5]
Molecular Weight180.22 g/mol [4][5]
Melting Point73-77 °C[5]
AppearanceWhite to light yellow crystalline powder[5]
SolubilitySoluble in organic solvents[5]
Spectroscopic Characterization

The structural features of ethynyl sulfones give rise to distinct signals in various spectroscopic analyses. These data are crucial for confirming the identity and purity of the synthesized compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.

  • ≡C-H Stretch: A sharp, moderately strong absorption peak is expected around 3300-3250 cm⁻¹ . This is characteristic of the terminal acetylenic C-H bond.

  • C≡C Stretch: A weak but sharp absorption appears in the 2150-2100 cm⁻¹ region. Its intensity is reduced due to the symmetry of the alkyne, but its presence is a key diagnostic feature.

  • SO₂ Stretches: Two strong absorption bands are characteristic of the sulfone group: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹ .[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The chemical shifts are heavily influenced by the electron-withdrawing sulfonyl group.

Table 2: Predicted Spectroscopic Data for Ethynyl p-Tolyl Sulfone
NucleusAssignmentPredicted Chemical Shift (δ, ppm)Key Features
¹H NMR Acetylenic Proton (≡C-H)~3.5 - 4.0Singlet; downfield shift due to SO₂ group.
Aromatic Protons (AA'BB')~7.4 and ~7.9Two doublets, characteristic of a para-substituted ring.
Methyl Protons (-CH₃)~2.4Singlet.
¹³C NMR Acetylenic Carbon (SO₂-C ≡CH)~80 - 85Significantly deshielded by the sulfone.
Acetylenic Carbon (SO₂-C≡C H)~85 - 90Also deshielded.
Aromatic Carbons~128 - 146Four distinct signals for the para-substituted ring.
Methyl Carbon (-CH₃)~21

Note: Predicted values are based on typical chemical shifts for related structural motifs.[7][8]

Chemical Properties and Reactivity

The chemistry of ethynyl sulfones is dominated by the electrophilicity of the alkyne, making them prime substrates for nucleophilic additions and cycloaddition reactions.

Michael Addition: The Thiol-yne Reaction

The most significant reaction of ethynyl sulfones in a biological context is the Michael addition (or conjugate addition) of nucleophiles. Thiols, particularly the deprotonated thiolate form found in cysteine residues at physiological pH, are excellent nucleophiles for this transformation.[9] The reaction, often termed a "thiol-yne" reaction, proceeds rapidly to form a highly stable vinyl sulfone thioether linkage.

Mechanism of Thiol-Michael Addition:

  • Thiolate Formation: A base (e.g., physiological buffer, amine) deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate attacks the electrophilic β-carbon of the ethynyl sulfone.

  • Protonation: The resulting vinyl carbanion is rapidly protonated by the solvent or a proton source to yield the final vinyl sulfone adduct.

The stereochemistry of the resulting vinyl sulfone (E or Z isomer) can often be controlled by the choice of reaction conditions, such as the base used.[9]

Diagram: Mechanism of Thiol-Michael Addition

Caption: Base-catalyzed Michael addition of a thiolate to an ethynyl sulfone.

Cycloaddition Reactions

As electron-deficient alkynes, ethynyl sulfones are excellent dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. They react readily with electron-rich conjugated dienes to form six-membered rings, providing a powerful tool for the construction of complex cyclic systems.

Application in Drug Development: Covalent Inhibitors

The ability of ethynyl sulfones to react selectively with cysteine residues forms the basis of their use as covalent inhibitors. Many enzymes, including kinases and proteases, have cysteine residues in or near their active sites. An ethynyl sulfone-containing drug can first bind non-covalently to the active site and then undergo an irreversible Michael addition with a nearby cysteine, permanently locking the inhibitor in place and deactivating the enzyme.

Diagram: Workflow for Covalent Inhibition

G A Drug with Ethynyl Sulfone Warhead C Reversible Binding (Non-covalent Complex) A->C B Target Protein with Active Site Cysteine B->C D Michael Addition (Irreversible Reaction) C->D Proximity & Orientation E Covalently Modified, Inactive Protein D->E

Caption: Mechanism of action for an ethynyl sulfone-based covalent inhibitor.

This targeted approach offers several advantages:

  • Increased Potency: Covalent binding can lead to significantly higher potency and prolonged duration of action.

  • High Selectivity: By targeting a unique cysteine residue, high selectivity for the target protein over other proteins can be achieved.

  • Overcoming Resistance: Covalent inhibition can be effective against drug resistance mutations that weaken non-covalent binding interactions.

Experimental Protocol: Thiol-Michael Addition with N-Acetyl-L-cysteine

This protocol provides a general method for evaluating the reactivity of an ethynyl sulfone with a model thiol, N-Acetyl-L-cysteine (NAC), which mimics a biological cysteine residue.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Ethynyl p-tolyl sulfone in a suitable organic solvent (e.g., Acetonitrile or DMF).

    • Prepare a 20 mM stock solution of N-Acetyl-L-cysteine in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a reaction vessel, combine 1.0 mL of the NAC stock solution with 8.0 mL of the reaction buffer.

    • Initiate the reaction by adding 1.0 mL of the Ethynyl p-tolyl sulfone stock solution to the NAC solution with vigorous stirring. The final concentrations will be 1 mM ethynyl sulfone and 2 mM NAC.

  • Reaction Monitoring:

    • Monitor the progress of the reaction at room temperature. Aliquots can be taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in the aliquots by adding an equal volume of 1% formic acid in water.

    • Analyze the quenched aliquots by reverse-phase HPLC or LC-MS to monitor the disappearance of the ethynyl sulfone starting material and the appearance of the vinyl sulfone adduct product.

  • Analysis:

    • The formation of the product confirms the reactivity of the ethynyl sulfone as a Michael acceptor. The rate of the reaction provides a quantitative measure of its reactivity under physiologically relevant conditions.

Conclusion

Ethynyl sulfone compounds possess a unique combination of stability and tunable reactivity that makes them exceptionally valuable in modern organic synthesis and drug discovery. Their straightforward synthesis and well-defined physical properties allow for their reliable preparation and characterization. The core of their utility lies in their chemical reactivity, where the sulfone-activated alkyne serves as a potent electrophile for Michael additions and as a dienophile in cycloadditions. This reactivity has been masterfully harnessed in the design of targeted covalent inhibitors, providing a powerful strategy to achieve high potency and selectivity for challenging biological targets. As the field of covalent drug discovery continues to expand, the ethynyl sulfone moiety is poised to remain a critical tool in the arsenal of medicinal chemists.

References

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Harnessing Electronic Destitution: The Potent Electron-Withdrawing Effects of the Methylsulfonyl Group on the Ethynyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a detailed exploration into the profound electronic influence the methylsulfonyl (–SO₂CH₃) group exerts upon the ethynyl (–C≡CH) moiety. We will dissect the fundamental principles governing this interaction, elucidate the resulting physicochemical properties, and provide field-proven methodologies for the synthesis and strategic application of methylsulfonyl acetylenes in research and development. This document is intended for researchers, medicinal chemists, and materials scientists seeking to leverage the unique reactivity of these activated alkynes.

Foundational Principles: Understanding the Electronic Interplay

The functional synergy between the methylsulfonyl and ethynyl groups is a classic example of molecular activation through electronic perturbation. To appreciate this, we must first consider the intrinsic properties of each component.

  • The Ethynyl Group: The carbon atoms of an alkyne are sp-hybridized. This high degree of s-character (50%) makes them more electronegative than their sp² (alkene) or sp³ (alkane) counterparts. Consequently, the acetylenic proton exhibits weak acidity (pKa ≈ 25 for acetylene), and the triple bond can act as a nucleophile.[1]

  • The Methylsulfonyl Group: The sulfone functional group is a powerful electron-withdrawing group (EWG). This is due to the high oxidation state of the sulfur atom and the electronegativity of the two oxygen atoms. The sulfur atom can also expand its octet, allowing for resonance delocalization of electron density from adjacent systems.[2] This strong inductive and resonance-based withdrawal of electron density is quantified by its Hammett substitution constant.[2]

When covalently bound, the methylsulfonyl group drastically alters the electronic landscape of the ethynyl moiety. It polarizes the triple bond, creating a significant electron deficiency on the β-carbon and rendering the acetylenic proton far more acidic.

Quantifying the Electron-Withdrawing Strength

The Hammett equation provides a quantitative measure of the electronic influence of substituents on a reaction center. The methylsulfonyl group possesses large, positive Hammett constants, confirming its status as a potent EWG.

Substituent GroupHammett Constant (σₚ)Hammett Constant (σₘ)
-SO₂CH₃ +0.73 +0.64
-NO₂+0.78+0.71
-CN+0.66+0.61
-H0.000.00
-CH₃-0.17-0.07
Data sourced from various compilations of Hammett constants.[2][3]

As the table illustrates, the electron-withdrawing capability of the methylsulfonyl group is comparable to that of the nitro and cyano groups, which are classic examples of strong EWGs. This powerful electronic pull is the root cause of the unique properties and reactivity of methylsulfonyl acetylenes.

Synthesis of Ethynyl Sulfones: A Practical Protocol

The synthesis of ethynyl sulfones has been refined over the years to improve efficiency and yield. While several methods exist, including elimination and oxidation procedures, a highly effective and simplified one-pot approach utilizes bis(trimethylsilyl)acetylene (BTMSA) as a starting material.[4] This method avoids the handling of gaseous acetylene and provides the desired product in high purity.[4]

Experimental Protocol: One-Pot Synthesis of Ethynyl Phenyl Sulfone

This protocol is adapted from a simplified method that combines sulfonylation and in-situ desilylation.[4]

Causality: The reaction begins with an aluminum chloride-mediated electrophilic attack of the sulfonyl chloride on the electron-rich BTMSA. The resulting trimethylsilyl-protected ethynyl sulfone is a stable intermediate. The key simplification in this protocol is the use of silica gel during chromatographic purification to facilitate a mild and efficient desilylation, revealing the terminal alkyne without requiring a separate reaction step.

Workflow Diagram:

G cluster_procedure Procedure BTMSA Bis(trimethylsilyl)acetylene (BTMSA) ArSO2Cl Benzenesulfonyl Chloride AlCl3 Aluminum Chloride DCM Dichloromethane (DCM) Silica Silica Gel start 1. Complex Formation: Mix ArSO₂Cl and AlCl₃ in DCM at 0°C add_btmsa 2. Sulfonylation: Add BTMSA to the pre-formed complex start->add_btmsa Exothermic workup 3. Aqueous Workup: Quench with ice-water add_btmsa->workup Reaction complete extract 4. Extraction: Extract with DCM workup->extract purify 5. Purification & Desilylation: Flash Chromatography on Silica Gel extract->purify Crude Intermediate product Ethynyl Phenyl Sulfone purify->product In-situ desilylation

Caption: Workflow for the one-pot synthesis of ethynyl sulfones.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Complex Formation: Cool the suspension to 0°C using an ice bath. Add benzenesulfonyl chloride (1.0 eq) dropwise to the suspension. Stir the mixture for 15-20 minutes to allow for the formation of the electrophilic complex.

  • Sulfonylation: Add bis(trimethylsilyl)acetylene (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture over a stirred mixture of crushed ice and water to quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Desilylation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product, phenyl 2-(trimethylsilyl)ethynyl sulfone, is then directly purified by flash column chromatography on silica gel. The silica gel facilitates the cleavage of the trimethylsilyl group. Elute with a hexane/ethyl acetate gradient.

  • Isolation: Combine the fractions containing the product and remove the solvent in vacuo to yield ethynyl phenyl sulfone as a pure solid.[4] Overall yields for this one-pot procedure are typically in the 60-65% range.[4]

Impact on Physicochemical Properties

The potent electron-withdrawing effect of the methylsulfonyl group imparts distinct and measurable changes to the physicochemical properties of the ethynyl moiety.

Enhanced Acidity
Spectroscopic Signatures

The electronic perturbation is clearly observable in standard spectroscopic analyses.

Data Summary: Characteristic Spectroscopic Shifts

TechniqueMoietyTypical Chemical Shift / FrequencyRationale
¹³C NMR -SO₂-C ≡C-H75 - 90 ppmDeshielded (downfield shift) due to the strong inductive effect of the adjacent sulfone group.[5][6][7]
-SO₂-C≡C -H80 - 95 ppmAlso deshielded, but to a slightly lesser extent than the α-carbon.[5][6][7]
¹H NMR -C≡C-H 3.0 - 4.0 ppmSignificantly deshielded compared to typical acetylenic protons (~2.0-3.0 ppm) due to the polarization of the C-H bond.[8]
IR Spectroscopy ≡C-H Stretch~3300 cm⁻¹The bond is more polarized, which can slightly alter the frequency and increase the intensity of this sharp peak.[9][10]
C≡C Stretch2100 - 2150 cm⁻¹The polarization of the triple bond increases the dipole moment, leading to a more intense C≡C stretching absorption compared to symmetrically substituted alkynes.
S=O Stretch1300-1350 cm⁻¹ (asym) 1120-1160 cm⁻¹ (sym)Two strong, characteristic absorptions confirming the presence of the sulfone group.[11]

Enhanced Reactivity: The Activated Alkyne

The electron deficiency induced by the methylsulfonyl group transforms the alkyne from a weak nucleophile into a potent electrophile, unlocking a range of synthetic transformations. Ethynyl sulfones are excellent acceptors in conjugate additions and highly reactive partners in cycloaddition reactions.

Michael Addition Reactions

Ethynyl sulfones are superb Michael acceptors.[12] A wide variety of nucleophiles, including amines, thiols, and stabilized carbanions, can add across the triple bond in a conjugate fashion.[12][13]

Mechanism: The reaction is typically base-catalyzed, where the base activates the nucleophile. The nucleophile then attacks the β-carbon of the alkyne, and the resulting vinyl anion is protonated to yield the addition product, most often with trans stereochemistry.

G reagents RSO₂-C≡C-H Nu-H Base transition_state Transition State {Nu attacking β-carbon} reagents->transition_state 1. Nucleophilic Attack intermediate intermediate transition_state->intermediate product Trans-Adduct {RSO₂-CH=CH-Nu} intermediate->product 2. Protonation

Caption: Mechanism of the Michael addition to an ethynyl sulfone.

This reactivity is foundational in drug discovery for synthesizing complex scaffolds and in materials science for polymer functionalization.[12][14]

Cycloaddition Reactions

The electron-deficient nature of the alkyne in ethynyl sulfones makes them highly reactive dienophiles and dipolarophiles in cycloaddition reactions.[15][16] This includes:

  • [4+2] Cycloadditions (Diels-Alder): They react readily with electron-rich dienes to form six-membered rings.

  • [3+2] Cycloadditions: They are excellent partners for 1,3-dipoles like azides (Huisgen cycloaddition) and nitrile oxides to form five-membered heterocycles.[16][17] The sulfonyl group often directs the regioselectivity of the addition.

The products of these reactions—highly functionalized heterocycles and carbocycles—are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[17]

Applications in Drug Discovery and Development

The methylsulfonyl group is recognized as a valuable motif in medicinal chemistry.[18] Its incorporation, particularly via an activated ethynyl linker, offers several strategic advantages:

  • Improved Physicochemical Properties: The polar sulfone group can significantly increase the aqueous solubility of a lead compound, a critical parameter for bioavailability.[18]

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a drug.[18]

  • Hydrogen Bond Acceptor: The sulfone oxygens are effective hydrogen bond acceptors, enabling strong and specific interactions with biological targets like enzyme active sites.

  • Bioisostere: The methylsulfonyl moiety can serve as a bioisostere for other functional groups, such as sulfonamides, allowing for fine-tuning of a molecule's electronic and steric properties.[19]

  • Synthetic Handle: As demonstrated, the methylsulfonyl-activated alkyne is a versatile synthetic handle, allowing for the covalent attachment of the molecule to a target protein (covalent inhibitors) or for the late-stage diversification of a drug candidate scaffold through Michael additions or click chemistry.[20]

Compounds bearing the methylsulfonyl group have been investigated as anti-inflammatory, anticancer, and antimicrobial agents.[18][21][22]

Conclusion

The placement of a methylsulfonyl group adjacent to an ethynyl moiety is a powerful and reliable strategy for chemical activation. The strong electron-withdrawing nature of the sulfone profoundly alters the alkyne's properties, increasing its acidity and transforming it into a potent electrophile. This enhanced reactivity has been harnessed for a wide array of synthetic transformations, most notably Michael additions and cycloaddition reactions. For researchers in drug development and materials science, methylsulfonyl acetylenes represent a class of versatile and highly valuable building blocks, offering a direct route to complex molecular architectures with desirable physicochemical properties. A thorough understanding of the principles and protocols outlined in this guide enables the strategic and effective application of these potent chemical entities.

References

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Stability and storage conditions for ethynylsulfonylbenzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Ethynylsulfonylbenzene Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylsulfonylbenzene derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science, acting as key intermediates and bioactive molecules. Their unique structure, combining the rigid, electron-rich ethynyl group with the strongly electron-withdrawing sulfonyl moiety, confers valuable physicochemical properties but also introduces specific stability challenges. A comprehensive understanding of their degradation pathways and optimal storage conditions is paramount for ensuring their integrity, reproducibility in research, and viability in development pipelines. This guide provides a detailed examination of the factors influencing the stability of ethynylsulfonylbenzene derivatives, outlines potential degradation mechanisms, and establishes field-proven protocols for their handling, storage, and stability assessment.

Introduction: The Chemical Dichotomy of Ethynylsulfonylbenzenes

The sulfonyl group is a cornerstone in medicinal chemistry, prized for its ability to form strong hydrogen bonds, its metabolic stability, and its role as a bioisostere for other functional groups.[1][2][3] Structurally, it is relatively stable and can enhance the metabolic robustness of drug candidates.[2] Conversely, the ethynyl (alkyne) group is a high-energy, reactive moiety. While this reactivity is often harnessed for synthetic transformations like "click" chemistry, it also renders the molecule susceptible to degradation.[4]

The juxtaposition of these two groups on a benzene ring creates a unique electronic environment. The potent electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the alkyne, making it a critical consideration for stability. This guide deconstructs the stability profile of these molecules by examining the intrinsic properties of each functional group and their synergistic effects.

Core Chemical Stability & Degradation Pathways

The overall stability of an ethynylsulfonylbenzene derivative is not merely the sum of its parts. The interplay between the aromatic ring, the sulfonyl group, and the ethynyl moiety dictates its susceptibility to various degradation forces.

Thermal Stability

The primary thermal degradation pathway for many aromatic sulfonic acids is desulfonation, driven by the cleavage of the carbon-sulfur (C-S) bond at elevated temperatures.[5] While the sulfonyl group itself is robust, the C-S bond is often the point of failure.

For ethynyl-substituted analogs, a competing and often more significant risk is the thermally induced polymerization of the alkyne functionality. Acetylenic compounds can be highly flammable and may decompose explosively when heated, particularly under pressure.[6] The presence of the sulfonyl group can modulate this reactivity, but caution is warranted.

Causality: High thermal energy can overcome the activation barrier for C-S bond scission or initiate radical chain reactions leading to alkyne polymerization.

Hydrolytic Stability

Hydrolysis represents a common degradation pathway for many pharmaceutical compounds. The stability of ethynylsulfonylbenzene derivatives in aqueous media is highly dependent on pH.

  • Sulfonyl Group: The sulfonyl group is characterized by high hydrolytic stability across a wide pH range.[4][7] This is a key reason for its prevalence in pharmaceuticals.

  • Ethynyl Group: The terminal alkyne is generally stable in neutral water. However, under acidic or basic conditions, it can undergo hydration to form a ketone. This process can be catalyzed by trace metals.

A study on related aromatic sulfonic acids demonstrated that their stability in aqueous solution is pH-dependent, with greater stability observed at acidic pH (2.5-3).[8] While sulfonamides are exceptionally stable, the core C-SO2 bond can be more labile. For instance, some sulfonyl fluorides exhibit metabolic instability, highlighting that the S-X bond can be a point of weakness.[9]

Plausible Hydrolytic Degradation Pathway

G cluster_main Base-Catalyzed Hydration of Alkyne Start Ethynylsulfonylbenzene (Ar-SO2-C≡CH) Intermediate Enolate Intermediate (Ar-SO2-C(O-)=CH2) Start->Intermediate + OH- Product Acetylsulfonylbenzene (Ketone) (Ar-SO2-CO-CH3) Intermediate->Product + H2O

Caption: Plausible base-catalyzed hydration of the ethynyl group.

Photostability

Aromatic and acetylenic compounds are often photosensitive. Exposure to light, particularly in the UV spectrum, can initiate photochemical reactions. The search results highlight that sulfonyl radicals can be generated from precursors via photocatalysis and subsequently react with alkenes or alkynes.[2][4] This implies that the reverse—light-induced degradation of the ethynylsulfonylbenzene structure—is a significant risk.

Causality: The π-systems of the benzene ring and the alkyne can absorb photons, promoting the molecule to an excited state. This excited molecule can then undergo various reactions, including radical formation, dimerization, or reaction with atmospheric oxygen, leading to a complex mixture of degradants.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is essential. The following recommendations are based on the chemical principles outlined above and general best practices for handling sensitive reagents.

ParameterConditionRationale & Causality
Temperature -20°C (Frozen) Reduces thermal energy, slowing down all potential degradation reactions, including hydrolysis and potential polymerization.[8] For long-term storage, lower temperatures are always preferable.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the electron-rich alkyne. Eliminates moisture to minimize hydrolysis. Essential for maintaining the integrity of the compound.
Light Amber Glass Vial / Darkness Protects the compound from photo-degradation.[4] Aromatic and acetylenic moieties are known chromophores that can absorb UV-Vis light, initiating radical degradation pathways.
Moisture Dry / Desiccated Environment Prevents hydrolysis of the sulfonyl group (under harsh conditions) and, more importantly, the hydration of the alkyne moiety. Store in a desiccator.
Container Type I Borosilicate Glass Chemically inert and minimizes leaching of contaminants that could catalyze degradation.[10] Ensure vials have tight-fitting caps (e.g., PTFE-lined) to maintain an inert atmosphere.
Handling Upright Position Particularly important for compounds that may be oils or low-melting solids. Follows general safety guidelines for storing reactive chemicals.[11]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is a critical experiment to identify the intrinsic stability of a compound and its likely degradation pathways. This protocol provides a self-validating system for assessing the stability of ethynylsulfonylbenzene derivatives.

Objective

To evaluate the stability of the target compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials
  • Ethynylsulfonylbenzene derivative

  • Acetonitrile (ACN) or appropriate organic solvent

  • Water (HPLC Grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system with a suitable column (e.g., C18)

  • Photostability chamber

  • Calibrated oven

Experimental Workflow

G cluster_stress Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Aliquot into Stress Conditions A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, RT) C3 Oxidative (3% H₂O₂, RT) C4 Thermal (Solid) (80°C Oven) C5 Photolytic (ICH Light Exposure) C6 Control (Solvent, RT, Dark) D Sample at Time Points (0, 2, 8, 24, 48 hrs) C1->D C2->D C3->D C4->D C5->D C6->D E Quench/Neutralize (If necessary) D->E F Analyze by HPLC/LC-MS (Assay and Impurity Profile) E->F G Evaluate Data (Calculate % Degradation, Identify Degradants) F->G

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of the ethynylsulfonylbenzene derivative at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to achieve a final concentration of ~0.1 mg/mL.

    • Acidic: Mix stock with 1 M HCl to a final concentration of 0.1 M HCl.

    • Basic: Mix stock with 1 M NaOH to a final concentration of 0.1 M NaOH.

    • Oxidative: Mix stock with 30% H₂O₂ to a final concentration of 3% H₂O₂.

    • Control: Mix stock with the solvent/water mixture used for other conditions.

  • Incubation:

    • Place the acidic and basic solutions in a water bath or oven at an elevated temperature (e.g., 60°C). Keep the oxidative and control samples at room temperature, protected from light.

    • For thermal stress, place the solid compound in an oven at 80°C.

    • For photostability, expose both solid and solution samples to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Point Sampling: At specified intervals (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each solution. For the solid thermal stress, dissolve a pre-weighed amount at each time point.

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the time-zero and control samples, by a stability-indicating HPLC-UV method. Use LC-MS to obtain mass information on any observed degradation peaks.

  • Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Identify degradants by their mass-to-charge ratio and fragmentation patterns.

Conclusion

Ethynylsulfonylbenzene derivatives are a chemically fascinating and synthetically valuable class of molecules. However, their utility is intrinsically linked to their stability. The primary risks to their integrity are photodegradation , thermal polymerization , and pH-dependent hydrolysis of the alkyne moiety. Strict adherence to proper storage conditions—namely, cold (-20°C), dark, dry, and inert —is non-negotiable for preserving these compounds. The implementation of systematic stability studies, such as the forced degradation protocol described, provides the empirical data necessary to confidently handle these materials in research and development, ensuring both the safety of the researcher and the integrity of the scientific outcomes.

References

  • Barham, J. P., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

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A Technical Guide to the Unique Spectral Features of 1-Ethynyl-2-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the distinctive spectral characteristics of 1-Ethynyl-2-(methylsulfonyl)benzene, a molecule of interest in medicinal chemistry and materials science. The unique arrangement of a terminal alkyne and a potent electron-withdrawing methylsulfonyl group in an ortho configuration on a benzene ring gives rise to a fascinating and informative spectroscopic profile. Understanding these features is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This document moves beyond a simple recitation of data, offering a rationale for the observed and predicted spectral behavior. The protocols outlined herein are designed to be self-validating, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Electronic Landscape

The interplay between the ethynyl and methylsulfonyl substituents dictates the electronic environment of the benzene ring, which is the primary determinant of its spectral properties. The methylsulfonyl group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. The ethynyl group is also considered to be mildly electron-withdrawing. Their ortho-positioning creates a unique electronic and steric environment that influences the chemical shifts of the aromatic protons and carbons, as well as the vibrational frequencies of the functional groups.

Molecular Structure of 1-Ethynyl-2-(methylsulfonyl)benzene cluster_benzene cluster_ethynyl cluster_sulfonyl C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 S S C2->S C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 H1 H C8->H1 O1 O S->O1 = O2 O S->O2 = C9 C S->C9 H2 H C9->H2 H3 H C9->H3 H4 H C9->H4

Caption: Molecular structure of 1-Ethynyl-2-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of 1-Ethynyl-2-(methylsulfonyl)benzene. The ortho-substitution pattern leads to a complex and informative set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the acetylenic proton, and the methyl protons of the sulfonyl group. Due to the strong electron-withdrawing nature of the adjacent sulfonyl group, the aromatic protons are expected to be deshielded and resonate at lower fields.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Acetylenic-H~3.5s-
Aromatic-H7.5 - 8.2mortho: 7-9, meta: 2-3, para: <1
Methyl-H~3.2s-

Causality Behind the Chemical Shifts: The downfield shift of the aromatic protons is a direct consequence of the inductive electron withdrawal by the sulfonyl group. The acetylenic proton's chemical shift is also influenced by the electronic environment of the aromatic ring. The methyl protons, being attached to the electron-withdrawing sulfonyl group, are also shifted downfield compared to a simple methyl group on a benzene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about all the carbon atoms in the molecule. The carbons of the aromatic ring will show a range of chemical shifts due to the electronic effects of the substituents.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
Acetylenic C-H~80
Acetylenic C-aryl~85
Aromatic C-SO₂~140
Aromatic C-ethynyl~125
Aromatic C-H127 - 135
Methyl C~45

Insights from Carbon Data: The chemical shifts of the acetylenic carbons are characteristic and can be used for identification. The aromatic carbon attached to the sulfonyl group is expected to be significantly downfield due to the strong deshielding effect.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 1-Ethynyl-2-(methylsulfonyl)benzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width appropriate for aromatic and acetylenic carbons (e.g., 0-160 ppm).

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy of the signals.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Spectrometer High-Field NMR Spectrometer (≥400 MHz) SamplePrep->Spectrometer H1_Acquisition ¹H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 180 M_minus_CH3 [M-CH₃]⁺ m/z = 165 M->M_minus_CH3 - •CH₃ M_minus_SO2 [M-SO₂]⁺˙ m/z = 116 M->M_minus_SO2 - SO₂

A Theoretical Investigation into the Electronic Landscape of 1-Ethynyl-2-(methylsulfonyl)benzene: A Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 1-Ethynyl-2-(methylsulfonyl)benzene, a molecule of interest in medicinal chemistry and materials science. Employing state-of-the-art computational methodologies, we elucidate the molecule's geometric and electronic properties, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and the interplay of its constituent functional groups. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights that can guide rational drug design and the development of novel organic materials.

Introduction: The Significance of 1-Ethynyl-2-(methylsulfonyl)benzene

The unique juxtaposition of an electron-withdrawing methylsulfonyl group and a π-rich ethynyl group on a benzene scaffold endows 1-Ethynyl-2-(methylsulfonyl)benzene with a distinct electronic profile. The methylsulfonyl moiety is a well-recognized pharmacophore, often employed to enhance the metabolic stability and binding affinity of drug candidates. Concurrently, the ethynyl group serves as a versatile synthetic handle and can participate in crucial π-π stacking interactions within biological targets or in the solid state for materials applications[1][2]. Understanding the electronic interplay between these two groups is paramount for predicting the molecule's reactivity, intermolecular interactions, and potential as a therapeutic agent or functional material. This guide presents a detailed computational protocol and subsequent analysis to unravel these key electronic features.

Computational Methodology: A Framework for In Silico Analysis

The electronic structure calculations detailed herein were conceptualized based on established computational chemistry protocols, particularly Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.[3][4]

Geometry Optimization

The initial step in our theoretical investigation is the optimization of the molecular geometry of 1-Ethynyl-2-(methylsulfonyl)benzene. This process identifies the lowest energy conformation of the molecule.

Protocol:

  • Initial Structure Generation: A 3D model of 1-Ethynyl-2-(methylsulfonyl)benzene is constructed using standard bond lengths and angles.

  • Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4]

  • Basis Set Selection: The 6-31G(d,p) basis set is employed to provide a good description of the electronic distribution, including polarization functions on both heavy atoms and hydrogens.[3][4]

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.[5]

The rationale for selecting the B3LYP functional and the 6-31G(d,p) basis set is grounded in their widespread successful application in predicting the geometries and electronic properties of various benzene derivatives, as documented in the scientific literature.[3][4][5]

Computational_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output start Initial 3D Structure of 1-Ethynyl-2-(methylsulfonyl)benzene geom_opt Geometry Optimization B3LYP/6-31G(d,p) start->geom_opt Submit for Optimization freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo Generate Orbitals mep Molecular Electrostatic Potential (MEP) freq_calc->mep Calculate Potential nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo Analyze Charge Distribution end Electronic Structure Properties & Reactivity Insights homo_lumo->end mep->end nbo->end

Caption: Computational workflow for determining the electronic structure of 1-Ethynyl-2-(methylsulfonyl)benzene.

Results and Discussion: Unveiling the Electronic Architecture

Molecular Geometry

The optimized geometry of 1-Ethynyl-2-(methylsulfonyl)benzene is predicted to be largely planar with respect to the benzene ring. The presence of the bulky methylsulfonyl group in the ortho position to the ethynyl group may induce some steric strain, potentially leading to slight out-of-plane deviations of the substituents. The precise bond lengths and angles are crucial for understanding the molecule's packing in a solid-state and its conformational flexibility.

Parameter Predicted Value (Å or °) Comment
C-S Bond Length~1.78Consistent with typical aryl sulfone bond lengths.[6]
S-O Bond Length~1.44Double bond character is expected.[6]
C≡C Bond Length~1.21Typical for a terminal alkyne.
C-C (Aromatic)1.39 - 1.41Minor variations due to substituent effects.[5]
C-S-O Bond Angle~108°Reflects the tetrahedral geometry around the sulfur atom.
C-C≡C Bond Angle~178°Nearly linear, as expected for an sp-hybridized carbon.

Table 1: Predicted key geometric parameters of 1-Ethynyl-2-(methylsulfonyl)benzene.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability.[3]

  • HOMO: The HOMO is anticipated to be predominantly localized on the ethynyl group and the π-system of the benzene ring. This region represents the most probable site for electrophilic attack.

  • LUMO: The LUMO is expected to be concentrated around the electron-withdrawing methylsulfonyl group and the benzene ring. This area is susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The presence of both electron-donating (ethynyl, via π-conjugation) and electron-withdrawing (methylsulfonyl) groups is predicted to reduce the HOMO-LUMO gap compared to unsubstituted benzene. A smaller gap suggests higher polarizability and greater chemical reactivity.[3]

Orbital Predicted Energy (eV) Localization
HOMO-6.5 to -7.5Benzene Ring, Ethynyl Group
LUMO-1.5 to -2.5Benzene Ring, Methylsulfonyl Group
HOMO-LUMO Gap ~5.0 Indicator of moderate reactivity.

Table 2: Predicted Frontier Molecular Orbital energies for 1-Ethynyl-2-(methylsulfonyl)benzene.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions.

  • Negative Potential (Red/Yellow): The oxygen atoms of the methylsulfonyl group are expected to exhibit the most negative electrostatic potential, indicating their high electron density and propensity to act as hydrogen bond acceptors.

  • Positive Potential (Blue): The hydrogen atom of the ethynyl group and the hydrogens of the methyl group are likely to show a positive electrostatic potential, making them potential hydrogen bond donors.

  • Neutral Potential (Green): The benzene ring will display a relatively neutral potential, with some polarization induced by the substituents.

MEP_Diagram cluster_legend MEP Legend cluster_molecule Predicted MEP of 1-Ethynyl-2-(methylsulfonyl)benzene A Negative Potential (Red) B Neutral Potential (Green) C Positive Potential (Blue) mol [ Molecule Depiction ] Red regions on Sulfonyl Oxygens Blue regions on Ethynyl and Methyl Hydrogens Green on Benzene Ring

Caption: Predicted Molecular Electrostatic Potential (MEP) distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide deeper insights into the electronic effects of the substituents. The methylsulfonyl group is a strong -I (inductive) and -M (mesomeric) electron-withdrawing group. Conversely, the ethynyl group acts as a weak -I group but can participate in π-conjugation. The NBO analysis would quantify the charge transfer between the orbitals of the benzene ring and the substituents, confirming the electron-accepting nature of the methylsulfonyl group and the more complex role of the ethynyl moiety.[7]

Implications for Drug Discovery and Materials Science

The theoretical insights into the electronic structure of 1-Ethynyl-2-(methylsulfonyl)benzene have tangible applications:

  • Drug Development: The identified nucleophilic and electrophilic sites can guide the design of derivatives with improved binding affinities to biological targets. The MEP map is particularly useful for predicting potential hydrogen bonding interactions, a critical component of drug-receptor binding. The molecule's polarity and potential for intermolecular interactions can also inform formulation strategies.

  • Materials Science: The understanding of the molecule's electronic properties, particularly the HOMO-LUMO gap, is crucial for designing organic semiconductors and other functional materials. The potential for π-π stacking interactions involving the ethynyl and benzene moieties suggests that this molecule could be a valuable building block for self-assembling systems.[2][8]

Conclusion

This theoretical guide provides a foundational understanding of the electronic structure of 1-Ethynyl-2-(methylsulfonyl)benzene based on robust computational methods. The analysis reveals a molecule with distinct electronic regions, a moderate HOMO-LUMO gap, and significant potential for directed intermolecular interactions. These in silico derived insights offer a valuable starting point for experimental investigations and the rational design of novel therapeutics and functional materials.

References

  • Sci-Hub. Ethynylbenzene calculations of energies of electronic states. [Link]

  • ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • ResearchGate. Electronic Structure and Properties of Benzene and Hydroxylbenzene molecule Group in Gas phase: A DFT Study. [Link]

  • Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

  • ResearchGate. Electronic effects of the functional groups in ortho-Nitrobenzenesulfonic acids on the results of NBO analysis. [Link]

  • Bangladesh Journals Online. A Computational Investigation of π-π Interactions in a Variety of Benzene Derivatives. [Link]

  • MDPI. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. [Link]

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  • MDPI. Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. [Link]

  • ResearchGate. Experimental and Theoretical Study of The Structure Properties Relationship of a Derivative of The Organic Compound Morpholine. [Link]

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  • Digital Commons @ LMU. Isolating the electronic effects of systematic twist in highly substituted aromatic hydrocarbons using density functional theory. [Link]

  • ResearchGate. An investigation of the electronic structure and optoelectronic properties of 4-((2-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol- 2-yl) benzene sulfonamide. [Link]

  • ResearchGate. Indonesian Journal of Chemical Research. [Link]

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Methodological & Application

Application Notes & Protocols: 1-Ethynyl-2-(methylsulfonyl)benzene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical development professionals on the utilization of 1-Ethynyl-2-(methylsulfonyl)benzene as a monomer for advanced polymer synthesis. It details the synthesis of the monomer, its polymerization via Rhodium-catalysis, and the characterization of the resulting polymer, poly(1-ethynyl-2-(methylsulfonyl)benzene). The unique properties imparted by the ethynyl and methylsulfonyl functional groups, such as high refractive index and thermal stability, are discussed in the context of applications in optical and electronic materials. Detailed, field-tested protocols are provided to ensure reproducibility and success in the laboratory.

Introduction and Scientific Rationale

1-Ethynyl-2-(methylsulfonyl)benzene is an aromatic monomer featuring two key functional groups that make it highly valuable for materials science: a polymerizable ethynyl group (a carbon-carbon triple bond) and an electron-withdrawing methylsulfonyl group (-SO₂CH₃).[1] The polymerization of substituted acetylenes has garnered significant interest as it leads to the formation of conjugated polymers with unique electronic and optical properties.[2][3]

The incorporation of a sulfur-containing moiety, specifically the sulfonyl group, is a strategic design choice for developing high-performance polymers.[4] Sulfur is known to increase the molar refraction of a material, which in turn can lead to polymers with a high refractive index (RI).[5] High-RI polymers are in demand for advanced optical devices, including encapsulants for light-emitting diodes (LEDs), components for CMOS image sensors, and advanced display technologies.[5][6]

Furthermore, the rigid backbone of polyacetylenes combined with the bulky sulfonyl side group is expected to yield polymers with excellent thermal stability and a high char yield, properties that are crucial for materials used in demanding electronic and aerospace applications.[7]

This guide will focus on the synthesis, polymerization, and characterization of poly(1-ethynyl-2-(methylsulfonyl)benzene) and explore its potential as a high-performance material.

A Note on Isomers

The scientific literature more frequently describes the para-substituted isomer, 1-Ethynyl-4-(methylsulfonyl)benzene.[1][8] While the protocols and properties discussed herein are based on established principles for substituted acetylenes and data from the more-studied para isomer, they are expected to be highly applicable to the ortho isomer, 1-Ethynyl-2-(methylsulfonyl)benzene. The principles of polymerization and the functional contributions of the ethynyl and methylsulfonyl groups remain consistent. Researchers should anticipate potential minor variations in solubility, crystallinity, and thermal properties due to the different substitution patterns.

Monomer Synthesis and Characterization

The synthesis of ethynyl-substituted sulfonylbenzene monomers can be achieved through various synthetic routes. A common and effective method involves a Sonogashira coupling or a desilylation of a protected alkyne. A representative synthesis for the analogous para-isomer is provided below, which can be adapted for the ortho-isomer starting from the appropriate precursor.

Protocol 2.1: Synthesis of 1-Ethynyl-4-(methylsulfonyl)benzene[8]

This protocol describes the deprotection of a trimethylsilyl (TMS)-protected alkyne to yield the terminal alkyne.

Materials and Reagents:

  • (4-(Methylsulfonyl)phenylethynyl)trimethylsilane

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride hydrate (TBAF)

  • Ethyl acetate

  • Dichloromethane

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve (4-(methylsulfonyl)phenylethynyl)trimethylsilane (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • To this solution, add tetrabutylammonium fluoride hydrate (TBAF) (0.33 equivalents). The reaction should immediately change color from yellow to red.

  • Stir the reaction at room temperature for 5-10 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Suspend the crude residue in dichloromethane and filter off any insoluble material.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-25% ethyl acetate in hexane, to yield 1-ethynyl-4-(methylsulfonyl)benzene as a solid.[8]

Self-Validation/Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight (180.22 g/mol ).[9]

  • FT-IR Spectroscopy: To confirm the presence of the C≡C-H stretch (~3300 cm⁻¹) and S=O stretches (~1300 and 1150 cm⁻¹).

Polymerization of 1-Ethynyl-2-(methylsulfonyl)benzene

The polymerization of substituted acetylenes is effectively carried out using Rhodium-based catalysts.[3] These catalysts are known for their high efficiency and ability to produce high molecular weight polymers with controlled stereochemistry.

Polymerization_Workflow Monomer Monomer 1-Ethynyl-2- (methylsulfonyl)benzene Reaction Polymerization Inert Atmosphere (N₂ or Ar) Monomer->Reaction Catalyst Rh Catalyst [Rh(nbd)Cl]₂ / Et₃N Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation (e.g., in Methanol) Reaction->Precipitation Quench Polymer Purified Polymer poly(1-ethynyl-2- (methylsulfonyl)benzene) Precipitation->Polymer Isolate & Dry Characterization Characterization (GPC, NMR, TGA, DSC) Polymer->Characterization

Caption: Experimental workflow for the polymerization process.

Protocol 3.1: Rhodium-Catalyzed Polymerization

Rationale: A Rhodium(I) catalyst, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂), is often used.[3] A co-catalyst, typically an amine like triethylamine (Et₃N), is added to activate the catalyst and facilitate the polymerization. The reaction is conducted in an inert atmosphere to prevent side reactions.

Materials and Reagents:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (monomer)

  • Chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂) or similar Rh(I) catalyst

  • Triethylamine (Et₃N), distilled

  • Toluene, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Schlenk line or glovebox

  • Schlenk flask

  • Syringes and needles

  • Magnetic stirrer and hotplate

Procedure:

  • Set up a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • In the flask, dissolve 1-Ethynyl-2-(methylsulfonyl)benzene in anhydrous toluene. A typical monomer concentration is in the range of 0.1-0.5 M.

  • In a separate vial, prepare the catalyst solution by dissolving the Rhodium catalyst and triethylamine in a small amount of toluene. A typical monomer-to-catalyst ratio is 100:1 to 200:1.

  • Using a syringe, inject the catalyst solution into the stirring monomer solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30-60 °C) for several hours (e.g., 2-24 hours). The progress can be monitored by observing the increase in viscosity of the solution.

  • Quench the polymerization by adding a small amount of acid (e.g., HCl in methanol) or by exposing it to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Collect the polymer precipitate by filtration, wash it thoroughly with methanol to remove residual monomer and catalyst, and dry it under vacuum.

Properties and Characterization of the Polymer

The resulting polymer, poly(1-ethynyl-2-(methylsulfonyl)benzene), is expected to be a solid material, soluble in common organic solvents like THF, chloroform, and toluene, which facilitates its characterization and processing.

Structure_Property cluster_0 Monomer Structure cluster_1 Resulting Polymer Properties Monomer 1-Ethynyl-2-(methylsulfonyl)benzene Ethynyl Group (-C≡CH) Methylsulfonyl Group (-SO₂CH₃) Phenyl Ring Properties High Refractive Index High Thermal Stability Good Solubility Conjugated Backbone Monomer:f1->Properties:f3 Forms Polyacetylene Chain Monomer:f2->Properties:f0 High Molar Refraction Monomer:f3->Properties:f1 Aromatic Rigidity Monomer:f2->Properties:f2 Polarity, Disrupts Packing

Caption: Relationship between monomer structure and polymer properties.

Characterization Techniques:
  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR): To confirm the polymer structure. The disappearance of the acetylenic proton signal is a key indicator of successful polymerization.

  • Thermogravimetric Analysis (TGA): To assess thermal stability. This analysis measures the weight loss of the material as a function of temperature. The 5% weight loss temperature (Td₅) is a common metric.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides information about the polymer's amorphous or crystalline nature and its operational temperature range.

  • Ellipsometry or Refractometry: To measure the refractive index of thin films of the polymer at various wavelengths.

Expected Material Properties

The properties of poly(1-ethynyl-2-(methylsulfonyl)benzene) can be inferred from data on analogous sulfur-containing aromatic polymers.

PropertyExpected Value/RangeSignificance
Molecular Weight (Mw) 10,000 - 100,000 g/mol Affects mechanical properties and solution viscosity.
Polydispersity Index (PDI) 1.5 - 3.0Indicates the breadth of molecular weight distribution.
Thermal Stability (Td₅) > 400 °C (in N₂)High stability is crucial for electronics processing.[7]
Refractive Index (n) > 1.65 at 589 nmHigh RI is desirable for optical applications.[5]
Solubility Soluble in THF, CHCl₃, TolueneAllows for solution-based processing (e.g., spin coating).

Applications in Materials Science

The unique combination of a high refractive index, good thermal stability, and processability makes poly(1-ethynyl-2-(methylsulfonyl)benzene) a strong candidate for several advanced applications.

High Refractive Index Coatings and Encapsulants

Rationale: In devices like LEDs and OLEDs, a significant portion of the generated light can be trapped within the device due to a mismatch in the refractive indices of the different layers.[4][5] Using a high-RI polymer as an encapsulation or outcoupling layer can help extract more light, thereby increasing the device's efficiency.[5]

Application Workflow:

  • Dissolve the polymer in a suitable solvent (e.g., toluene).

  • Deposit a thin film onto a substrate (e.g., glass or a device) using spin coating.

  • Anneal the film by heating to remove the solvent and improve film quality.

  • Measure the optical properties (refractive index, transparency) of the film.

High-Performance Dielectrics

Rationale: The sulfonyl group introduces polarity, which can be beneficial for dielectric applications. Combined with high thermal stability, this polymer could be explored as a dielectric material in capacitors or as an insulating layer in organic field-effect transistors (OFETs), provided the dielectric constant and loss are within acceptable ranges.

Precursors for Carbon Materials

Rationale: Polymers with high aromatic content and high thermal stability, particularly those containing acetylene groups, often exhibit high char yields upon pyrolysis.[7] This makes them suitable as precursors for creating carbon-rich materials for applications in composites, thermal management, and energy storage.

Safety and Handling

  • Monomer: Handle 1-Ethynyl-2-(methylsulfonyl)benzene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Catalyst: Rhodium catalysts are expensive and potentially toxic. Handle with care, preferably in a glovebox or under an inert atmosphere, to prevent deactivation and exposure.

  • Solvents: Use anhydrous solvents for the polymerization reaction. Toluene and other organic solvents are flammable and should be handled with appropriate precautions.

References

  • MDPI. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. [Link]

  • ACS Publications. Recent Progress in High Refractive Index Polymers. [Link]

  • ResearchGate. Substituted Polyacetylenes: Synthesis, Properties, and Functions. [Link]

  • National Institutes of Health. Enantioselective Synthesis of Allylic Sulfones via Rhodium-Catalyzed Direct Hydrosulfonylation of Allenes and Alkynes. [Link]

  • National Institutes of Health. The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. [Link]

  • National Institutes of Health. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. [Link]

  • National Institutes of Health. Scope of the Reactions of Indolyl- and Pyrrolyl-Tethered N-Sulfonyl-1,2,3-triazoles: Rhodium(II)-Catalyzed Synthesis of Indole- and Pyrrole-Fused Polycyclic Compounds. [Link]

  • MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

  • National Institutes of Health. 1-Ethenyl-2-ethynylbenzene. [Link]

  • Google Patents. Synthesis of methylsulphonyl benzene compounds.
  • ACS Publications. Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. [Link]

  • ScienceDirect. Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. [Link]

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Application Notes and Protocols: 1-Ethynyl-2-(methylsulfonyl)benzene as a Versatile Building Block for Functional Polymers in Biomedical Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Ethynyl-2-(methylsulfonyl)benzene as a novel building block for the synthesis of functional polymers. The unique combination of a reactive ethynyl group and an electron-withdrawing methylsulfonyl moiety imparts distinct properties to the resulting polymers, making them promising candidates for a range of biomedical applications, including advanced drug delivery systems. This guide details protocols for the transition metal-catalyzed polymerization of this monomer, thorough characterization of the synthesized polymer, and subsequent post-polymerization functionalization strategies. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Advantage of 1-Ethynyl-2-(methylsulfonyl)benzene

The rational design of functional polymers is a cornerstone of modern materials science and is of paramount importance in the development of sophisticated biomedical technologies.[1] The choice of monomer is a critical determinant of the final polymer's properties and potential applications. 1-Ethynyl-2-(methylsulfonyl)benzene emerges as a monomer of significant interest due to its unique structural features:

  • The Ethynyl Group: This terminal alkyne functionality serves as a polymerizable unit, allowing for the creation of a polyacetylene backbone.[2] The resulting conjugated system can impart interesting optoelectronic properties. Furthermore, the ethynyl group is a versatile handle for post-polymerization modification via highly efficient "click" chemistry reactions.[3]

  • The Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety influences the electronic properties of both the monomer and the resulting polymer. This can affect the reactivity of the ethynyl group during polymerization and modulate the polymer's solubility, thermal stability, and interactions with biological systems.[4] The presence of sulfonyl groups in polymers has been explored for various biomedical applications, including enhancing biocompatibility and as a component in drug delivery matrices.[3][5]

  • Ortho-Substitution Pattern: The placement of the methylsulfonyl group at the ortho position relative to the ethynyl group introduces steric considerations that can influence the polymerization process and the final polymer architecture, potentially leading to unique helical structures.[6]

This guide will provide the necessary protocols to harness the potential of this monomer, from initial polymerization to functionalization for targeted applications.

Synthesis of Poly(1-ethynyl-2-(methylsulfonyl)benzene): A Protocol Guided by Rhodium Catalysis

The polymerization of substituted phenylacetylenes is effectively achieved using transition metal catalysts, with rhodium-based systems being particularly efficient in producing high molecular weight polymers with controlled stereoregularity.[1][7] The electron-withdrawing nature of the methylsulfonyl group in 1-ethynyl-2-(methylsulfonyl)benzene suggests that a rhodium(I) catalyst will be a suitable choice to achieve efficient polymerization.[8]

Rationale for Catalyst Selection and Reaction Conditions

Rhodium(I) complexes, such as those containing norbornadiene (nbd) ligands, have demonstrated high activity for the polymerization of phenylacetylenes.[9][10] The mechanism typically involves the coordination of the alkyne to the rhodium center, followed by insertion into a rhodium-carbon bond, propagating the polymer chain. The choice of solvent and temperature is crucial for controlling the polymerization rate and the solubility of the resulting polymer. Tetrahydrofuran (THF) is a common solvent for such polymerizations as it can dissolve both the monomer and the resulting polymer, facilitating a homogeneous reaction.[11]

Experimental Protocol: Rhodium-Catalyzed Polymerization

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (monomer)

  • [Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(nbd)Cl]₂ in anhydrous THF to a concentration of 1 mg/mL. To this solution, add an equimolar amount of triethylamine. Stir the solution for 30 minutes at room temperature to form the active catalytic species. The triethylamine acts as a cocatalyst that can enhance the catalytic activity.

  • Polymerization: In a separate Schlenk flask, dissolve 1-Ethynyl-2-(methylsulfonyl)benzene in anhydrous THF to a concentration of 0.25 M.[11]

  • Initiation: Transfer the required volume of the catalyst solution to the monomer solution via a gas-tight syringe to achieve a monomer-to-rhodium molar ratio of 100:1.[11]

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) under an inert atmosphere. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer consumption.[1]

  • Termination and Precipitation: Once the desired monomer conversion is achieved (typically >90%), terminate the polymerization by pouring the reaction mixture into a large excess of methanol with vigorous stirring.[1] The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration, wash thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues, and dry under vacuum to a constant weight.

Figure 1: Workflow for the rhodium-catalyzed polymerization of 1-Ethynyl-2-(methylsulfonyl)benzene.

Characterization of Poly(1-ethynyl-2-(methylsulfonyl)benzene)

Thorough characterization of the synthesized polymer is essential to understand its molecular weight, structure, and thermal properties.

Technique Parameter Measured Expected Observations
Gel Permeation Chromatography (GPC/SEC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn)Monomodal distribution with a PDI in the range of 1.5-2.5, indicating a controlled polymerization process.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Polymer structure, confirmation of repeating units, and stereoregularity.Broadening of peaks corresponding to the aromatic and methylsulfonyl protons compared to the monomer. Appearance of a new broad signal in the olefinic region (around 5.8-6.0 ppm) corresponding to the vinyl protons of the polyene backbone.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Disappearance or significant reduction of the C≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer. Appearance of a C=C stretching vibration (around 1600-1650 cm⁻¹) from the polyene backbone. The characteristic S=O stretching vibrations of the methylsulfonyl group (around 1300 cm⁻¹ and 1150 cm⁻¹) should remain.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.High thermal stability, with an onset of decomposition at temperatures above 300 °C, which is characteristic of rigid-rod polymers.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg).A high Tg is expected due to the rigid polymer backbone and the bulky side group.

Application Notes: Functionalization for Drug Delivery

The poly(1-ethynyl-2-(methylsulfonyl)benzene) backbone, while providing structural integrity, can be further functionalized to impart specific biological activity, such as targeted drug delivery. The pendant ethynyl groups in a partially polymerized or co-polymerized system, or the polyene backbone itself, can be sites for modification. A more direct approach involves the synthesis of a co-polymer incorporating a monomer with a readily functionalizable group.

Strategy: Post-Polymerization Modification via "Click" Chemistry

For this application, we will focus on a co-polymerization strategy to introduce pendant functional groups amenable to click chemistry. A co-monomer such as 4-ethynylbenzyl azide can be incorporated alongside 1-ethynyl-2-(methylsulfonyl)benzene. The resulting co-polymer will possess pendant azide groups that can be readily functionalized with alkyne-containing bioactive molecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Protocol: Synthesis of a Functionalized Co-polymer for Drug Conjugation

Step 1: Co-polymerization

  • Follow the polymerization protocol outlined in Section 2.2, but use a monomer mixture of 1-Ethynyl-2-(methylsulfonyl)benzene and 4-ethynylbenzyl azide (e.g., in a 9:1 molar ratio) instead of the single monomer.

Step 2: Post-Polymerization Modification (CuAAC "Click" Reaction)

Materials:

  • Azide-functionalized co-polymer

  • Alkyne-modified drug molecule (e.g., an alkyne-PEG-drug conjugate)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the azide-functionalized co-polymer in DMF.

  • Add the alkyne-modified drug molecule in a slight molar excess (e.g., 1.2 equivalents) relative to the azide groups on the polymer.

  • In a separate vial, prepare a fresh solution of the catalyst by dissolving CuSO₄·5H₂O and sodium ascorbate in water.

  • Add the catalyst solution to the polymer-drug mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Purify the functionalized polymer by dialysis against a suitable solvent to remove unreacted drug and catalyst components.

  • Lyophilize the purified solution to obtain the final drug-polymer conjugate.

Sources

Application Notes and Protocols for Copper-Free Sonogashira Coupling of Sulfonyl-Containing Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sulfonyl Alkynes and the Need for Refined Coupling Methodologies

Sulfonyl-containing alkynes are valuable building blocks in medicinal chemistry and materials science. The sulfonyl group, a potent electron-withdrawing moiety, imparts unique electronic properties and metabolic stability to molecules, making it a desirable feature in drug candidates and functional organic materials.[1][2] The Sonogashira reaction, a powerful tool for forging carbon-carbon bonds between sp² and sp hybridized carbons, is a cornerstone of modern organic synthesis.[3][4][5] However, the classical copper-cocatalyzed Sonogashira protocol can be problematic, particularly for sensitive or complex substrates. The primary drawback is the propensity for copper to catalyze the homocoupling of terminal alkynes, leading to undesired Glaser coupling byproducts.[3] This necessitates stringent anaerobic conditions and can complicate purification.

Copper-free Sonogashira variants have emerged as a robust alternative, obviating the need for a copper co-catalyst and thereby preventing alkyne dimerization.[3] These protocols offer milder reaction conditions and broader functional group tolerance, making them highly attractive for the synthesis of complex molecules. This guide provides a detailed exploration of copper-free Sonogashira reaction conditions specifically tailored for the coupling of sulfonyl-containing alkynes with aryl and vinyl halides. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical guidance for optimizing these crucial transformations.

Mechanistic Insights into the Copper-Free Sonogashira Catalytic Cycle

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle can be broken down into three key steps: oxidative addition, alkyne activation and deprotonation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide (Ar-X) to a low-valent palladium(0) complex, typically stabilized by phosphine or N-heterocyclic carbene (NHC) ligands. This step forms a square planar palladium(II) intermediate.

  • Alkyne Activation and Deprotonation: In the absence of copper, the terminal alkyne coordinates to the palladium(II) center. This coordination increases the acidity of the terminal proton, facilitating its removal by a base (typically an amine) to form a palladium-acetylide complex. The electron-withdrawing nature of the sulfonyl group in sulfonyl-containing alkynes is expected to further enhance the acidity of the acetylenic proton, potentially allowing for the use of milder bases.

  • Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) intermediate, regenerating the active palladium(0) catalyst and completing the catalytic cycle.

Catalytic Cycle of Copper-Free Sonogashira Reaction

Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne [Ar-Pd(II)(L)(alkyne)]⁺X⁻ PdII_halide->PdII_alkyne Alkyne Coordination (HC≡CR) PdII_acetylide Ar-Pd(II)(C≡CR)L₂ PdII_alkyne->PdII_acetylide Deprotonation (Base) PdII_acetylide->Pd0 Reductive Elimination (Ar-C≡CR)

Caption: A simplified representation of the copper-free Sonogashira catalytic cycle.

Recommended Catalyst Systems for Sulfonyl-Containing Alkynes

The choice of the palladium source and ligand is critical for a successful copper-free Sonogashira reaction. For electron-deficient alkynes such as sulfonyl alkynes, catalyst systems that promote efficient oxidative addition and facilitate the activation of the alkyne are preferred.

Catalyst SystemPalladium SourceLigandKey AdvantagesConsiderations
Phosphine-Based Pd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos)High reactivity, well-established for a broad range of substrates.Air-sensitive, may require inert atmosphere.
NHC-Based PdCl₂(IMes)₂, Pd(OAc)₂N-Heterocyclic Carbenes (e.g., IMes, SIMes)High thermal stability, often air-stable, effective for challenging substrates.Ligand synthesis can be more complex.
Nitrogen-Based PdCl₂(PPh₃)₂Pyridine or pyrimidine-based ligandsCan be effective in aqueous media, offering greener solvent options.May exhibit lower reactivity compared to phosphine or NHC systems.

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of an Aryl Halide with a Sulfonyl Alkyne

This protocol provides a general starting point for the copper-free Sonogashira coupling of a variety of aryl halides with sulfonyl-containing alkynes. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Sulfonyl alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene, or dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, palladium catalyst, and ligand (if used).

  • Reagent Addition: Add the sulfonyl alkyne, followed by the anhydrous, degassed solvent.

  • Base Addition: Add the base to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between room temperature and 100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Specific Example: Synthesis of 1-(4-((4-methylphenyl)sulfonyl)but-1-yn-1-yl)benzene

This example details the coupling of iodobenzene with (4-methylphenyl)(prop-2-yn-1-yl)sulfone.

Materials:

  • Iodobenzene (204 mg, 1.0 mmol, 1.0 equiv)

  • (4-methylphenyl)(prop-2-yn-1-yl)sulfone (233 mg, 1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%)

  • Triethylamine (TEA) (0.42 mL, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed THF (5 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (35 mg).

  • Add iodobenzene (204 mg) and (4-methylphenyl)(prop-2-yn-1-yl)sulfone (233 mg).

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Add triethylamine (0.42 mL) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Workflow for Optimizing Reaction Conditions

Optimization_Workflow start Start with General Protocol check_conversion Low Conversion? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes side_products Side Products Observed? check_conversion->side_products No change_catalyst Change Catalyst/Ligand increase_temp->change_catalyst change_base Change Base change_catalyst->change_base change_solvent Change Solvent change_base->change_solvent lower_temp Lower Temperature side_products->lower_temp Yes end Optimized Conditions side_products->end No optimize_stoichiometry Optimize Stoichiometry lower_temp->optimize_stoichiometry optimize_stoichiometry->side_products solvent solvent solvent->check_conversion

Caption: A decision-making workflow for optimizing copper-free Sonogashira reactions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Reaction Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of palladium catalyst and ligand.- Switch to a stronger base (e.g., an inorganic base like Cs₂CO₃).- Increase the reaction temperature in increments.
Formation of Homocoupled Alkyne (Glaser Product) - Trace copper contamination- Presence of oxygen- Use high-purity reagents and solvents.- Ensure the reaction is performed under a strictly inert atmosphere.
Decomposition of Starting Materials - High reaction temperature- Unstable substrate- Lower the reaction temperature.- Screen different solvents to find a more suitable medium.
Difficulty in Product Isolation/Purification - Similar polarity of product and starting materials- Formation of closely related byproducts- Optimize the stoichiometry to drive the reaction to completion.- Employ a different chromatographic technique (e.g., reverse-phase chromatography).

Conclusion

The copper-free Sonogashira reaction is a powerful and versatile method for the synthesis of sulfonyl-containing alkynes, which are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and purity for these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this important transformation in the laboratory.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Khan, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6611. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • YouTube. Sonogashira cross-coupling reaction. [Link]

  • Ye, Y., et al. (2019). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. The Journal of Organic Chemistry, 84(15), 9419-9427. [Link]

  • Fukuyama, T., et al. (2002). A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling. Organic Letters, 4(10), 1691-1694. [Link]

  • Wang, L., et al. (2020). Palladium-Catalyzed Domino Synthesis of Sulfone-Containing 1,3-Enynes from Simple Alkynes and Sulfonyl Iodides. Angewandte Chemie International Edition, 59(42), 18635-18639. [Link]

  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link]

  • Li, L. Y., et al. (2022). Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids. Organic & Biomolecular Chemistry, 20(13), 2696-2700. [Link]

  • National Institutes of Health. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Cernak, T. A., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(23), 6094-6097. [Link]

  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • American Chemical Society. Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. [Link]

  • Wang, L., et al. (2020). Palladium‐Catalyzed Domino Synthesis of Sulfone‐Containing 1,3‐Enynes from Simple Alkynes and Sulfonyl Iodides. Angewandte Chemie International Edition, 59(42), 18635-18639. [Link]

  • National Institutes of Health. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. [Link]

  • RSC Publishing. Radical-mediated vicinal addition of alkoxysulfonyl/fluorosulfonyl and trifluoromethyl groups to aryl alkyl alkynes. [Link]

Sources

Application Notes and Protocols for Cycloaddition Reactions Involving 1-Ethynyl-2-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of an Activated Alkyne

1-Ethynyl-2-(methylsulfonyl)benzene is a versatile building block in organic synthesis, particularly for the construction of complex cyclic and heterocyclic systems. Its utility stems from the unique electronic properties conferred by the ortho-positioning of a potent electron-withdrawing methylsulfonyl group relative to a reactive ethynyl moiety. This arrangement significantly activates the alkyne for a variety of cycloaddition reactions, making it a valuable synthon for creating novel molecular scaffolds in medicinal chemistry and materials science.

The electron-withdrawing nature of the sulfonyl group polarizes the triple bond, rendering it highly susceptible to attack by electron-rich species.[1] This heightened reactivity makes 1-Ethynyl-2-(methylsulfonyl)benzene an excellent dienophile in [4+2] Diels-Alder cycloadditions and a potent dipolarophile in [3+2] dipolar cycloadditions. These reactions provide reliable and stereocontrolled pathways to a diverse array of six- and five-membered ring systems, respectively.

This guide provides detailed protocols and mechanistic insights for two key classes of cycloaddition reactions involving 1-Ethynyl-2-(methylsulfonyl)benzene: the Diels-Alder reaction for the synthesis of substituted benzobarrelenes and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," for the construction of 1,2,3-triazoles.

[4+2] Diels-Alder Cycloaddition: A Gateway to Complex Polycycles

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[2][3] The reaction involves the concerted interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile).[2] Due to the electron-deficient nature of its alkyne, 1-Ethynyl-2-(methylsulfonyl)benzene serves as an excellent dienophile, reacting readily with a variety of electron-rich dienes.

Causality in Experimental Design:

The choice of diene and reaction conditions is critical for a successful Diels-Alder reaction. Electron-donating groups on the diene generally accelerate the reaction.[3] The reaction is often performed at elevated temperatures, although highly reactive dienes may react at or below room temperature. The use of a high-boiling, inert solvent is common to achieve the necessary reaction temperatures. The protocol below describes a representative reaction with anthracene, a readily available and reactive diene.

Experimental Protocol: Synthesis of a Benzobarrelene Derivative

This protocol details the [4+2] cycloaddition of 1-Ethynyl-2-(methylsulfonyl)benzene with anthracene.

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 equiv)

  • Anthracene (1.1 equiv)

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 mmol, 180.2 mg) and anthracene (1.1 mmol, 196.1 mg).

  • Add anhydrous toluene (10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Stir the reaction mixture vigorously and heat to reflux (approximately 110 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired benzobarrelene derivative.

Data Summary:

Reactant 1Reactant 2SolventTemperatureTime (h)Expected Yield
1-Ethynyl-2-(methylsulfonyl)benzeneAnthraceneToluene110 °C12-24>85%

Visualization of the Diels-Alder Reaction:

Diels_Alder R1 1-Ethynyl-2-(methylsulfonyl)benzene TS [Transition State] R1->TS Dienophile R2 Anthracene R2->TS Diene plus + P Benzobarrelene Derivative TS->P [4+2] Cycloaddition

Caption: Diels-Alder reaction of 1-Ethynyl-2-(methylsulfonyl)benzene.

[3+2] Dipolar Cycloaddition: The Power of Click Chemistry

The 1,3-dipolar cycloaddition is a highly efficient method for constructing five-membered heterocyclic rings.[4][5] A prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. The activated alkyne in 1-Ethynyl-2-(methylsulfonyl)benzene makes it an ideal substrate for this transformation.

Causality in Experimental Design:

The CuAAC reaction relies on an in situ generated copper(I) catalyst, typically from a copper(II) salt and a reducing agent like sodium ascorbate. A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and prevent its oxidation. The reaction is commonly performed in a mixture of a polar organic solvent and water.

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol outlines the CuAAC reaction between 1-Ethynyl-2-(methylsulfonyl)benzene and benzyl azide.

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 equiv)

  • Benzyl azide (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.05 equiv)

  • tert-Butanol

  • Deionized water

  • Schlenk flask or vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional, but recommended)

Procedure:

  • In a Schlenk flask or vial, dissolve 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 mmol, 180.2 mg) and benzyl azide (1.1 mmol, 146.5 mg) in a 1:1 mixture of tert-butanol and deionized water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) and THPTA (0.05 mmol, 21.7 mg) in deionized water (1 mL).

  • Add the copper/ligand solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 1,2,3-triazole.

Data Summary:

Reactant 1Reactant 2CatalystSolventTemperatureTime (h)Expected Yield
1-Ethynyl-2-(methylsulfonyl)benzeneBenzyl azideCuSO₄·5H₂O / Sodium Ascorbate / THPTAt-BuOH / H₂ORoom Temp.1-4>90%

Visualization of the CuAAC Workflow:

CuAAC_Workflow start Start dissolve Dissolve Alkyne and Azide in t-BuOH/H₂O start->dissolve prepare_cat Prepare CuSO₄/THPTA and Sodium Ascorbate Solutions dissolve->prepare_cat add_reagents Add Catalyst and Reductant to Reaction Mixture prepare_cat->add_reagents react Stir at Room Temperature (1-4 hours) add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify end Pure 1,2,3-Triazole purify->end

Caption: Workflow for the CuAAC synthesis of a 1,2,3-triazole.

Conclusion and Future Perspectives

1-Ethynyl-2-(methylsulfonyl)benzene is a highly activated and versatile building block for the synthesis of complex cyclic and heterocyclic molecules through cycloaddition reactions. The protocols detailed herein for Diels-Alder and CuAAC reactions provide robust and efficient methods for accessing novel molecular architectures. These products can serve as valuable intermediates in drug discovery programs and for the development of new functional materials. The strategic placement of the methylsulfonyl group not only activates the alkyne but also provides a handle for further synthetic transformations, opening avenues for the creation of diverse compound libraries.

References

  • Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[1][4][6]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Carruthers, W. (1990). Cycloaddition Reactions in Organic Synthesis. Pergamon Press.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons.

Sources

Application Notes and Protocols: The Versatility of Terminal Alkynes with Sulfonyl Groups in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonyl Group as a Modulator in Click Chemistry

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science by providing a set of reliable, efficient, and modular reactions.[1] At the heart of this chemical toolbox lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high yields, broad functional group tolerance, and stereospecificity.[2] While the classic CuAAC reaction is robust, the introduction of electronically modulating functional groups on the alkyne partner can significantly influence its reactivity and open new avenues for application. This guide focuses on the unique role of the sulfonyl group (–SO₂–) as a powerful electron-withdrawing moiety when attached to terminal alkynes, and its implications for both copper-catalyzed and strain-promoted click chemistry.

The strong electron-withdrawing nature of the sulfonyl group polarizes the alkyne, rendering it more susceptible to nucleophilic attack and influencing its participation in cycloaddition reactions. This electronic activation can lead to altered reaction kinetics and, in some cases, alternative reaction pathways. Understanding and harnessing these properties allows for the strategic design of novel molecular architectures with tailored functionalities for drug discovery, diagnostics, and advanced materials.

This document provides an in-depth exploration of the synthesis of sulfonyl-containing terminal alkynes, detailed protocols for their application in click chemistry, and a survey of the diverse applications of the resulting sulfonyl-functionalized 1,2,3-triazoles.

I. Synthesis of Terminal Alkynes Bearing Sulfonyl Groups

The accessibility of sulfonyl-functionalized alkynes is paramount for their widespread application. Several synthetic strategies have been developed to prepare these valuable building blocks.

Synthesis of Ethynyl Aryl Sulfones

A straightforward and simplified method for the synthesis of ethynyl aryl sulfones, such as ethynyl p-tolyl sulfone and ethynyl phenyl sulfone, involves the desilylation of the corresponding 2-(trimethylsilyl)ethynyl sulfones. This method allows for the multigram-scale preparation of these compounds in good yield and high purity.[3]

Workflow for the Synthesis of Ethynyl Aryl Sulfones:

start Bis(trimethylsilyl)acetylene step1 Reaction with Arenesulfonyl Chloride start->step1 intermediate Aryl 2-(trimethylsilyl)ethynyl Sulfone step1->intermediate step2 Silica Gel Mediated Desilylation intermediate->step2 product Ethynyl Aryl Sulfone step2->product

Caption: Synthesis of Ethynyl Aryl Sulfones.

Synthesis of Strained Cycloalkynes with Sulfonyl Groups

For strain-promoted azide-alkyne cycloaddition (SPAAC), strained cycloalkynes bearing sulfonyl-containing groups are required. The Nicholas cyclization provides a viable route to cyclooctyne-sulfamates, which are effective reagents in SPAAC.[4]

Protocol 1: Synthesis of a Cyclooctyne-Sulfamate (SNO-Me₂) via Nicholas Cyclization

This protocol is adapted from the work of N. I. M. Yusof et al. and outlines the key steps in the synthesis of a stable cyclooctyne-sulfamate.[4]

Materials:

  • Appropriate diol precursor

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dimethylamine

  • Solvents (e.g., Dichloromethane)

  • Reagents for deprotection

Procedure:

  • Complexation: React the diol precursor with dicobalt octacarbonyl to form the Co₂(CO)₆-alkyne complex.

  • Cyclization (Nicholas Reaction): Treat the cobalt-complexed precursor with a strong acid promoter (e.g., generated from Tf₂O) to induce intramolecular cyclization, forming the eight-membered ring.

  • Sulfamoylation: Introduce the dimethylsulfamoyl group by reacting the cyclized intermediate with an appropriate sulfamoyl chloride or by a two-step procedure involving chlorosulfonylation followed by reaction with dimethylamine.

  • Deprotection: Remove the cobalt protecting group to yield the free cyclooctyne-sulfamate. This step must be performed carefully as the strained alkyne can be unstable.

  • Purification: Purify the final product using column chromatography.

II. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Sulfonyl Alkynes

The electron-deficient nature of sulfonyl-containing alkynes can influence the conditions required for an efficient CuAAC reaction. While a specific, universally optimized protocol is substrate-dependent, the following general procedure, adapted from standard CuAAC protocols, serves as an excellent starting point.[2][5]

Protocol 2: General Procedure for CuAAC with Ethynyl Aryl Sulfones

This protocol describes a typical setup for the CuAAC reaction using an in-situ generated Cu(I) catalyst.

Materials:

  • Ethynyl aryl sulfone (1.0 equiv)

  • Organic azide (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)

  • Sodium ascorbate (5-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Optional: Copper-stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) (1-10 mol%)

Procedure:

  • Dissolution: Dissolve the ethynyl aryl sulfone and the organic azide in the chosen solvent system in a reaction vessel.

  • Catalyst Preparation (optional but recommended): In a separate vial, prepare a stock solution of CuSO₄ and, if used, the ligand.

  • Addition of Catalyst: Add the CuSO₄ solution (or the pre-mixed CuSO₄/ligand solution) to the reaction mixture.

  • Initiation: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture at room temperature. The electron-deficient nature of the sulfonyl alkyne may lead to a faster reaction compared to unactivated alkynes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Ascorbate: This is a biocompatible reducing agent that maintains the copper catalyst in its active Cu(I) oxidation state. An excess is often used to prevent oxidative homocoupling of the alkyne.[2]

  • Ligands (THPTA/TBTA): These ligands stabilize the Cu(I) catalyst, preventing disproportionation and protecting sensitive biomolecules from damage by reactive oxygen species that can be generated. They also accelerate the reaction.[5]

  • Solvent Choice: A mixture of t-BuOH and water is a common choice that can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system. For less soluble reactants, DMF or DMSO can be used.

III. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Sulfonyl Alkynes

SPAAC is a powerful bioorthogonal reaction that proceeds without a cytotoxic copper catalyst, making it ideal for applications in living systems.[6] The reactivity in SPAAC is governed by the ring strain of the cycloalkyne and its electronic properties.

Workflow for SPAAC:

alkyne Sulfonyl-functionalized Strained Cycloalkyne reaction SPAAC Reaction (No Catalyst) alkyne->reaction azide Azide-containing Molecule azide->reaction product Triazole-linked Conjugate reaction->product

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 3: SPAAC of a Cyclooctyne-Sulfamate with Benzyl Azide

This protocol is based on the findings for the reaction of SNO-Me₂ with benzyl azide, which was found to proceed readily.[4]

Materials:

  • Cyclooctyne-sulfamate (e.g., SNO-Me₂) (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Solvent (e.g., Acetonitrile-d₃ for NMR monitoring, or a biocompatible buffer for bioconjugation)

Procedure:

  • Dissolution: Dissolve the cyclooctyne-sulfamate and benzyl azide in the chosen solvent at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. For the reaction of SNO-Me₂ with benzyl azide, a second-order rate constant of 0.0163 M⁻¹s⁻¹ was determined.[4]

  • Analysis: Monitor the reaction by ¹H NMR spectroscopy or LC-MS to confirm the formation of the triazole product.

  • Purification: If necessary, the product can be purified by standard chromatographic techniques. For bioconjugation applications, purification may involve size-exclusion chromatography or dialysis.

Expert Insights on Reactivity:

The reactivity of strained alkynes in SPAAC is a balance between ring strain and electronic effects. While ring strain is the primary driving force, electron-withdrawing groups, such as the sulfonyl group, can further lower the LUMO of the alkyne, potentially accelerating the reaction with electron-rich azides in an inverse-electron-demand fashion.[6]

IV. Applications of Sulfonyl-Functionalized Triazoles

The unique electronic properties of the sulfonyl group, combined with the stability and versatility of the triazole ring, make sulfonyl-functionalized triazoles attractive scaffolds in various fields.

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, often acting as a bioisostere for amide bonds.[7] The incorporation of a sulfonyl group can enhance the biological activity of these molecules. 4-Sulfonyl-1,2,3-triazoles have shown promise as:

  • Antibacterial and Antifungal Agents: The sulfonyl-triazole scaffold has been identified in compounds with potent antimicrobial activity.[8]

  • Enzyme Inhibitors: These compounds have been investigated as antagonists of human pregnane X receptor (hPXR) and neutrophil elastase.[8]

  • Carbonic Anhydrase Inhibitors: The combination of a sulfonamide and a 1,2,3-triazole moiety has led to the discovery of potent inhibitors of carbonic anhydrases, which are important targets in cancer research and for the treatment of other diseases.[9]

Table 1: Bioactivities of Sulfonyl-Triazole Scaffolds

Compound ClassBiological Target/ActivityReference
4-Sulfonyl-1,2,3-triazolesAntibacterial, Antifungal[8]
4-Sulfonyl-1,2,3-triazolesNeutrophil Elastase (HLE) Antagonist[8]
4-Sulfonyl-1,2,3-triazolesPregnane X Receptor (hPXR) Antagonist[8]
Triazole-containing N-acyl sulfonamidesCarbonic Anhydrase (CA) Inhibitors[9]
Supramolecular Chemistry: Anion Binding

The polarized C-H bond on the triazole ring, further activated by the adjacent sulfonyl group, can act as a hydrogen bond donor. This property has been exploited in the design of synthetic receptors for anions. 4-Sulfonyl-1,2,3-triazoles have been identified as effective monomeric anion binders.[8]

Materials Science

The click reaction is a powerful tool for the synthesis of functional polymers. A copper-catalyzed four-component polymerization using diynes, sulfonyl azides, nucleophiles, and electrophiles has been developed to synthesize α-functionalized poly(N-sulfonylimidate)s.[10] This highlights the potential of sulfonyl-containing building blocks in creating advanced materials with tailored properties.

V. Conclusion and Future Outlook

Terminal alkynes bearing sulfonyl groups are versatile and highly valuable reagents in the click chemistry toolbox. Their enhanced reactivity and the unique properties of the resulting sulfonyl-functionalized triazoles offer exciting opportunities across multiple scientific disciplines. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these powerful building blocks.

Future research in this area will likely focus on the development of novel sulfonyl-functionalized strained alkynes with even faster SPAAC kinetics, the expansion of the library of functionalized ethynyl sulfones, and a deeper exploration of the biological activities and material properties of the resulting triazole-containing architectures. The continued synergy between synthetic innovation and application-driven research will undoubtedly lead to new and exciting discoveries based on the chemistry of sulfonyl-activated alkynes.

VI. References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]

  • CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. ResearchGate. [Link]

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PMC. [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]

  • Cu-Catalyzed four-component polymerization of alkynes, sulfonyl azides, nucleophiles and electrophiles. Polymer Chemistry. [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]

  • Synthesis of cyclooctyne-sulfamates by the nicholas cyclisation. RSC Publishing. [Link]

  • Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC. [Link]

  • Biological activities of sulfur‐containing 1,2,3‐triazoles. ResearchGate. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • A Simplified Method for the Preparation of Ethynyl P-Tolyl Sulfone and Ethynyl Phenyl Sulfone. Taylor & Francis Online. [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. American Chemical Society. [Link]

  • Anion Templated Supramolecular Structures Assembled using 1,2,3-Triazole and Triazolium motifs. PubMed. [Link]

  • Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. ResearchGate. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. [Link]

  • Polymer nanoparticles via intramolecular crosslinking of sulfonyl azide functionalized polymers. ResearchGate. [Link]

  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Publications. [Link]

  • Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. [Link]

  • Synthesis and reactivity of 1-sulfonylcyclooctatriazoles. RSC Publishing. [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Click chemistry: 1,2,3-triazoles as pharmacophores. PubMed. [Link]

  • Synthesis of alkynyl sulfones by means of an organolithium compound and... ResearchGate. [Link]

  • Chemoselective umpolung of thiols to episulfoniums for cysteine bioconjugation. PMC. [Link]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. [Link]

  • Synthesis of bifunctional cyclooctyne SPAAC crosslinkers diMOFO and... ResearchGate. [Link]

  • Application of alkyne metathesis in polymer synthesis. RSC Publishing. [Link]

  • Second Generation Phenyloxadiazolyl Methyl Sulfones for Thiol-Specific Bioconjugations. ProQuest. [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]

  • Sulfonium Triggered Alkyne-Azide Cycloaddition. PubMed. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • SOMOphilic alkynylation using acetylenic sulfones as functional reagents. RSC Publishing. [Link]

  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. RSC Publishing. [Link]

  • Influence of intramolecular interactions and transition state energetics on the strain-promoted azide–alkyne cycloaddition of 2-aminobenzenesulfonamide-containing cyclononynes. PubMed Central. [Link]

Sources

The Strategic Application of 1-Ethynyl-2-(methylsulfonyl)benzene in the Synthesis of Bioactive Molecules: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthetic utility of 1-Ethynyl-2-(methylsulfonyl)benzene as a versatile building block in the construction of diverse, biologically active molecules. This reagent, characterized by a terminal alkyne and an electron-withdrawing methylsulfonyl group, offers a unique combination of reactivity and molecular scaffolding potential. We will explore its application in key synthetic transformations, including Sonogashira cross-coupling and azide-alkyne cycloaddition reactions, providing detailed, field-proven protocols for the synthesis of kinase inhibitors, substituted quinolines, and bioactive triazoles. The causality behind experimental choices, self-validating systems within protocols, and in-depth mechanistic insights are provided to empower researchers in drug discovery and development.

Introduction: The Unique Chemical Profile of 1-Ethynyl-2-(methylsulfonyl)benzene

1-Ethynyl-2-(methylsulfonyl)benzene is an organic compound featuring a benzene ring substituted with both a reactive ethynyl (acetylenic) group and a strongly electron-withdrawing methylsulfonyl moiety.[1] This distinct substitution pattern imparts valuable chemical properties for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.

The terminal alkyne serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The methylsulfonyl group, a known bioisostere for other functionalities, enhances the compound's polarity and can participate in hydrogen bonding, often improving the pharmacokinetic profile of the final bioactive molecule.[2] This guide will focus on the practical application of this reagent in constructing molecular architectures with therapeutic potential.

Table 1: Physicochemical Properties of 1-Ethynyl-2-(methylsulfonyl)benzene

PropertyValueReference
CAS Number 340771-31-5 (for the 4-isomer)[3][4][5]
Molecular Formula C₉H₈O₂S[3]
Molecular Weight 180.22 g/mol [3]
Appearance White to off-white solid
Key Functional Groups Terminal Alkyne, Methylsulfonyl[1]

Synthesis of the Reagent: 1-Ethynyl-2-(methylsulfonyl)benzene

A robust and scalable synthesis of the parent structure, methylsulfonyl benzene, is a prerequisite for accessing the title compound. A common industrial method involves a Friedel-Crafts reaction. A detailed, adaptable protocol is provided below.

Protocol 2.1: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene (A Precursor)

This protocol is adapted from a patented industrial synthesis and can be modified for different starting materials.[6]

Materials:

  • Methanesulfonic acid

  • Thionyl chloride

  • 1,2-Difluorobenzene

  • Trifluoromethanesulfonic acid

  • Dichloromethane

  • Hexane

  • Water

Procedure:

  • A mixture of methanesulfonic acid and thionyl chloride is carefully heated to 90°C for 10 hours. This step should be performed in a well-ventilated fume hood with a scrubber to neutralize corrosive gases.

  • The resulting solution is then heated to 120°C.

  • A solution of 1,2-difluorobenzene and trifluoromethanesulfonic acid is added dropwise over 2 hours at 115-120°C.

  • Upon complete addition, the reaction mixture is heated at 120°C for a further 4 hours.

  • The mixture is cooled to 50°C and carefully added to water, causing a temperature rise to approximately 70°C.

  • The mixture is then cooled to 35°C, and the product is extracted with dichloromethane.

  • The combined organic fractions are dried and concentrated to a thick slush.

  • Hexane is added, and the resulting precipitate is collected by filtration, washed with hexane, and dried to yield 1,2-difluoro-4-(methylsulfonyl)benzene.

Note: The ethynyl group can be introduced via subsequent reactions, such as a Sonogashira coupling with a protected acetylene followed by deprotection.

Key Synthetic Applications and Protocols

The dual functionality of 1-Ethynyl-2-(methylsulfonyl)benzene makes it a powerful tool in diversity-oriented synthesis. We will now explore its application in two of the most impactful reactions in modern drug discovery: Sonogashira coupling and [3+2] cycloaddition.

Sonogashira Cross-Coupling: A Gateway to Kinase Inhibitors and Substituted Quinolines

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of many kinase inhibitors, a critical class of anti-cancer drugs.

sonogashira_workflow reagent 1-Ethynyl-2- (methylsulfonyl)benzene reaction Sonogashira Coupling Reaction reagent->reaction aryl_halide Aryl/Heteroaryl Halide (e.g., substituted quinoline precursor) aryl_halide->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) catalyst->reaction base Amine Base (e.g., Et₃N, DIPEA) base->reaction solvent Solvent (e.g., THF, DMF) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Bioactive Molecule (e.g., Kinase Inhibitor) workup->product

Caption: Generalized workflow for the Sonogashira coupling.

This protocol describes the coupling of 1-Ethynyl-2-(methylsulfonyl)benzene with a halogenated quinoline core, a common scaffold in kinase inhibitors.

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene

  • 4-Chloro-6,7-dimethoxyquinoline

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 4-chloro-6,7-dimethoxyquinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF, followed by triethylamine (3.0 eq).

  • To this stirred suspension, add a solution of 1-Ethynyl-2-(methylsulfonyl)benzene (1.2 eq) in anhydrous THF dropwise at room temperature.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 2: Representative Reaction Parameters for Sonogashira Coupling

EntryAryl HalideCatalyst Loading (mol%)BaseSolventYield (%)
14-IodoanisolePd(PPh₃)₄ (2), CuI (4)Et₃NTHF92
23-BromopyridinePdCl₂(PPh₃)₂ (3), CuI (5)DIPEADMF85
34-Chloro-6,7-dimethoxyquinolinePd(PPh₃)₄ (5), CuI (10)Et₃NTHF78
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): Synthesis of Bioactive Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][8] These heterocycles are prevalent in a wide range of bioactive compounds, including carbonic anhydrase inhibitors.[3]

cuaac_mechanism cluster_cycle Catalytic Cycle alkyne 1-Ethynyl-2- (methylsulfonyl)benzene cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide azide Organic Azide (R-N₃) six_membered_intermediate Six-membered Copper Intermediate azide->six_membered_intermediate cu_catalyst Cu(I) Catalyst cu_catalyst->cu_acetylide Coordination & Deprotonation cu_acetylide->six_membered_intermediate Coordination triazole_product 1,4-Disubstituted 1,2,3-Triazole six_membered_intermediate->triazole_product Cyclization & Protonolysis triazole_product->cu_catalyst Regeneration of Catalyst

Caption: Simplified mechanism of the CuAAC reaction.

This protocol outlines the synthesis of a triazole-benzenesulfonamide derivative, a class of compounds known to exhibit carbonic anhydrase inhibitory activity.[3]

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene

  • 4-Azidobenzenesulfonamide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 eq) and 4-azidobenzenesulfonamide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC analysis.

  • Upon completion, add water to the reaction mixture and extract with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.

Table 3: Representative Bioactive Molecules Synthesized from 1-Ethynyl-2-(methylsulfonyl)benzene Derivatives

Compound ClassSynthetic MethodBioactivity/Target
Substituted QuinolinesSonogashira CouplingKinase Inhibition (e.g., EGFR, Src)[9]
1,2,3-Triazoles[3+2] CycloadditionCarbonic Anhydrase Inhibition
PropargylaminesA3 CouplingAnticancer, Antiviral[5][10]

Trustworthiness and Self-Validation in Protocols

Each protocol provided is designed to be self-validating. The progress of the reactions can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. Expected yields are provided based on literature precedents for similar transformations. In case of unexpected results, it is crucial to verify the purity of starting materials and the anhydrous nature of solvents and reagents, especially for the Sonogashira coupling.

Conclusion

1-Ethynyl-2-(methylsulfonyl)benzene stands out as a highly valuable and versatile building block for the synthesis of bioactive molecules. Its unique electronic and structural features allow for its efficient incorporation into complex molecular scaffolds through robust and high-yielding reactions like the Sonogashira coupling and azide-alkyne cycloadditions. The protocols and insights provided in this guide are intended to facilitate the exploration of this reagent's full potential in the ongoing quest for novel therapeutic agents.

References

  • J&K Scientific. 1-Ethynyl-4-(methylsulfonyl)benzene | 340771-31-5. [Link]

  • STAR Protocols. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. [Link]

  • PubMed. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors. [Link]

  • National Institutes of Health. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. [Link]

  • ACS Publications. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. [Link]

  • PubMed. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]

  • ResearchGate. Synthesis of some pyridone derivatives. [Link]

  • ResearchGate. Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]

  • National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. [Link]

  • National Institutes of Health. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. [Link]

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Application Notes and Protocols for Novel Organic Electronic Materials Featuring Ethynyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ethynyl Sulfone Moiety as a Powerhouse for Organic Electronics

In the pursuit of next-generation organic electronic materials, the strategic incorporation of functional groups that precisely control molecular orbital energy levels, intermolecular interactions, and charge transport characteristics is paramount. The ethynyl sulfone group has emerged as a compelling building block for high-performance organic semiconductors. This is due to the synergistic combination of the rigid, linear ethynyl linker and the potent electron-withdrawing nature of the sulfone group.[1][2]

The causality behind this choice is rooted in fundamental electronic principles:

  • Potent Electron-Withdrawing Character: The sulfonyl group (-SO₂-) is one of the strongest non-ionic electron-withdrawing groups used in organic synthesis.[2] Its inclusion in a conjugated system profoundly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This deep HOMO level is particularly advantageous for achieving high open-circuit voltages (Voc) in organic photovoltaic (OPV) devices and enhancing ambient stability in organic field-effect transistors (OFETs).[3]

  • Linear and Rigid Conjugation: The ethynyl (alkyne) linker provides a rigid and linear connection between aromatic units. This structural rigidity minimizes conformational disorder, promoting planarization of the polymer backbone. A more planar structure enhances π-π stacking and intermolecular charge hopping, which are crucial for efficient charge transport.[3][4]

  • Tunable Donor-Acceptor Architectures: The combination of an ethynyl linker and a sulfone acceptor unit allows for the straightforward construction of donor-acceptor (D-A) type copolymers.[4] This molecular design strategy is a cornerstone of modern organic electronics, enabling the tuning of the material's bandgap to optimize light absorption and charge separation.[3][5]

This guide provides detailed, field-proven protocols for the synthesis of an ethynyl sulfone-based monomer and its subsequent polymerization into a donor-acceptor conjugated polymer. Furthermore, it outlines the fabrication and characterization of solution-processed organic field-effect transistors (OFETs) using this novel material.

Part 1: Synthesis of a Key Ethynyl Sulfone Monomer

A foundational step in the development of these materials is the reliable synthesis of functionalized monomers. The following protocol details the preparation of Ethynyl p-tolyl sulfone , a versatile building block for Sonogashira cross-coupling polymerization. This procedure is adapted from a robust and verified method.[6]

Protocol 1: Synthesis of Ethynyl p-tolyl sulfone

Step 1.1: Synthesis of p-tolyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried 500-mL three-necked, round-bottomed flask under a nitrogen atmosphere, add 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of anhydrous aluminum chloride powder.

  • To this suspension, add 41.9 g (0.22 mol) of p-toluenesulfonyl chloride. Stir the resulting dark-brown mixture for 20 minutes at room temperature.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add 21.6 g (0.22 mol) of (trimethylsilyl)acetylene dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Hydrolyze the reaction by carefully pouring it into a slurry of 200 mL of 20% hydrochloric acid and 200 g of ice.

  • Separate the organic layer, wash it twice with 150 mL of water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield a brown solid.

  • Recrystallize the crude solid from light petroleum ether (bp 40–60°C) to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone as white crystals (Yield: 79–80%).

Step 1.2: Desilylation to Yield Ethynyl p-tolyl sulfone

  • In a 1-L three-necked flask equipped with a thermometer and a magnetic stirrer, dissolve 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone in 300 mL of methanol.

  • Prepare a buffer solution of 350 mL of water containing potassium carbonate (6.2 x 10⁻³ M) and potassium bicarbonate (6.2 x 10⁻³ M).

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature at 30°C. The reaction is typically complete shortly after the addition is finished.[6]

  • Dilute the mixture with 200 mL of water and extract with four 100-mL portions of chloroform.

  • Combine the organic phases, wash three times with 100 mL of water and twice with 100 mL of brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a creamy white solid.

  • Purify the product by recrystallization from an ethyl acetate–petroleum ether mixture to yield Ethynyl p-tolyl sulfone.

Part 2: Synthesis of a Donor-Acceptor Conjugated Polymer

The synthesized ethynyl sulfone monomer can be incorporated into a conjugated polymer backbone via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[3][7] This protocol describes a general procedure for the synthesis of a representative donor-acceptor polymer, Poly[(dibenzo[b,d]thiophene-2,8-diyl)-alt-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene-2,6-diyl)]-co-[(ethynyl p-tolyl sulfone)-alt-(dibenzo[b,d]thiophene sulfone)] (PDBT-SDT-co-EPTS).

Protocol 2: Sonogashira Polymerization
  • To a flame-dried Schlenk tube, add the dibrominated donor monomer (e.g., 2,8-dibromo-dibenzo[b,d]thiophene), the diethynyl sulfone monomer (Ethynyl p-tolyl sulfone, 1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and diisopropylamine (5:1 v/v) via syringe.

  • Heat the reaction mixture to 80°C and stir for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the final polymer with chloroform and precipitate it again into methanol.

  • Dry the resulting fibrous polymer under vacuum at 40°C overnight.

Sonogashira_Polymerization MonomerA Dibrominated Donor Monomer Catalyst Pd(PPh₃)₄ / CuI Toluene/DIPA, 80°C MonomerA->Catalyst MonomerB Diethynyl Sulfone Monomer MonomerB->Catalyst Polymer Ethynyl Sulfone Conjugated Polymer Catalyst->Polymer Sonogashira Coupling

Caption: Sonogashira polymerization workflow.

Part 3: Material Characterization

Thorough characterization is essential to confirm the structure and properties of the synthesized materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the successful incorporation of both monomer units into the polymer backbone.[8][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify characteristic functional groups. Look for the disappearance of the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the presence of sulfone S=O stretches (typically around 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹).[10][11]

  • UV-Vis Spectroscopy: This technique is used to determine the optical bandgap of the polymer in solution and as a thin film. Donor-acceptor polymers typically show a broad absorption spectrum.[3][10]

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the polymer, which is crucial for device longevity.

  • Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the polymer, which are critical for predicting device performance and selecting appropriate interfacial layers.[10]

Part 4: Fabrication of Organic Field-Effect Transistors (OFETs)

This section provides a detailed protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using the synthesized ethynyl sulfone polymer. The BGTC architecture is widely used for rapid screening of new semiconductor materials.[12]

BGTC_OFET_Fabrication cluster_workflow Fabrication Workflow Start Start: Si/SiO₂ Substrate Cleaning Substrate Cleaning (Sonication) Start->Cleaning OTS_Treatment OTS-8 Surface Treatment Cleaning->OTS_Treatment SpinCoat Spin-Coat Ethynyl Sulfone Polymer OTS_Treatment->SpinCoat Anneal Thermal Annealing SpinCoat->Anneal Evaporation Evaporate Au Source/Drain Electrodes Anneal->Evaporation End Complete OFET Device Evaporation->End

Caption: Bottom-Gate, Top-Contact OFET Fabrication.

Protocol 3: OFET Device Fabrication and Characterization

Step 4.1: Substrate Preparation

  • Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer as the substrate, where the Si acts as the gate electrode and SiO₂ as the gate dielectric.

  • Clean the substrates by sequential ultrasonication in deionized water with 2% Hellmanex detergent, deionized water, acetone, and isopropanol for 15 minutes each.[12]

  • Dry the substrates under a stream of nitrogen.

  • Treat the substrates with an octadecyltrichlorosilane (OTS-8) self-assembled monolayer by immersing them in a 10 mM solution of OTS-8 in anhydrous toluene for 20 minutes to improve the semiconductor/dielectric interface.

  • Rinse the substrates with fresh toluene and dry them with nitrogen.

Step 4.2: Semiconductor Deposition

  • Prepare a 5 mg/mL solution of the ethynyl sulfone polymer in a high-boiling-point solvent such as chloroform or o-dichlorobenzene.

  • Spin-coat the polymer solution onto the prepared Si/SiO₂ substrates at 2000 rpm for 60 seconds.

  • Anneal the films at 150°C for 30 minutes on a hotplate in a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

Step 4.3: Electrode Deposition and Device Characterization

  • Deposit 50 nm thick gold source and drain electrodes through a shadow mask via thermal evaporation under high vacuum (<10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterize the electrical performance of the OFETs in a nitrogen atmosphere using a semiconductor parameter analyzer.

  • Extract key performance metrics such as charge carrier mobility (µ), on/off current ratio (I_on/I_off), and threshold voltage (V_th) from the transfer and output characteristics. Mobility is typically calculated in the saturation regime.

Part 5: Expected Performance and Data

Materials incorporating ethynyl sulfone moieties are expected to exhibit p-type semiconductor behavior due to the strong electron-withdrawing nature of the sulfone group, which stabilizes holes. The performance of these materials can be highly competitive.

ParameterRepresentative Value RangeCausality/Significance
Hole Mobility (µ) 0.1 - 1.0 cm²/V·sHigh mobility indicates efficient charge transport through the semiconductor film, enabled by the planar, rigid backbone.[13]
On/Off Ratio (I_on/I_off) > 10⁵A high ratio is crucial for digital logic applications, indicating good switching behavior and low off-state current.
Threshold Voltage (V_th) 0 to -20 VThe voltage at which the transistor begins to conduct. A value close to zero is desirable for low-power operation.
HOMO Energy Level -5.4 to -5.8 eVDeep HOMO levels, induced by the sulfone group, lead to high oxidative stability and better energy level alignment with electrodes.[3]
Optical Bandgap (E_g) 1.7 - 2.0 eVThe bandgap, tunable via the donor-acceptor design, determines the spectral range for light absorption in optoelectronic applications.[3]

Note: The values in this table are representative of high-performance donor-acceptor polymers containing sulfone and/or ethynyl units and serve as a target for newly developed materials.[13]

Conclusion

The ethynyl sulfone functional group offers a powerful and versatile tool for the design of novel organic electronic materials. By combining strong electron-withdrawing properties with a rigid conjugated linker, these materials can achieve the high charge carrier mobilities, environmental stability, and tunable electronic properties required for advanced applications in OFETs, OPVs, and other organic electronic devices. The protocols outlined in this guide provide a validated and reliable pathway for researchers to synthesize and evaluate these promising materials, paving the way for further innovation in the field.

References

  • Padwa, A., Bullock, W. H., & Dyszlewski, A. D. (1990). ETHYNYL p-TOLYL SULFONE. Organic Syntheses, 69, 93. doi:10.15227/orgsyn.069.0093
  • Al-Ghamdi, A. A., Al-Hartomy, O. A., El-Gomati, O., & Al-Said, S. A. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. doi:10.3390/polym14194153
  • Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Journal of Molecular Structure, 1244, 130932. Retrieved from [Link]

  • Köhler, K., et al. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 74(11), 4143-4153. doi:10.1021/jo9004815
  • Ozturk, T., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 3(46), 12163-12170. doi:10.1039/C5TC02727A
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Lee, J., et al. (2018). Synthesis, Characterization, and OFET Characteristics of p-Type Organic Semiconductors Incorporating Diketopyrrolopyrrole and Thiadiazole-Quinoxaline Acceptors. Dyes and Pigments, 159, 514-521.
  • Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130932. Retrieved from [Link]

  • Min, J., et al. (2016). Patterning technology for solution-processed organic crystal field-effect transistors. Journal of Physics D: Applied Physics, 49(21), 213002. doi:10.1088/0022-3727/49/21/213002
  • Li, Y., et al. (2019). Synthesis, characterization and OFET performance of A–D–A semiconducting small molecules functionalized with perylene diimide groups. Journal of Materials Chemistry C, 7(10), 2939-2946. doi:10.1039/C8TC06319A
  • Nielsen, C. B., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. APL Materials, 6(8), 080701. doi:10.1063/1.5038012
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. doi:10.1021/cr050992x
  • Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. ResearchGate. Retrieved from [https://www.researchgate.net/publication/353862695_Synthesis_Spectroscopic_FT-IR_FT-Raman_NMR_UV-Vis_Reactive_ELF_LOL_Fukui_Drug_likeness_and_Molecular_Docking_insights_on_novel_4-3-3-methoxy-phenyl-3-oxo-propenyl]-benzonitrile_by_Experim]([Link])

  • Zhang, G., et al. (2024). Structural regulation of sulfone-decorated conjugated polymers for boosting photocatalysis. Journal of Materials Chemistry A. doi:10.1039/D4TA07264B
  • Ozturk, T., et al. (2015). Synthesis, characterization and sensing properties of donor-acceptor systems based Dithieno[3,2-b;2′,3′-d]thiophene and boron. Istanbul Technical University. Retrieved from [Link]

  • Kim, D. S., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1729. doi:10.3390/polym13111729
  • Leonardi, F., et al. (2018). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Applied Materials & Interfaces, 10(35), 29735-29744. doi:10.1021/acsami.8b09339
  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating the Purification Challenges of Sulfonyl-Containing Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with sulfonyl-containing organic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter these hurdles in their daily experimental work. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, all grounded in scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is structured to help you diagnose and resolve specific problems you may be facing during the purification of your sulfonyl-containing compounds.

Question 1: My sulfonyl-containing compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common and frustrating phenomenon in recrystallization where the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when high concentrations of impurities are present, depressing the melting point of the mixture. An oiled-out product is almost always impure.

Causality and Strategic Solutions:

The primary cause is that the solute is coming out of solution at a temperature above its melting point. To address this, you need to either lower the temperature at which saturation occurs or choose a solvent system where the compound is less soluble at elevated temperatures.

Step-by-Step Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.

  • Slow Cooling is Crucial: Allow the solution to cool to room temperature slowly. Rapid cooling often favors oil formation. If necessary, insulate the flask to slow the cooling process further.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure solid, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.

  • Re-evaluate Your Solvent System: The initial solvent may be too nonpolar. Consider a more polar solvent or a binary solvent mixture. For many sulfonamides, ethanol-water or isopropanol-water mixtures are effective.[1]

Troubleshooting Solvent Selection for Recrystallization

start Compound 'Oils Out' reheat Re-heat to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool Cool slowly add_solvent->slow_cool induce Induce crystallization (scratch/seed) slow_cool->induce success Crystals Form induce->success Success failure Still Oiling Out induce->failure Failure change_solvent Change solvent system (e.g., more polar, binary mixture) failure->change_solvent change_solvent->reheat

Caption: Decision workflow for troubleshooting "oiling out" during recrystallization.

Question 2: I'm observing significant peak tailing and poor separation during the flash chromatography of my sulfonamide on silica gel. What are the likely causes and how can I improve the separation?

Answer:

Peak tailing in the chromatography of sulfonamides is a frequent issue, often stemming from the acidic nature of the N-H proton and the polar sulfonyl group. These features can lead to strong, non-ideal interactions with the acidic silanol groups on the surface of the silica gel. This can also cause degradation of sensitive compounds.

Underlying Mechanisms and Strategic Adjustments:

The interaction between the sulfonamide and silica gel is a mixed-mode retention mechanism, involving both normal-phase partitioning and a degree of ion exchange or strong hydrogen bonding. To achieve sharp, symmetrical peaks, these secondary interactions must be minimized.

Improving Your Chromatographic Separation:

StrategyRationaleStep-by-Step Implementation
Mobile Phase Modification Adding a small amount of a polar, slightly acidic or basic modifier can saturate the active sites on the silica gel, reducing tailing.1. Start by adding 0.1-1% acetic acid or formic acid to your mobile phase to protonate any basic sites on your molecule and compete with silanol interactions. 2. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can improve peak shape.
Stationary Phase Deactivation Reducing the acidity of the silica gel can prevent degradation and minimize strong interactions.If your compound is unstable on silica, you can try deactivating it. This can be done by pre-treating the silica with a base like triethylamine.[2]
Alternative Stationary Phases If modifying the mobile phase is insufficient, a different stationary phase may be necessary.- Alumina (basic or neutral): Good for separating basic compounds that interact too strongly with acidic silica. - Florisil: A milder alternative to silica.[2] - Reverse-Phase (C18): Excellent for polar compounds. Elution is driven by hydrophobicity, avoiding the issues with acidic silanol groups.[3]

Logical Flow for Optimizing Sulfonamide Chromatography

start Poor Separation/ Tailing Peaks on Silica test_stability Test Compound Stability on TLC start->test_stability mobile_phase Modify Mobile Phase (add acid/base) stationary_phase Change Stationary Phase mobile_phase->stationary_phase Still Tailing success Improved Separation mobile_phase->success Problem Solved alternative_phase Use Alternative Phase (Alumina, C18) stationary_phase->alternative_phase stable Compound is Stable test_stability->stable unstable Compound is Unstable test_stability->unstable stable->mobile_phase deactivate_silica Deactivate Silica Gel unstable->deactivate_silica deactivate_silica->alternative_phase Still Unstable deactivate_silica->success Problem Solved alternative_phase->success

Caption: Troubleshooting workflow for poor chromatographic separation of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl chloride starting material consistently hydrolyzes during workup. How can I minimize this?

A1: Sulfonyl chlorides are highly susceptible to hydrolysis, especially under neutral or basic conditions, forming the corresponding sulfonic acid.[4] To minimize this:

  • Work quickly and at low temperatures: During aqueous workups, use ice-cold water or brine and minimize the contact time.

  • Use an acidic aqueous wash: Washing with cold, dilute HCl will keep the solution acidic, suppressing the hydrolysis rate.

  • Anhydrous workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid byproducts, followed by evaporation of the solvent.

  • Direct precipitation: Some sulfonyl chlorides have low solubility in water, allowing for their direct precipitation from the reaction mixture, which protects them from extensive hydrolysis.[4]

Q2: I need to protect a sulfonamide for a subsequent reaction. What are some common protecting groups and their deprotection conditions?

A2: While the sulfonamide itself can act as a protecting group for amines, sometimes the sulfonamide N-H needs to be protected.[5]

  • Boc (tert-butyloxycarbonyl) group: Can be installed under standard conditions (Boc anhydride, base). It is readily cleaved with acids like trifluoroacetic acid (TFA).

  • Nosyl (2-nitrobenzenesulfonyl) group: This group is particularly useful as it can be selectively removed under mild conditions using a thiol and a base (Fukuyama-Mitsunobu reaction).[5]

  • Phenylfluorenyl (PhF) group: Can be introduced to protect primary sulfonamides and is removed under acidic conditions.[6]

Q3: What are the most common impurities I should look for after synthesizing a sulfonamide from a sulfonyl chloride and an amine?

A3: Common impurities include:

  • Unreacted starting materials: The amine or sulfonyl chloride.

  • Sulfonic acid: From the hydrolysis of the sulfonyl chloride.[4] This is often highly polar and can sometimes be removed with a basic wash (e.g., saturated sodium bicarbonate solution), provided your product is not base-sensitive.

  • Disulfides or sulfones: These can arise from side reactions during the synthesis of the sulfonyl chloride.[4]

  • Alkyl sulfonates: If an alcohol was used as a solvent in the presence of a sulfonic acid, there is a potential for the formation of mutagenic alkyl sulfonate impurities, though this is generally a slow and thermodynamically unfavorable reaction.[7]

Q4: Can I use reverse-phase chromatography for highly polar sulfonyl-containing compounds?

A4: Yes, reverse-phase chromatography is often an excellent choice for purifying polar sulfonyl compounds that are difficult to retain or separate on normal-phase silica.[3][8]

  • Stationary Phase: A C18 or C8 column is typically used.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is common. A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent, is often employed.[8]

  • Additives: To improve peak shape for acidic or basic analytes, additives like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) for acidic compounds, or ammonium hydroxide/formate for basic compounds, can be used.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[Link]

  • Sulfonamide purification process.
  • Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate.[Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.[Link]

  • Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]

  • How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate.[Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube.[Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry.[Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC.[Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. The Journal of Organic Chemistry.[Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal.[Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.[Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.[Link]

  • Peptide synthesis with sulfonyl protecting groups.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.[Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.[Link]

  • Reverse Phase Chromatography. Chemistry LibreTexts.[Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.[Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH.[Link]

  • Technologies to Counter Poor Solubility Issues: A Review. RJPT.[Link]

  • Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. ResearchGate.[Link]

  • What is the Chemistry Behind Reversed-Phase Flash Chromatography? Biotage.[Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent.[Link]

  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. PubMed.[Link]

  • Reversed Phase HPLC Columns. Phenomenex.[Link]

  • Crystallization of Sulfanilamide. YouTube.[Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate.[Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.[Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate.[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience.[Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.[Link]

  • Chromatography Troubleshooting. YouTube.[Link]

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Preventing homocoupling of 1-Ethynyl-2-(methylsulfonyl)benzene in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for handling 1-Ethynyl-2-(methylsulfonyl)benzene in coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and encounter challenges with the formation of undesired homocoupled byproducts. Our goal is to provide a deep mechanistic understanding coupled with practical, field-proven troubleshooting strategies to ensure the success of your heterocoupling reactions.

Section 1: The Core Challenge: Heterocoupling vs. Homocoupling

The primary application for 1-Ethynyl-2-(methylsulfonyl)benzene is in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction, to form a C(sp)-C(sp²) bond with an aryl or vinyl halide.[1] The reaction is prized for its efficiency under mild conditions.[2] However, the very components that make the standard Sonogashira reaction effective—specifically the copper(I) co-catalyst—also open up a competing and often problematic side reaction: oxidative homocoupling, known as the Glaser or Glaser-Hay coupling.[3][4]

The terminal alkyne, activated by a base and the copper(I) salt, forms a crucial copper acetylide intermediate.[5] This intermediate is at a mechanistic crossroads, as illustrated below. It can either proceed down the desired Sonogashira pathway via transmetalation to the palladium center or be diverted down the undesired Glaser pathway, especially in the presence of an oxidant like oxygen, to form a symmetric 1,3-diyne.[3][6]

G cluster_sonogashira Desired Sonogashira Pathway (Heterocoupling) cluster_glaser Undesired Glaser Pathway (Homocoupling) Alkyne 1-Ethynyl-2-(methylsulfonyl)benzene + Base + Cu(I) Salt CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide Transmetalation Transmetalation CuAcetylide->Transmetalation Dimerization Oxidative Dimerization CuAcetylide->Dimerization PdComplex [Ar-Pd(II)-L₂-X] PdComplex->Transmetalation Product Desired Heterocoupled Product Transmetalation->Product Oxidant Oxidant (e.g., O₂) Oxidant->Dimerization Byproduct Homocoupled Dimer (1,3-Diyne) Dimerization->Byproduct

Figure 1. Competing Sonogashira and Glaser reaction pathways.

The strong electron-withdrawing nature of the methylsulfonyl group increases the acidity of the acetylenic proton of 1-Ethynyl-2-(methylsulfonyl)benzene.[7] This facilitates its deprotonation and the formation of the copper acetylide intermediate, potentially accelerating both the desired and undesired pathways.

Section 2: Troubleshooting Guide

This section addresses the most common issue observed in the laboratory: the formation of the homocoupled dimer, 1,4-bis(2-(methylsulfonyl)phenyl)buta-1,3-diyne.

Question: My reaction is producing a significant amount of a byproduct with approximately double the mass of my starting alkyne. TLC/LC-MS analysis confirms it's the homocoupled dimer. What are the primary causes and how can I suppress it?

Answer: This is a classic case of the Glaser coupling outcompeting the desired Sonogashira reaction. The root causes are almost always linked to the reaction conditions, particularly the presence of oxygen and the role of the copper co-catalyst. Below is a systematic guide to troubleshoot and optimize your reaction.

Probable Cause Underlying Rationale Recommended Solution(s)
1. Oxygen Contamination The Glaser coupling is an oxidative process. The catalytic cycle requires the oxidation of Cu(I) to Cu(II), which is readily facilitated by dissolved oxygen (air).[3][8] This is the most frequent cause of excessive homocoupling.a) Rigorous Deoxygenation: Sparge all solvents (amine base, co-solvents) with an inert gas (Argon or high-purity Nitrogen) for 20-30 minutes prior to use. b) Inert Atmosphere: Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas throughout the entire setup and reaction time. c) Freeze-Pump-Thaw: For maximum oxygen removal in sensitive reactions, perform at least three freeze-pump-thaw cycles on the reaction solvent.
2. High Copper(I) Catalyst Loading or Reactivity While Cu(I) is essential for the standard Sonogashira, its presence is a prerequisite for Glaser coupling.[3] Higher concentrations of the copper acetylide intermediate increase the probability of the bimolecular homocoupling reaction.a) Reduce CuI Loading: Titrate the amount of CuI down. Start with 1-2 mol% and decrease if homocoupling persists, though this may slow the desired reaction. b) Add a Reducing Agent: Including a mild reducing agent can help maintain the copper in its Cu(I) state, preventing the oxidation required for Glaser coupling.[9] c) Slow Alkyne Addition: Add the 1-Ethynyl-2-(methylsulfonyl)benzene solution via syringe pump over several hours. This keeps the instantaneous concentration of the alkyne low, statistically favoring the reaction with the aryl halide over self-coupling.
3. Inefficient Transmetalation (Slow Sonogashira) If the transmetalation step from the copper acetylide to the palladium complex is slow, the copper acetylide intermediate has a longer lifetime in the solution, increasing its opportunity to undergo homocoupling.[5]a) Ligand Modification: Switch from standard triphenylphosphine (PPh₃) to bulkier, more electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃). These can accelerate the reductive elimination step and influence the overall catalytic cycle.[10] b) Change Palladium Precatalyst: Use more active precatalysts. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, modern catalysts like (AllylPdCl)₂ can be more efficient.[5][10]
4. Inherent Reactivity For some substrate combinations, even under optimized conditions, the rate of homocoupling is competitive.a) Switch to a Copper-Free Protocol: This is the most definitive solution. By removing the copper catalyst entirely, the primary pathway for Glaser coupling is eliminated.[2][3] This is often the preferred industrial and academic approach for clean, high-yield reactions.[1][11] See Section 4 for a detailed protocol.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of moving to a copper-free Sonogashira protocol?

  • Advantages: The primary advantage is the near-complete elimination of the Glaser homocoupling byproduct, which significantly simplifies purification and improves the atom economy of the reaction.[3] It also avoids the use of toxic copper salts.[1]

  • Disadvantages: Copper-free systems may require more specialized and expensive phosphine ligands, higher reaction temperatures, or longer reaction times compared to the copper-co-catalyzed version.[2] However, modern advancements have developed highly active systems that operate under mild conditions.[10]

Q2: How does the choice of base affect homocoupling? The base (typically an amine like triethylamine or diisopropylamine) is crucial for deprotonating the terminal alkyne to form the reactive acetylide.[5] While its primary role isn't to directly cause homocoupling, a base that is too weak can slow the overall Sonogashira cycle, giving the copper acetylide more time to dimerize. Conversely, the choice of amine can also affect the solubility and stability of the palladium and copper catalytic species. If troubleshooting, screening different amine bases (e.g., Et₃N, DIPEA, DIPA) or even inorganic bases like K₂CO₃ in copper-free systems is a valid strategy.[12]

Q3: Can I use a protecting group on the alkyne to completely prevent homocoupling? Yes, this is a viable but less direct strategy. Protecting the terminal alkyne with a group like trimethylsilyl (TMS) will completely prevent both Sonogashira and Glaser couplings. You would first perform the Sonogashira coupling using (2-(Methylsulfonyl)phenyl)ethynyl)trimethylsilane and then remove the TMS group in a subsequent step (e.g., with TBAF or K₂CO₃/MeOH). This adds two steps to your synthesis (protection and deprotection), which may not be ideal but offers absolute control over the homocoupling side reaction.

Section 4: Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to provide excellent yields of the desired heterocoupled product while completely avoiding the formation of the Glaser dimer. It utilizes a highly active palladium/phosphine ligand system.[10]

Reaction: Coupling of 1-Ethynyl-2-(methylsulfonyl)benzene with 1-bromo-4-nitrobenzene.

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (1.0 equiv)

  • 1-Bromo-4-nitrobenzene (1.1 equiv)

  • (AllylPdCl)₂ (1.5 mol %)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (6.0 mol %)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, Degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add cesium carbonate, 1-bromo-4-nitrobenzene, (AllylPdCl)₂, and P(t-Bu)₃.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity Argon or Nitrogen three times.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF via syringe. Stir the mixture for 10 minutes at room temperature. Then, add 1-Ethynyl-2-(methylsulfonyl)benzene as a solution in a small amount of DMF via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer with water (3x) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product, 1-((4-nitrophenyl)ethynyl)-2-(methylsulfonyl)benzene.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585–6613. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Al-Masum, M., & El-Hiti, G. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [PMC - NIH][Link]

  • Martin, R. E., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Nano. [Link]

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  • Konkolewicz, D., et al. (2012). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • Chen, J., et al. (2015). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. RSC Advances. [Link]

  • Mondal, S., et al. (2023). Efficient Ru-Catalyzed Electrochemical Homo- and Heterocoupling Reaction of Terminal Alkynes. ACS Omega. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Nishihara, Y., et al. (2000). Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Glaser coupling. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [Link]

  • Martin, R. E., et al. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. ACS Publications. [Link]

  • Motyka, R., et al. (2014). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. New Journal of Chemistry. [Link]

  • ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Hart, R. D., et al. (2018). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. [Link]

  • Gildner, P. G., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. Books.
  • Beilstein Journal of Organic Chemistry. (2023). Search Results. [Link]

  • Liu, B., et al. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]

  • Gildner, P. G., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2024). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]

  • Wang, C., et al. (2019). Additive- And Ligand-Free Cross-Coupling Reactions Between Alkenes and Alkynes by Iridium Catalysis. PubMed. [Link]

  • University of Rochester. (n.d.). The Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. [Link]

  • Köllhofer, A., et al. (2002). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]

  • Smith, M. E., et al. (2015). Development of optimized conditions for Glaser-Hay bioconjugations. PMC. [Link]

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Improving the solubility of 1-Ethynyl-2-(methylsulfonyl)benzene for reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Experimental Reactions

Welcome to the technical support guide for 1-Ethynyl-2-(methylsulfonyl)benzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique combination of a polar methylsulfonyl group and a reactive ethynyl group on a benzene ring makes this compound highly valuable in organic synthesis, but it can also present significant solubility challenges.[1] This guide provides in-depth, field-proven insights and actionable protocols to help you navigate these issues effectively, ensuring your reactions proceed smoothly and efficiently.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

Before troubleshooting, it's crucial to understand the physicochemical properties of 1-Ethynyl-2-(methylsulfonyl)benzene. The molecule's structure contains competing features: a non-polar benzene ring and two functional groups with opposing polarity characteristics.

  • The Methylsulfonyl Group (-SO₂CH₃): This is a strongly polar, electron-withdrawing group. Its presence significantly increases the compound's polarity and its potential for dipole-dipole interactions and hydrogen bonding (as an acceptor). This group is the primary reason the compound is a solid and favors polar solvents.[1][2]

  • The Ethynyl Group (-C≡CH): This group is relatively non-polar and contributes to the molecule's reactivity in reactions like cross-coupling and nucleophilic additions.[1][3]

  • The Benzene Ring: The aromatic core is hydrophobic and non-polar.

This structural dichotomy means that no single "perfect" solvent may exist, especially when other, potentially non-polar, reactants are involved. The key to success is often finding a balanced solvent system.

Table 1: Physicochemical Properties (Data for the related isomer 1-Ethynyl-4-(methylsulfonyl)benzene)

PropertyValueImplication for Solubility
Molecular Formula C₉H₈O₂SIndicates a relatively small molecule.
Molecular Weight 180.22 g/mol [4]Standard for small organic molecules.
Appearance White to off-white solid[5]Suggests strong intermolecular forces in the solid state.
Storage Sealed in dry, 2-8°C[6]Standard for reactive, solid organic compounds.
Predicted Boiling Point 327.7±34.0 °C[5]High boiling point reflects the polarity imparted by the sulfonyl group.
Predicted Density 1.25±0.1 g/cm³[5]Denser than many common organic solvents.

Section 2: FAQs & First-Line Solubility Troubleshooting

This section addresses the most common questions and provides initial steps to resolve solubility issues.

Q: What are the best starting solvents for dissolving 1-Ethynyl-2-(methylsulfonyl)benzene?

A: Based on the polar sulfonyl group, polar aprotic solvents are the most effective choice for dissolving the compound itself. Consider the following:

  • Good Initial Choices: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Field-Proven Solvents: Synthetic procedures for related compounds frequently utilize THF and DCM , making them excellent starting points.[5][7]

  • Poor Choices: Purely non-polar solvents like hexanes or toluene, and highly polar protic solvents like water, will likely result in poor solubility.

Q: My compound isn't dissolving in my chosen reaction solvent. What is the first thing I should do?

A: Before making drastic changes, attempt gentle heating. Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid.

  • Causality: The dissolution of a solid is an endothermic process. By Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

  • Protocol: Warm the mixture gently (e.g., to 40-50 °C) with vigorous stirring. Always use a condenser, even at moderate temperatures, to prevent solvent loss.

  • Critical Warning: The ethynyl group can be thermally sensitive and may undergo undesired side reactions or decomposition at high temperatures. Monitor the reaction by TLC for any signs of degradation.

Q: I've heated the mixture, but solubility is still poor, or the reaction is sluggish. What's my next step?

A: If gentle heating is insufficient, a co-solvent system is the next logical step. This is often necessary when your other reactants have different polarity profiles.

  • Expertise: The goal is to create a solvent mixture with a "blended" polarity that can accommodate all reaction components. For example, if you are reacting the polar 1-Ethynyl-2-(methylsulfonyl)benzene with a non-polar boronic acid in a Suzuki coupling, a mixture of a polar solvent (like DMF) and a less polar solvent (like toluene) can be highly effective.

  • Common Co-Solvent Systems:

    • Toluene/DMF

    • Dioxane/Water (often used in Suzuki reactions)

    • THF/Hexanes

Q: Can I just add more solvent to dissolve everything?

A: While increasing the solvent volume can dissolve more solute, it may not be the optimal solution.[8]

  • Trustworthiness: Excessively dilute conditions can significantly slow down reaction rates, as the probability of reactant molecules colliding decreases. This can lead to incomplete reactions or the need for much longer reaction times. It is generally better to find a suitable solvent system that allows for a reasonable concentration (e.g., 0.1 M to 0.5 M).

Section 3: Advanced Solubility Enhancement Workflow

When initial troubleshooting fails, more advanced techniques may be required. The following workflow provides a systematic approach to solving persistent solubility problems.

Solubility_Workflow start Reaction mixture has poor solubility heat 1. Gentle Heating (40-60°C) start->heat check1 Is compound dissolved? heat->check1 cosolvent 2. Introduce Co-Solvent (e.g., Toluene in DMF) check1->cosolvent No success Proceed with Reaction & Monitoring check1->success Yes check2 Is mixture homogeneous? cosolvent->check2 sonication 3. Apply Sonication (Ultrasonic Bath) check2->sonication No check2->success Yes check3 Is reaction proceeding? sonication->check3 ptc 4. Consider Phase-Transfer Catalyst (for biphasic systems) check3->ptc No / Sluggish check3->success Yes ptc->success If Applicable failure Re-evaluate Reaction Conditions / Reagents ptc->failure Not Applicable

Caption: A systematic workflow for troubleshooting poor solubility.

Protocol 1: Implementing Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent, physically breaking down solid aggregates and enhancing mass transfer at the solid-liquid interface.

  • Setup: Place your reaction flask in a standard laboratory ultrasonic bath.

  • Procedure: Turn on the sonicator. The mechanical energy will often facilitate dissolution without requiring high temperatures.

  • Monitoring: Observe the flask for the disappearance of solid material. You can often see "streaming" from the solid as it dissolves.

  • Caution: Some ultrasonic baths can warm up over time. Monitor the temperature of the bath to ensure it does not exceed the thermal stability of your reactants.

Protocol 2: Using a Phase-Transfer Catalyst (PTC)

This technique is specifically for heterogeneous reactions where reactants are in two immiscible liquid phases (e.g., aqueous and organic).[8] A PTC, such as a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other.

  • Selection: Choose a PTC based on your reactants. For transporting an anion from an aqueous phase to an organic phase, tetrabutylammonium bromide (TBAB) or Aliquat 336 are common choices.

  • Loading: Add the PTC to the reaction mixture at a catalytic loading, typically 1-10 mol%.

  • Stirring: Vigorous stirring is essential to maximize the surface area between the two phases and facilitate the action of the catalyst.

  • Application: This method is ideal if you are using an inorganic base (e.g., K₂CO₃) in water with your organic-soluble starting material in a solvent like toluene or DCM.

Section 4: Troubleshooting Guide - Post-Reaction Issues

Even if you achieve dissolution, solubility issues can manifest during the reaction or workup.

Table 2: Troubleshooting Reaction and Workup Problems

SymptomPossible Solubility-Related CauseRecommended Solution(s)
Reaction is slow or stalls despite initial dissolution. The dissolved concentration is too low for an efficient reaction rate.Increase the concentration by carefully removing some solvent in vacuo, or switch to a better solvent system identified during screening.[8]
Crude NMR/TLC shows multiple unidentified byproducts. Localized "hot spots" of reagent concentration due to poor mixing/solubility can cause side reactions.Ensure vigorous stirring. If adding a reagent, add it slowly as a solution (syringe pump) to maintain homogeneity.
An emulsion forms during aqueous workup. The product may have amphiphilic properties, or fine, insoluble particles are stabilizing the emulsion.Add a saturated brine (NaCl solution) to increase the ionic strength of the aqueous layer, which helps break emulsions. Alternatively, filtering the entire mixture through a pad of Celite® can remove particulate matter.[9]
Low yield after purification; product seems to have disappeared. The product may be more soluble in the aqueous layer than anticipated, or it may have precipitated during workup and been accidentally discarded.Always check all layers and filtrates by TLC before discarding them.[10][11] If your product is polar, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or DCM.

References

  • PubChem. 1-Ethynyl-2-(methylsulfanyl)benzene. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2).[Link]

  • MDPI. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity.[Link]

  • Google Patents.WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • University of Rochester. Troubleshooting: The Workup. Department of Chemistry. [Link]

  • ResearchGate. Sulfones: An important class of organic compounds with diverse biological activities.[Link]

  • Wiley Online Library. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.[Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • PubChem. 1-Ethenyl-2-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers.[Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation.[Link]

  • Reddit. Any troubleshooting for a reaction work-up? r/chemistry. [Link]

  • Google Patents.CA2815321C - Methods of increasing solubility of poorly soluble compounds.
  • Google Patents.CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs.[Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! The Organic Chemistry Tutor. [Link]

  • NIST. Benzene, 1-ethynyl-4-methyl-. NIST WebBook. [Link]

  • PubMed Central. Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister.[Link]

  • Sci-Hub. Reactions of (1‐nitroethenyl)sulfonylbenzene, a nitroethene derivative geminally substituted by a second W‐group.[Link]

  • PubChem. CID 177816399 | C11H12O2S. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Sonogashira Reactions with Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting Sonogashira cross-coupling reactions involving sulfur-containing compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst deactivation. Here, we provide in-depth, field-proven insights and practical solutions to overcome one of the most common failure modes in this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why did my Sonogashira reaction stop working when I introduced a substrate with a thiol or thioether group?

The most probable cause is catalyst poisoning. Palladium, the catalyst in the Sonogashira reaction, is a soft metal and has a very high affinity for soft Lewis bases like sulfur.[1] Sulfur-containing functional groups (thiols, thioethers, thiophenes) can irreversibly bind to the palladium center, forming stable palladium-sulfur adducts or palladium sulfides.[2][3] This coordination blocks the active site required for the catalytic cycle, effectively "killing" the catalyst and halting the reaction.[4][5]

Q2: What are the typical visual signs of catalyst deactivation in my reaction flask?

A common sign of catalyst deactivation or decomposition is the formation of a fine black precipitate, known as palladium black. This indicates that the soluble, active Pd(0) species has agglomerated and crashed out of solution, losing its catalytic activity. Other signs include the reaction stalling (no further consumption of starting materials observed by TLC or LC-MS) or a complete failure to form any product, with only starting materials remaining.

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for substrates containing sulfur?

While Pd(PPh₃)₄ is a workhorse for many Sonogashira reactions, it is often highly susceptible to poisoning by sulfur compounds.[6][7] The triphenylphosphine ligands can be displaced by the strongly coordinating sulfur atom, leading to rapid deactivation. For sulfur-containing substrates, more robust catalyst systems are required.

Q4: How does the choice of ligand impact the catalyst's tolerance to sulfur?

The ligand plays a crucial role in protecting the palladium center. Bulky, electron-rich ligands can create a sterically hindered environment around the metal, making it more difficult for sulfur compounds to access and bind to the palladium.[6] Ligands like N-heterocyclic carbenes (NHCs) form very strong bonds with palladium and are known to enhance catalyst stability and resist deactivation under challenging conditions.[8][9]

The Mechanism of Sulfur Poisoning in the Sonogashira Catalytic Cycle

Understanding where the process fails is key to fixing it. The Sonogashira reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[10] Sulfur compounds primarily interfere by attacking the catalytically active Pd(0) species.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa deactivated [Pd(0)L₂(S)] or PdₓSᵧ (Inactive Catalyst) pd0->deactivated pd2_rx L₂Pd(II)(R¹)(X) oa->pd2_rx tm Transmetalation (Cu-C≡CR²) pd2_rx->tm pd2_alkyne L₂Pd(II)(R¹)(C≡CR²) tm->pd2_alkyne re Reductive Elimination pd2_alkyne->re re->pd0 Catalyst Regeneration product Product (R¹-C≡CR²) re->product poison Sulfur Compound (e.g., R-SH) poison->deactivated Poisoning

Caption: Sonogashira cycle showing catalyst poisoning by sulfur.

As illustrated, the active Pd(0) catalyst is the primary target for sulfur compounds. This irreversible binding prevents the initial, crucial "Oxidative Addition" step with the aryl/vinyl halide, thereby breaking the catalytic cycle before it can even begin.

Troubleshooting Guide

Use this guide to diagnose and solve issues related to catalyst deactivation.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
Low to No Product Yield 1. Catalyst Poisoning: The sulfur moiety on the substrate or an impurity is deactivating the palladium catalyst.[5] 2. Low Substrate Reactivity: The C-X bond is not reactive enough to undergo oxidative addition before the catalyst is poisoned.1. Change the Ligand System:     • Switch to Bulky Phosphines: Use ligands like P(t-Bu)₃, XPhos, or SPhos. The large steric profile shields the Pd center from sulfur coordination.[6]     • Employ N-Heterocyclic Carbene (NHC) Ligands: Use an air-stable NHC-Pd precatalyst (e.g., PEPPSI™-IPr). NHCs form exceptionally strong bonds to palladium, making the catalyst more robust and resistant to displacement by sulfur.[11] 2. Use a More Reactive Coupling Partner:     • If using an aryl bromide, try synthesizing the equivalent aryl iodide. The C-I bond is weaker and undergoes oxidative addition much faster than C-Br, potentially outcompeting the poisoning reaction.[12] 3. Increase Catalyst Loading:     • As a last resort, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, though this is not an efficient solution.[6]
Reaction Stalls After Partial Conversion 1. Gradual Catalyst Deactivation: The catalyst is initially active but is slowly being poisoned over the course of the reaction. 2. Insufficient Base: The base is being consumed or is not strong enough to facilitate the copper cycle (if used) or deprotonate the alkyne efficiently.1. Add a Second Charge of Catalyst:     • If monitoring shows the reaction has stopped, adding a fresh portion of the catalyst and ligand under an inert atmosphere can sometimes restart the reaction. 2. Optimize the Base and Solvent:     • Ensure the base is sufficiently strong and soluble. For challenging couplings, sterically hindered organic bases like diisopropylethylamine (DIPEA) or DBU can be effective.[12][13]     • Solvent choice matters. Polar aprotic solvents like DMF or DMSO can sometimes improve catalyst stability and substrate solubility.[7][14]
Formation of Black Precipitate (Palladium Black) 1. Catalyst Decomposition: The ligand has dissociated from the palladium, or the catalyst has been reduced to an insoluble, inactive metallic state. This is often accelerated by high temperatures or the presence of poisons.1. Lower the Reaction Temperature:     • If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Catalyst stability is often inversely proportional to temperature. 2. Use a More Stable Precatalyst:     • Switch from catalysts generated in situ (e.g., from Pd₂(dba)₃ and a ligand) to a well-defined, air-stable precatalyst. These often show higher stability and reproducibility.[7] 3. Ensure Rigorous Inert Conditions:     • Oxygen can promote the decomposition of Pd(0) species. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[12]
Troubleshooting Workflow

If you encounter a problem, follow this logical workflow to identify and implement a solution.

G start Reaction Fails or Stalls obs1 Observe Outcome start->obs1 no_yield Low / No Yield obs1->no_yield No Product pd_black Pd Black Precipitate obs1->pd_black Precipitate stalled Reaction Stalled obs1->stalled Partial Conversion sol_ligand Switch to Bulky Phosphine or NHC Ligand no_yield->sol_ligand sol_halide Use More Reactive Halide (Ar-I > Ar-Br) no_yield->sol_halide sol_temp Lower Reaction Temp. Use Stable Precatalyst pd_black->sol_temp sol_inert Ensure Rigorous Inert Conditions pd_black->sol_inert stalled->sol_ligand sol_recharge Recharge Catalyst Optimize Base/Solvent stalled->sol_recharge

Caption: A logical workflow for troubleshooting Sonogashira reactions.

Experimental Protocol: A Robust, Copper-Free Sonogashira Coupling for Sulfur-Containing Aryl Bromides

This protocol is designed to maximize success when working with challenging sulfur-containing substrates by using a highly active and stable catalyst system at room temperature.[7]

Catalyst System: [DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable precatalyst) Base: 2,2,6,6-Tetramethylpiperidine (TMP) Solvent: Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sulfur-containing aryl bromide (1.0 equiv, e.g., 0.5 mmol).

    • Add the [DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.025 equiv, 2.5 mol%, 0.0125 mmol).

    • Cap the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with dry Argon or Nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Addition of Reagents:

    • Through the septum, add dry, degassed DMSO (e.g., 2.5 mL for a 0.5 mmol scale reaction) via syringe.

    • Add the terminal alkyne (1.6 equiv, 0.8 mmol) via syringe.

    • Add the base, TMP (2.0 equiv, 1.0 mmol), via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by taking small aliquots (under Argon flow) and analyzing by TLC or LC-MS at regular intervals (e.g., every 2 hours). Electron-withdrawing groups on the aryl bromide tend to result in faster reactions (2-4 hours), while electron-donating groups may require longer times (up to 18 hours).[7]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer with water and then with brine to remove DMSO and the base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.

This protocol's success relies on a preformed, monoligated palladium precatalyst that is highly active and less prone to deactivation, combined with a sterically hindered base in a polar aprotic solvent.[7]

References
  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Gáspár, D., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules. Available at: [Link]

  • Wang, Z., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Nye, L. C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Lalevée, J., et al. (2011). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link]

  • Liu, Y., et al. (2019). Kinetic Pathway of Palladium Nanoparticle Sulfidation Process at High Temperatures. Nano Letters. Available at: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ACS Catalysis. Available at: [Link]

  • Mondal, J., et al. (2015). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Chemical Communications. Available at: [Link]

  • Wang, A., et al. (2019). Tailoring supported palladium sulfide catalysts through H2-assisted sulfidation with H2S. Journal of Materials Chemistry A. Available at: [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]

  • Al-Masri, M. (2017). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene. An-Najah University Journal for Research - A (Natural Sciences). Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Available at: [Link]

  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Available at: [Link]

  • Gallop, C. W. D., Chen, M.-T., & Navarro, O. (2014). Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. Organic Letters. Available at: [Link]

  • Pellissier, H. (2006). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

  • Kar, A., et al. (2015). Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II): Syntheses, Structures and Catalytic Activities. Molecules. Available at: [Link]

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Technical Support Center: Optimizing Coupling Reactions with Ethynyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving ethynyl sulfones. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique reactivity of ethynyl sulfones in their synthetic strategies. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to help you navigate the critical role of base selection in achieving high-efficiency and high-purity outcomes in your experiments.

Introduction: The Critical Role of the Base

Ethynyl sulfones are powerful Michael acceptors, prized for their ability to form new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the sulfonyl group renders the alkyne susceptible to nucleophilic attack. The efficiency of this conjugate addition, often referred to as a Michael-type or thiol-yne coupling, is critically dependent on the careful selection of a base. The primary role of the base is to deprotonate the nucleophile, generating the reactive species that initiates the coupling reaction. However, the choice of base can profoundly impact reaction rates, yields, and the formation of undesired side products. This guide will delve into the nuances of base selection to empower you to optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical in coupling reactions with ethynyl sulfones?

A1: Base selection is paramount because it directly controls the concentration and nature of the active nucleophile. An appropriate base will efficiently deprotonate the nucleophile to initiate the desired Michael addition. However, an inappropriate base can lead to several complications:

  • Incomplete deprotonation: If the base is too weak (i.e., its conjugate acid has a pKa lower than or similar to the nucleophile), the concentration of the active nucleophile will be low, resulting in a sluggish or incomplete reaction.

  • Side reactions: A base that is too strong or sterically unhindered can react directly with the ethynyl sulfone, leading to undesired side products, including oligomerization or decomposition.[1]

  • Compatibility issues: The chosen base must be compatible with other functional groups present in the starting materials.

Q2: What are the common classes of bases used for these reactions?

A2: A range of organic and inorganic bases are employed, and the choice depends on the pKa of the nucleophile and the overall reaction conditions.[2] Common classes include:

  • Amine Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[3]

  • Alkoxides: Sodium or potassium tert-butoxide (t-BuONa, t-BuOK). These are very strong bases and should be used with caution.

Q3: How does the pKa of the base and the nucleophile influence the reaction?

A3: For efficient deprotonation, the pKa of the conjugate acid of the base should be significantly higher than the pKa of the nucleophile. A general rule of thumb is a difference of at least 2-3 pKa units. This ensures a sufficient concentration of the deprotonated nucleophile to drive the reaction forward.

Q4: What is the difference between a nucleophilic and a non-nucleophilic base, and when should I use each?

A4:

  • Nucleophilic bases (e.g., primary or secondary amines) can act as both a base and a nucleophile. In some cases, this can lead to the base itself adding to the ethynyl sulfone.

  • Non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA, or potassium tert-butoxide) are designed to be poor nucleophiles due to their bulky nature.[4][5] They are excellent choices when you want to deprotonate the nucleophile without the risk of the base itself participating in the coupling reaction. For sensitive substrates or when side reactions with the base are a concern, a non-nucleophilic base is preferred.

Troubleshooting Guide: Impact of Base Selection

This section addresses common issues encountered during coupling reactions with ethynyl sulfones and provides targeted solutions related to base selection.

Problem Potential Cause Related to Base Selection Proposed Solution & Rationale
Low or No Conversion 1. Insufficient Deprotonation: The base is too weak to effectively deprotonate the nucleophile.Solution: Switch to a stronger base. Rationale: A base with a conjugate acid pKa at least 2-3 units higher than the nucleophile's pKa will ensure a higher concentration of the active nucleophile. For example, if triethylamine (pKa of conjugate acid ~10.7) is ineffective for deprotonating a thiol (pKa ~10-11), consider a stronger base like DBU (pKa of conjugate acid ~13.5).
2. Base Degradation: The base may be old or have degraded due to improper storage.Solution: Use a freshly opened bottle of base or purify the existing base according to standard procedures.
Formation of Multiple Products/Side Reactions 1. Base-Mediated Polymerization: Strong, non-hindered bases can initiate the polymerization of the vinyl sulfone product.[1]Solution: Use a weaker base or a sterically hindered base. Rationale: A sterically hindered base like DIPEA is less likely to interact with the sterically accessible vinyl sulfone product.[4] Alternatively, a weaker base like potassium carbonate may be sufficient to deprotonate the nucleophile without promoting polymerization.
2. Nucleophilic Attack by the Base: The base itself is acting as a nucleophile and adding to the ethynyl sulfone.Solution: Switch to a non-nucleophilic, sterically hindered base. Rationale: Bases like DBU or DIPEA are designed to be poor nucleophiles due to steric hindrance, minimizing their direct participation in the coupling reaction.[5]
Reaction is Too Fast/Exothermic 1. Base is Too Strong: A very strong base can lead to a rapid, uncontrolled reaction.Solution: Use a weaker base or add the base slowly at a lower temperature. Rationale: A weaker base will generate the active nucleophile more slowly, allowing for better control over the reaction rate. Slow addition of the base also helps to manage the exothermicity of the reaction.
Inconsistent Results 1. Heterogeneous Base: Inorganic bases like K₂CO₃ can have variable particle sizes, leading to inconsistent surface area and reactivity.Solution: Finely grind the inorganic base before use or switch to a soluble organic base. Rationale: Grinding the base ensures a more consistent particle size and surface area, leading to more reproducible reaction rates. Using a soluble organic base like triethylamine or DBU eliminates issues of heterogeneity.

Experimental Protocols & Methodologies

General Protocol for Thiol-Michael Addition to an Ethynyl Sulfone

This protocol provides a starting point for the coupling of a thiol to an ethynyl sulfone using a common amine base.

Materials:

  • Ethynyl sulfone (1.0 equiv)

  • Thiol (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the ethynyl sulfone.

  • Dissolve the ethynyl sulfone in anhydrous DCM.

  • Add the thiol to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Ethynyl Sulfone in Anhydrous DCM B Add Thiol A->B C Cool to 0 °C B->C D Slowly Add Triethylamine C->D E Warm to RT & Stir (2-16h) D->E F Monitor by TLC/LC-MS E->F G Quench with Sat. aq. NH4Cl F->G H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: A stepwise workflow for the base-catalyzed thiol-Michael addition to an ethynyl sulfone.

Mechanistic Insights

The base-catalyzed coupling of a nucleophile (Nu-H) with an ethynyl sulfone proceeds via a conjugate addition mechanism. The key steps are illustrated below.

Mechanism of Base-Catalyzed Michael Addition

Caption: The general mechanism of a base-catalyzed Michael addition to an ethynyl sulfone.

  • Deprotonation: The base removes a proton from the nucleophile (e.g., a thiol, amine, or carbon acid) to generate a potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the electron-deficient β-carbon of the ethynyl sulfone, leading to the formation of a new bond and a vinyl anion intermediate.

  • Protonation: The vinyl anion is protonated by the conjugate acid of the base (or another proton source in the reaction mixture) to yield the final vinyl sulfone product.

References

  • Reddit. (2024). Troubleshooting a difficult Heck reaction. [Link]

  • Thirupathi, P., et al. (n.d.). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • Yin, Q., et al. (2025). β-Thioamide Sulfone Enabled Copper-Catalyzed Ring-Opening/Sulfonylation of Cyclopropenes: Access to Alkyl Aryl Sulfones. Organic Letters, 27(3), 740-746. [Link]

  • Li, Z., et al. (2021). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. Organic Chemistry Frontiers. [Link]

  • Reddit. (2023). Reasoning for choosing sterically-hindered base. [Link]

  • De Canck, E., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Chemistry LibreTexts. (2020). Reactions of Amines. [Link]

  • ResearchGate. (n.d.). Polymerization of water and divinyl sulfone catalyzed by nucleophiles or bases. [Link]

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Validation & Comparative

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with Ethynyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of Aryl Ethynyl Sulfones

Ethynyl sulfones are powerful building blocks in organic synthesis, prized for their dual reactivity. The sulfonyl group acts as a strong electron-withdrawing group, activating the alkyne for various transformations, including Michael additions and cycloadditions. The carbon-carbon triple bond, in turn, provides a rigid scaffold and a gateway to further functionalization. The Sonogashira cross-coupling reaction, a cornerstone of C(sp)-C(sp2) bond formation, is a primary method for synthesizing aryl and vinyl ethynyl sulfones.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

The choice of the palladium catalyst is paramount for a successful Sonogashira coupling, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of commonly employed palladium catalysts for the coupling of ethynyl sulfones with aryl halides, supported by mechanistic insights and experimental data.

The Sonogashira Catalytic Cycle: A Mechanistic Overview

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rationalizing the performance of different catalyst systems.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetal Cu-C≡CR RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX CuAlkyne Cu-C≡CR CuAlkyne->Transmetal CuAlkyne->CuX to Pd cycle Alkyne HC≡CR Alkyne->CuAlkyne CuX, Base Base Base

Figure 1: The generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling reaction.

The palladium(0) active species undergoes oxidative addition with the aryl halide.[1] Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide.[5] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.[6]

Comparative Analysis of Palladium Catalyst Systems

The performance of a palladium catalyst in the Sonogashira coupling of ethynyl sulfones is influenced by its oxidation state, ligand sphere, and the presence or absence of a copper co-catalyst.

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This air-sensitive but highly active Pd(0) complex is a workhorse in Sonogashira couplings.[7] It can directly enter the catalytic cycle without an in-situ reduction step.

  • Advantages:

    • High Reactivity: As a pre-formed Pd(0) complex, it often exhibits high catalytic activity, particularly with more reactive aryl iodides and bromides.[8]

    • Well-Established: Its behavior in Sonogashira reactions is extensively documented, providing a reliable starting point for optimization.

  • Disadvantages:

    • Air Sensitivity: Requires careful handling under an inert atmosphere to prevent decomposition.[7]

    • Ligand Dissociation: The four phosphine ligands can inhibit the reaction at high concentrations, and the catalyst's stability can be an issue at elevated temperatures.

Field Insights: For the coupling of electron-deficient alkynes like ethynyl sulfones, the electron-rich nature of the triphenylphosphine ligands can be beneficial in facilitating the oxidative addition step with electron-neutral or electron-rich aryl halides.[1]

Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂]

This air-stable Pd(II) complex is a popular choice due to its ease of handling. It requires in-situ reduction to the active Pd(0) species, which is typically achieved by the amine base or other reducing agents present in the reaction mixture.[1]

  • Advantages:

    • Air Stability: Much easier to handle and store compared to Pd(PPh₃)₄.[7]

    • High Efficacy: It has been shown to be a highly effective catalyst for the Sonogashira coupling of various functionalized acetylenes.[9]

  • Disadvantages:

    • In-situ Reduction Required: The need for reduction to Pd(0) can sometimes lead to an induction period or require specific reaction conditions to be efficient.

Field Insights: In many instances, PdCl₂(PPh₃)₂ has proven to be the most efficient among various palladium precursors for Sonogashira couplings, offering a good balance of stability and reactivity.[9] Its robustness makes it a suitable candidate for a wide range of substrates, including those with sensitive functional groups.

Comparative Performance Data

While a direct head-to-head comparison under identical conditions for a range of ethynyl sulfones is not extensively documented in a single study, we can synthesize data from various sources to draw meaningful comparisons.

Catalyst SystemEthynyl SulfoneAryl HalideBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄/CuIEthynyl p-tolyl sulfoneIodobenzeneEt₃N/THFRT1.5~95% (inferred)[10],[11]
PdCl₂(PPh₃)₂/CuIEthynyl p-tolyl sulfone4-IodoanisoleEt₃N/THFRT2>90% (inferred)[9]
Pd(PPh₃)₄/CuIEthynyl phenyl sulfone4-BromobenzonitrileEt₃N/DMF80488%[12] (representative)
PdCl₂(PPh₃)₂/CuIEthynyl p-tolyl sulfone4-ChlorobenzaldehydePiperidine/DMF100685%[10] (representative)

Note: The yields are based on representative Sonogashira couplings of similar substrates as direct comparative data for ethynyl sulfones is limited.

The Role of Ligands and Copper-Free Conditions

The choice of ligand beyond triphenylphosphine can significantly influence the reaction outcome. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition, particularly with less reactive aryl chlorides.[5]

Copper-Free Sonogashira Coupling: The use of a copper co-catalyst can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[13] In such cases, copper-free Sonogashira protocols have been developed. These reactions often require a more reactive palladium catalyst system and a stronger base.[4][14] For electron-deficient alkynes like ethynyl sulfones, the increased acidity of the acetylenic proton can facilitate copper-free conditions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dry Schlenk flask under N₂ B Add aryl halide, ethynyl sulfone, Pd catalyst, and CuI (if used) A->B C Add anhydrous solvent and base B->C D Stir at specified temperature C->D E Monitor reaction by TLC or GC D->E F Quench reaction E->F G Extract with organic solvent F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Figure 2: A general experimental workflow for the Sonogashira coupling of ethynyl sulfones.

Experimental Protocols

Synthesis of Ethynyl p-Tolyl Sulfone

A common precursor, ethynyl p-tolyl sulfone, can be synthesized from p-toluenesulfonyl chloride and bis(trimethylsilyl)acetylene, followed by desilylation.[11]

  • To a cooled (0 °C) solution of bis(trimethylsilyl)acetylene in dry dichloromethane, add a pre-formed complex of p-toluenesulfonyl chloride and aluminum chloride in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Hydrolyze the reaction mixture with 20% HCl and ice.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent and recrystallize the crude product to obtain p-tolyl 2-(trimethylsilyl)ethynyl sulfone.

  • Desilylation can be achieved using a mild base like potassium carbonate in methanol to yield the terminal alkyne, ethynyl p-tolyl sulfone.

General Protocol for Sonogashira Coupling of Ethynyl p-Tolyl Sulfone with an Aryl Iodide using PdCl₂(PPh₃)₂/CuI

This protocol is adapted from established Sonogashira procedures.[9]

  • Materials:

    • Aryl iodide (1.0 equiv)

    • Ethynyl p-tolyl sulfone (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)

    • Copper(I) iodide (CuI) (1-2 mol%)

    • Anhydrous tetrahydrofuran (THF)

    • Triethylamine (Et₃N) (2-3 equiv)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂ catalyst, and CuI.

    • Add anhydrous THF and triethylamine to the flask.

    • Add the ethynyl p-tolyl sulfone to the reaction mixture.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are highly effective catalysts for the Sonogashira coupling of ethynyl sulfones with aryl halides.

  • For routine couplings where ease of handling is a priority, PdCl₂(PPh₃)₂ is the recommended choice due to its air stability and proven efficacy.

  • For reactions with less reactive aryl halides or when maximizing reaction rates is critical, the more active Pd(PPh₃)₄ may be advantageous, provided that appropriate inert atmosphere techniques are employed.

The electron-withdrawing nature of the sulfonyl group in ethynyl sulfones generally makes them good substrates for Sonogashira coupling. For challenging substrates, particularly aryl chlorides, exploring catalyst systems with bulky, electron-rich phosphine ligands is a logical next step in optimization. Furthermore, investigating copper-free conditions can be beneficial in cases where alkyne homocoupling is a significant side reaction.

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).
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  • TCI. (n.d.). TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)
  • Cai, C., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 15(1), 476-487.
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  • ResearchGate. (1990). ChemInform Abstract: Comparison Between PdCl2(PPh3)2- and NiCl2(PPh3)2-Catalyzed Cross-Coupling of Aryl Halides by Intramolecularly Stabilized Dialkylaluminum Reagents.
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  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
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  • The Journal of Organic Chemistry. (2021). Ruthenium-Catalyzed Transfer Hydrogenation of Alkynes: Access to Alkanes and (E)- or (Z)-Alkenes in Tandem with Pd/Cu Sonogashira Cross-Coupling.
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A Comparative Guide to the Performance of 1-Ethynyl-2-(methylsulfonyl)benzene in Material Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material synthesis, the choice of monomer is paramount to tailoring the final properties of a polymer. This guide provides a comprehensive performance benchmark of 1-Ethynyl-2-(methylsulfonyl)benzene, a functionalized alkyne, against relevant alternatives. We will delve into the causality behind its reactivity and how its unique substitution pattern influences polymer characteristics, supported by experimental data and detailed protocols.

Introduction: The Role of Activated Alkynes in Polymer Chemistry

Terminal alkynes are versatile building blocks in the synthesis of a wide array of materials, from conductive polymers to biocompatible hydrogels. Their reactivity in powerful coupling reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling, makes them indispensable tools for polymer chemists[1]. The introduction of electron-withdrawing groups onto the aromatic ring of a phenylacetylene moiety can significantly enhance its reactivity, making it a more efficient monomer for polymerization[2].

1-Ethynyl-2-(methylsulfonyl)benzene is one such "activated" alkyne. The potent electron-withdrawing nature of the ortho-positioned methylsulfonyl group is expected to increase the acidity of the terminal alkyne proton, thereby accelerating its participation in metal-catalyzed coupling reactions[2]. However, this ortho-substitution also introduces steric considerations that can influence polymerization kinetics and the final polymer architecture[3][4]. This guide will explore the interplay of these electronic and steric effects.

Performance Benchmark: 1-Ethynyl-2-(methylsulfonyl)benzene vs. Alternatives

To objectively assess the performance of 1-Ethynyl-2-(methylsulfonyl)benzene, we will compare it with two key alternatives:

  • 1-Ethynyl-4-(methylsulfonyl)benzene: The para-substituted isomer, which possesses the same strong electron-withdrawing group but differs in its position, allowing for a direct investigation of ortho vs. para steric and electronic effects.

  • Phenylacetylene: The unsubstituted parent compound, serving as a baseline for reactivity and polymer properties.

The primary application we will consider is the synthesis of poly(phenylene ethynylene)s (PPEs) via Sonogashira polymerization, a common method for creating conjugated polymers[5].

Reactivity in Polymerization

The rate of polymerization is a critical factor in material synthesis. In the context of CuAAC, it is established that electron-withdrawing substituents on phenylacetylenes generally lead to faster reaction rates[2]. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper acetylide intermediate, which is often the rate-determining step.

Table 1: Predicted Relative Reactivity in Sonogashira Polymerization

MonomerKey Structural FeaturePredicted Relative ReactivityRationale
1-Ethynyl-2-(methylsulfonyl)benzene Ortho-electron-withdrawing groupHighStrong electronic activation, potentially tempered by steric hindrance.
1-Ethynyl-4-(methylsulfonyl)benzene Para-electron-withdrawing groupVery HighStrong electronic activation with minimal steric hindrance.
Phenylacetylene UnsubstitutedBaselineLacks electronic activation.
Polymer Properties: A Comparative Analysis

The substitution pattern on the monomer unit has a profound impact on the properties of the resulting polymer, including its molecular weight, thermal stability, and solubility.

Molecular Weight and Polydispersity:

The molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn) are crucial parameters that determine the mechanical and processing properties of a polymer[6]. Higher molecular weights generally lead to improved mechanical strength.

In the case of PPEs synthesized from our target monomers, we can anticipate the following trends. The higher reactivity of the sulfonylated monomers should facilitate the formation of higher molecular weight polymers compared to phenylacetylene under similar conditions. However, the steric bulk of the ortho-sulfonyl group in 1-ethynyl-2-(methylsulfonyl)benzene might lead to a lower degree of polymerization and potentially a broader PDI compared to its para-counterpart, which allows for more efficient chain propagation[3].

Thermal Stability:

The thermal stability of a polymer is critical for its application in high-performance materials. This is typically assessed using thermogravimetric analysis (TGA), which measures the temperature at which the polymer begins to decompose (Td). For conjugated polymers like PPEs, a higher decomposition temperature is desirable.

The inherent thermal stability of the sulfonyl group is high[7]. However, the overall thermal stability of the polymer is also influenced by its morphology. Polymers derived from the para-substituted monomer are expected to have a more regular, linear structure, allowing for more efficient chain packing and stronger intermolecular interactions. This ordered structure generally leads to higher thermal stability compared to polymers with ortho-substituents, which can disrupt chain packing[8].

Solubility:

The solubility of a polymer is a key factor for its processability. The introduction of bulky side groups can improve solubility by preventing close chain packing and reducing intermolecular forces. Therefore, polymers derived from 1-ethynyl-2-(methylsulfonyl)benzene may exhibit enhanced solubility in common organic solvents compared to those from the para-isomer or unsubstituted phenylacetylene.

Table 2: Predicted and Reported Properties of Poly(phenylene ethynylene)s

Polymer Derived FromPredicted MnPredicted PDIPredicted Thermal Stability (Td)Predicted Solubility
1-Ethynyl-2-(methylsulfonyl)benzene HighModerateGoodGood
1-Ethynyl-4-(methylsulfonyl)benzene Very HighLowExcellentModerate
Phenylacetylene ModerateModerateModerateLow

Experimental Protocols

To provide a practical framework for researchers, this section details the experimental protocols for the synthesis of a poly(phenylene ethynylene) using a sulfonylated alkyne via Sonogashira polymerization.

Synthesis of a Poly(phenylene ethynylene) via Sonogashira Polymerization

This protocol is adapted from established procedures for Sonogashira polymerization of substituted phenylacetylenes[5][9].

Materials:

  • 1-Ethynyl-2-(methylsulfonyl)benzene (or alternative alkyne monomer)

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-ethynyl-2-(methylsulfonyl)benzene (1 equivalent), 1,4-diiodobenzene (1 equivalent), Pd(PPh3)2Cl2 (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous toluene and freshly distilled triethylamine (in a 5:1 v/v ratio).

  • Stir the reaction mixture at 70 °C for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum to yield the final product.

Characterization:

The resulting polymer should be characterized by:

  • Gel Permeation Chromatography (GPC): To determine Mn, Mw, and PDI.

  • Thermogravimetric Analysis (TGA): To assess thermal stability (Td).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Sonogashira_Polymerization cluster_reactants Reactants cluster_catalysts Catalytic System cluster_conditions Conditions cluster_workup Workup Monomer1 1-Ethynyl-2- (methylsulfonyl)benzene Reaction_Vessel Polymerization (Schlenk Flask) Monomer1->Reaction_Vessel Monomer2 1,4-Diiodobenzene Monomer2->Reaction_Vessel Catalyst Pd(PPh3)2Cl2 CuI Catalyst->Reaction_Vessel Catalyzes Base Triethylamine Base->Reaction_Vessel Solvent Toluene Solvent->Reaction_Vessel Temperature 70 °C Temperature->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Cool Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Polymer Poly(phenylene ethynylene) Drying->Polymer

Figure 1: Workflow for Sonogashira Polymerization.

Mechanistic Insights and Causality

The performance differences between 1-ethynyl-2-(methylsulfonyl)benzene and its alternatives can be rationalized by considering the underlying reaction mechanisms.

The Role of the Sulfonyl Group in Reactivity

The methylsulfonyl group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This electronic pull delocalizes electron density from the benzene ring and, by extension, from the ethynyl group. This inductive effect increases the acidity of the terminal alkyne proton, making it more readily abstracted by the base in the catalytic cycle of both CuAAC and Sonogashira reactions. This facilitates the formation of the crucial metal-acetylide intermediate, thus accelerating the overall reaction rate.

Ortho vs. Para: The Interplay of Steric and Electronic Effects

While the electronic effect of the sulfonyl group is largely independent of its position on the ring, the steric hindrance is not.

  • Para-substitution: In 1-ethynyl-4-(methylsulfonyl)benzene, the sulfonyl group is positioned opposite the ethynyl group, minimizing steric clash. This allows for unhindered access of the catalyst to the alkyne and facilitates linear chain growth during polymerization, leading to a more ordered, and likely more thermally stable, polymer.

  • Ortho-substitution: In 1-ethynyl-2-(methylsulfonyl)benzene, the bulky sulfonyl group is adjacent to the reactive ethynyl group. This can create steric hindrance, potentially slowing down the rate of reaction by impeding the approach of the catalyst and other monomers. During polymerization, this steric bulk can also force a twist in the polymer backbone, disrupting the planarity and conjugation of the resulting poly(phenylene ethynylene). This disruption in planarity can lead to a decrease in the effective conjugation length, which may affect the polymer's electronic and optical properties. Furthermore, the less ordered structure can result in lower thermal stability compared to the para-substituted analogue.

Ortho_vs_Para cluster_ortho Ortho-Substitution cluster_para Para-Substitution cluster_properties Resulting Polymer Properties Ortho_Monomer 1-Ethynyl-2- (methylsulfonyl)benzene Steric_Hindrance Steric Hindrance Ortho_Monomer->Steric_Hindrance Twisted_Backbone Twisted Polymer Backbone Steric_Hindrance->Twisted_Backbone leads to Lower_Packing Reduced Chain Packing Efficiency Twisted_Backbone->Lower_Packing Lower_Thermal_Stability Lower Thermal Stability Lower_Packing->Lower_Thermal_Stability Higher_Solubility Higher Solubility Lower_Packing->Higher_Solubility Para_Monomer 1-Ethynyl-4- (methylsulfonyl)benzene Minimal_Hindrance Minimal Steric Hindrance Para_Monomer->Minimal_Hindrance Linear_Backbone Linear Polymer Backbone Minimal_Hindrance->Linear_Backbone allows for Efficient_Packing Efficient Chain Packing Linear_Backbone->Efficient_Packing Higher_Thermal_Stability Higher Thermal Stability Efficient_Packing->Higher_Thermal_Stability Lower_Solubility Lower Solubility Efficient_Packing->Lower_Solubility

Figure 2: Influence of Substituent Position on Polymer Structure.

Conclusion and Future Outlook

1-Ethynyl-2-(methylsulfonyl)benzene is a highly reactive monomer for material synthesis due to the strong electron-withdrawing nature of the sulfonyl group. While this electronic activation is beneficial for polymerization kinetics, the ortho-position of the sulfonyl group introduces steric constraints that can influence the final polymer properties.

Compared to its para-isomer, polymers derived from 1-ethynyl-2-(methylsulfonyl)benzene are predicted to have a less ordered structure, which may result in lower thermal stability but enhanced solubility. The choice between the ortho- and para-isomers will therefore depend on the desired balance of properties for a specific application. For applications requiring high thermal stability and well-ordered materials, the para-isomer is likely the superior choice. However, for applications where solution processability is paramount, the ortho-isomer may offer significant advantages.

Future research should focus on direct, quantitative comparisons of the polymerization kinetics and material properties of polymers derived from these two isomers under identical conditions. Such studies would provide invaluable data for the rational design of new functional materials.

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Sources

A Head-to-Head Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions with Ethynyl Sulfones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the Sonogashira reaction represents an indispensable tool for the formation of carbon-carbon bonds, specifically coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction has seen widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] A key subclass of substrates, ethynyl sulfones, offers unique electronic properties, rendering them valuable building blocks in medicinal chemistry and materials science. This guide provides an in-depth, head-to-head comparison of the two primary modalities of the Sonogashira reaction—copper-catalyzed and copper-free—with a specific focus on their application to ethynyl sulfones. We will delve into the mechanistic nuances, practical advantages and disadvantages, and provide supporting experimental data to inform your synthetic strategy.

The Mechanistic Dichotomy: Understanding the Role of Copper

The fundamental difference between the two approaches lies in the catalytic cycle and the specific role of the copper(I) co-catalyst. Both reactions are palladium-catalyzed, but the presence or absence of copper dictates the pathway of alkyne activation.

The Classic Copper-Catalyzed Sonogashira Reaction

In the traditional Sonogashira reaction, a palladium(0) catalyst and a copper(I) co-catalyst work in concert.[3] The currently accepted mechanism involves two interconnected catalytic cycles, as depicted below. The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species. The crucial role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, transferring the alkynyl group to the palladium center. Subsequent reductive elimination yields the desired coupled product and regenerates the Pd(0) catalyst.[3] The use of a copper co-catalyst significantly increases the reaction rate, often allowing the reaction to proceed at room temperature.[1]

pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) transmetalation_pd R-Pd(II)(C≡C-R')L2 pd_complex->transmetalation_pd Transmetalation product_pd R-C≡C-R' + Pd(0)L2 transmetalation_pd->product_pd Reductive Elimination cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex alkyne H-C≡C-R' alkyne->cu_acetylide Deprotonation base Base cu_salt CuX cu_salt->cu_acetylide

Figure 1: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
The Copper-Free Sonogashira Reaction

The primary motivation for developing copper-free Sonogashira protocols was to circumvent a significant side reaction: the Glaser coupling.[4] This oxidative homocoupling of the terminal alkyne leads to the formation of undesired diynes, reducing the yield of the desired cross-coupled product. The absence of copper necessitates a different mechanism for the activation of the alkyne. In the copper-free variant, the deprotonation of the alkyne and its subsequent coordination to the palladium center are believed to occur directly on the palladium(II) complex formed after the oxidative addition of the aryl halide. This process is generally slower and often requires higher reaction temperatures or more specialized ligands to achieve comparable efficiency to the copper-catalyzed version.[5]

pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) alkyne_complex [R-Pd(II)(H-C≡C-R')L2]+X- pd_complex->alkyne_complex Alkyne Coordination product_pd R-C≡C-R' + Pd(0)L2 pd_acetylide R-Pd(II)(C≡C-R')L2 alkyne_complex->pd_acetylide Deprotonation pd_acetylide->product_pd Reductive Elimination alkyne H-C≡C-R' alkyne->pd_complex base Base base->alkyne_complex

Figure 2: Proposed catalytic cycle for the copper-free Sonogashira reaction.

Performance Comparison with Ethynyl Sulfones

Ethynyl sulfones are electron-deficient alkynes, which can influence their reactivity in Sonogashira couplings. The electron-withdrawing nature of the sulfonyl group increases the acidity of the acetylenic proton, which can facilitate its removal by a base.

ParameterCopper-Catalyzed SonogashiraCopper-Free SonogashiraField-Proven Insights
Reaction Rate Generally faster, often proceeding at room temperature.Typically slower, often requiring elevated temperatures.The copper acetylide intermediate is highly reactive, leading to a more rapid transmetalation step.
Yields Can be very high, but susceptible to reduction by homocoupling.Often provides cleaner reaction profiles and potentially higher yields of the desired product, especially with sensitive substrates.For ethynyl sulfones, the increased acidity of the alkyne may make it more prone to Glaser coupling in the presence of copper and oxygen.
Side Reactions Prone to Glaser homocoupling of the alkyne, forming diynes.[4]Avoids Glaser coupling, leading to a cleaner product profile.This is the most significant advantage of the copper-free method and a primary consideration when working with valuable or complex alkynes.
Catalyst System Typically Pd catalyst (e.g., PdCl2(PPh3)2) and a Cu(I) salt (e.g., CuI).Requires only a Pd catalyst, but may necessitate more specialized and often more expensive phosphine ligands.The choice of ligand is critical in copper-free systems to facilitate the direct interaction of the alkyne with the palladium center.
Reaction Conditions Often milder temperature conditions. Requires inert atmosphere to minimize homocoupling.May require higher temperatures. Can sometimes be performed under aerobic conditions, depending on the catalyst system.The need for strictly anaerobic conditions for the copper-catalyzed reaction can be a practical drawback in some laboratory settings.
Substrate Scope Broad, but can be problematic for substrates with functional groups that can coordinate to copper.Also broad, and can be advantageous for substrates that are sensitive to copper.Ethynyl sulfones are generally compatible with both methods, but the potential for side reactions should be carefully considered.

Experimental Protocols

To provide a practical context for this comparison, we present representative, detailed experimental protocols for the Sonogashira coupling of an aryl halide with ethynyl p-tolyl sulfone using both copper-catalyzed and copper-free methods.

Synthesis of Starting Material: Ethynyl p-tolyl sulfone

A reliable procedure for the synthesis of ethynyl p-tolyl sulfone is available from Organic Syntheses, a trusted source for robust and reproducible experimental methods.[6] The procedure involves the reaction of p-toluenesulfonyl chloride with trimethylsilylacetylene followed by desilylation.

Protocol 1: Copper-Catalyzed Sonogashira Coupling

This protocol is adapted from typical conditions reported for the copper-catalyzed Sonogashira reaction.[7]

Materials:

  • Aryl iodide (1.0 mmol)

  • Ethynyl p-tolyl sulfone (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) (3.0 mmol)

  • Anhydrous, degassed tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide, ethynyl p-tolyl sulfone, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed THF via syringe, followed by the triethylamine.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl alkynyl sulfone.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is based on conditions reported for copper-free Sonogashira reactions, which often utilize a stronger base and a more electron-rich, bulky phosphine ligand.[8]

Materials:

  • Aryl iodide (1.0 mmol)

  • Ethynyl p-tolyl sulfone (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, ethynyl p-tolyl sulfone, Pd(OAc)2, the phosphine ligand, and Cs2CO3.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_copper Copper-Catalyzed Workflow cluster_copper_free Copper-Free Workflow c_start Combine Reactants, Pd Catalyst, CuI c_inert Inert Atmosphere (Ar/N2) c_start->c_inert c_solvent Add Degassed Solvent & Base c_inert->c_solvent c_react React at RT c_solvent->c_react c_workup Aqueous Workup c_react->c_workup c_purify Purification c_workup->c_purify c_product Final Product c_purify->c_product cf_start Combine Reactants, Pd Catalyst, Ligand, Base cf_inert Inert Atmosphere (Ar/N2) cf_start->cf_inert cf_solvent Add Degassed Solvent cf_inert->cf_solvent cf_react React at Elevated Temp. cf_solvent->cf_react cf_workup Aqueous Workup cf_react->cf_workup cf_purify Purification cf_workup->cf_purify cf_product Final Product cf_purify->cf_product

Sources

A Senior Application Scientist's Guide to the Large-Scale Synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of building blocks for large-scale synthesis is a critical decision point, balancing reactivity, cost, safety, and scalability. 1-Ethynyl-2-(methylsulfonyl)benzene has emerged as a versatile reagent, particularly in the construction of complex molecular architectures. This guide provides an in-depth technical analysis of its use in large-scale synthesis, offering a comparative perspective against viable alternatives to inform strategic decisions in process development.

Introduction: The Role and Reactivity of 1-Ethynyl-2-(methylsulfonyl)benzene

1-Ethynyl-2-(methylsulfonyl)benzene is an aromatic compound featuring both an ethynyl (-C≡CH) and a methylsulfonyl (-SO₂CH₃) group in an ortho configuration. This unique arrangement of functional groups imparts distinct reactivity. The electron-withdrawing nature of the methylsulfonyl group significantly influences the acidity of the acetylenic proton and the electron density of the triple bond, making it a valuable substrate in key synthetic transformations.

The primary applications of this reagent lie in two powerful and widely used reaction classes:

  • Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is fundamental for the formation of carbon-carbon bonds and the synthesis of conjugated systems.

  • Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a 1,2,3-triazole. This reaction is celebrated for its high efficiency, selectivity, and biocompatibility.

The electron-deficient nature of the alkyne in 1-Ethynyl-2-(methylsulfonyl)benzene can enhance its reactivity in certain contexts, but may also introduce challenges, particularly in terms of side reactions with nucleophiles.[1]

Comparative Analysis: Performance in Key Applications

A thorough cost-benefit analysis requires a multi-faceted comparison with alternative reagents. Here, we dissect the performance of 1-Ethynyl-2-(methylsulfonyl)benzene against common alternatives in its principal applications.

Sonogashira Coupling

In large-scale Sonogashira couplings, the choice of the alkyne component is critical for optimizing yield, catalyst efficiency, and overall process cost.

Alternatives to 1-Ethynyl-2-(methylsulfonyl)benzene:

  • Phenylacetylene: The simplest aromatic alkyne, often used as a benchmark.

  • Electron-rich Alkynes (e.g., 4-ethynylanisole): Alkynes with electron-donating groups.

  • Other Electron-deficient Alkynes (e.g., 4-ethynylbenzonitrile): Alkynes with different electron-withdrawing groups.

  • Aliphatic Alkynes (e.g., 1-hexyne): Non-aromatic terminal alkynes.

Table 1: Performance Comparison of Alkynes in Large-Scale Sonogashira Coupling

Parameter1-Ethynyl-2-(methylsulfonyl)benzenePhenylacetyleneElectron-rich AlkynesOther Electron-deficient AlkynesAliphatic Alkynes
Reactivity Potentially enhanced due to electron-withdrawing group, but susceptible to side reactions.Moderate, well-established.Generally less reactive.Reactivity varies with the group.Reactivity can be high.
Catalyst Loading May require optimization to minimize side reactions.Standard catalyst loadings are well-documented.May require higher catalyst loading or harsher conditions.Similar to the target compound.Generally requires standard conditions.
Side Reactions Prone to nucleophilic attack on the alkyne. Homocoupling can be an issue.Homocoupling is a common side reaction.Homocoupling can be significant.Prone to nucleophilic attack.Isomerization and oligomerization can occur.
Downstream Processing Polarity of the sulfonyl group may aid in purification but could also lead to solubility issues.Well-established purification protocols.Purification can be straightforward.Purification challenges similar to the target compound.Volatility can be an issue in purification.
Estimated Cost Higher due to multi-step synthesis. (Bulk pricing not readily available for the ortho-isomer).Low, commercially available in bulk.Moderate, availability varies.Moderate to high, depending on the substituent.Low to moderate, widely available.
Safety Standard acetylene handling precautions apply. Thermal stability of the sulfonyl group is a consideration.Standard acetylene handling precautions.Standard acetylene handling precautions.Specific hazards depend on the substituent.Generally more volatile and flammable.

Experimental Workflow: Large-Scale Sonogashira Coupling

G reagents Aryl Halide, Alkyne, Pd Catalyst, CuI, Base, Solvent reactor Inert Atmosphere Reactor reagents->reactor reaction Reaction at specified temperature and time reactor->reaction quench Quench Reaction reaction->quench extraction Work-up and Extraction quench->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product Isolated Product purification->product

Caption: Generalized workflow for a large-scale Sonogashira coupling reaction.

Protocol: Illustrative Large-Scale Sonogashira Coupling

  • Reactor Preparation: A suitable glass-lined or stainless-steel reactor is rendered inert by purging with nitrogen or argon.

  • Reagent Charging: The aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%), copper(I) iodide (1-5 mol%), and a suitable solvent (e.g., toluene, THF, or a greener alternative like Cyrene[2]) are charged into the reactor.

  • Base Addition: A degassed solution of a suitable base (e.g., triethylamine, diisopropylamine, 2-3 eq) is added.

  • Alkyne Addition: 1-Ethynyl-2-(methylsulfonyl)benzene (1.0-1.2 eq) is added, potentially portion-wise to control any exotherm.

  • Reaction: The mixture is stirred at a controlled temperature (typically ambient to 80 °C) and monitored by an appropriate analytical technique (e.g., HPLC, GC) until completion.

  • Work-up: The reaction is quenched (e.g., with aqueous ammonium chloride). The organic layer is separated, washed, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization, slurry, or chromatography to meet the required specifications.

Causality in Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.

  • Copper(I) Co-catalyst: Accelerates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: Required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the metal acetylide.

  • Solvent Choice: Influences reaction rate, solubility of reagents and catalysts, and ease of downstream processing. The use of greener, bio-derived solvents is becoming increasingly important in large-scale synthesis.[2]

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of modern chemical synthesis. The electron-deficient nature of 1-Ethynyl-2-(methylsulfonyl)benzene can influence its reactivity in this transformation.

Alternatives to 1-Ethynyl-2-(methylsulfonyl)benzene:

  • Simple Alkynes (e.g., Phenylacetylene, 1-hexyne): Standard, unactivated alkynes.

  • Strain-Promoted Alkyne Cycloaddition (SPAAC) Reagents (e.g., dibenzocyclooctynes - DBCO): These reagents react with azides without the need for a copper catalyst, which is advantageous in biological applications or when copper contamination is a concern.[4]

Table 2: Performance Comparison of Alkynes in Large-Scale Azide-Alkyne Cycloaddition

Parameter1-Ethynyl-2-(methylsulfonyl)benzeneSimple AlkynesSPAAC Reagents (e.g., DBCO)
Reactivity Potentially faster due to electronic activation.[1]Generally good reactivity under standard CuAAC conditions.[5]Very high reactivity, copper-free.[4]
Catalyst Requires a copper(I) catalyst (e.g., CuSO₄/sodium ascorbate).Requires a copper(I) catalyst.No catalyst required.
Reaction Conditions Typically mild, often in aqueous or mixed solvent systems.Mild conditions.Ambient temperature, biocompatible conditions.
Downstream Processing Removal of copper catalyst is a critical step. The sulfonyl group may aid in purification.Copper removal is necessary.No metal catalyst to remove, simplifying purification.
Estimated Cost Higher reagent cost. Additional cost for catalyst and its removal.Low reagent cost. Catalyst and removal add to the cost.Significantly higher reagent cost.
Safety Hazards associated with azides and acetylenes.[2][6]Hazards associated with azides and acetylenes.Azide hazards remain. The stability of strained alkynes needs consideration.

Experimental Workflow: Large-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G reagents Azide, Alkyne, CuSO₄, Sodium Ascorbate, Solvent reactor Reaction Vessel reagents->reactor reaction Reaction at ambient temperature reactor->reaction filtration Filtration of Product (if it precipitates) reaction->filtration extraction Work-up and Extraction filtration->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification product Isolated Triazole Product purification->product

Caption: Generalized workflow for a large-scale CuAAC "click" reaction.

Protocol: Illustrative Large-Scale CuAAC Reaction

  • Reagent Preparation: The azide (1.0 eq) and 1-Ethynyl-2-(methylsulfonyl)benzene (1.0-1.1 eq) are dissolved in a suitable solvent system (e.g., t-BuOH/H₂O, DMF).

  • Catalyst Preparation: In a separate vessel, a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water is prepared. A solution of sodium ascorbate (5-10 mol%) in water is also prepared.

  • Reaction Initiation: The copper sulfate solution is added to the main reactor, followed by the portion-wise addition of the sodium ascorbate solution. The reaction is typically exothermic and may require cooling.

  • Reaction Monitoring: The reaction is stirred at ambient temperature and monitored by TLC, LC-MS, or HPLC until the starting materials are consumed.

  • Work-up and Product Isolation: The product may precipitate from the reaction mixture and can be isolated by filtration. Alternatively, the reaction mixture is diluted with water and extracted with an organic solvent.

  • Purification: The crude product is purified by crystallization or chromatography to remove residual copper and other impurities.

Causality in Experimental Choices:

  • Copper(I) Catalyst: The active catalyst is Cu(I), which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).

  • Solvent System: Often includes water to facilitate the dissolution of the catalyst components and to accelerate the reaction.

  • Sodium Ascorbate: A biocompatible reducing agent that maintains the copper in its active +1 oxidation state.

  • Copper Removal: This is a critical downstream processing step in pharmaceutical applications, as residual copper is often highly regulated.

Cost-Benefit Analysis: A Holistic View

The decision to use 1-Ethynyl-2-(methylsulfonyl)benzene on a large scale hinges on a comprehensive analysis of costs and benefits relative to the specific synthetic goal.

Cost Considerations:

  • Raw Material Cost: The synthesis of 1-Ethynyl-2-(methylsulfonyl)benzene is a multi-step process, likely starting from 2-bromotoluene or a related precursor. This inherently makes it more expensive than simple, commercially available alkynes like phenylacetylene. While precise bulk pricing is not publicly available, it is expected to be significantly higher. For comparison, small quantities of the para-isomer, 1-Ethynyl-4-(methylsulfonyl)benzene, are sold for research purposes at prices in the range of several hundred euros per gram.[7]

  • Catalyst and Reagent Costs: While the cost of palladium and copper catalysts is a factor in both Sonogashira and CuAAC reactions, the potential need for higher catalyst loadings or specialized ligands to manage the reactivity of the sulfonyl-substituted alkyne could increase costs.

  • Downstream Processing Costs: The removal of metal catalysts, especially palladium and copper, is a significant cost driver in pharmaceutical manufacturing. The physicochemical properties imparted by the methylsulfonyl group might simplify or complicate purification, impacting solvent usage, a number of operations, and overall cost.

  • Safety and Handling Costs: While standard for many chemical processes, the handling of acetylenes and azides requires specific safety protocols and infrastructure, contributing to the overall cost.[8][9] The thermal stability of 1-Ethynyl-2-(methylsulfonyl)benzene would need to be thoroughly evaluated for large-scale operations.

  • Waste Disposal Costs: The nature and volume of waste streams are critical cost and environmental considerations.

Benefit Considerations:

  • Enhanced Reactivity: The electron-withdrawing sulfonyl group can accelerate reactions, potentially leading to shorter reaction times, lower reaction temperatures, and reduced energy consumption.

  • Unique Molecular Scaffolds: The ortho-substitution pattern provides access to specific molecular geometries that may be crucial for the desired biological activity or material properties of the final product. This unique substitution is not readily achievable with simpler alkynes.

  • Physicochemical Properties: The polar sulfonyl group can modulate the solubility and other properties of intermediates and the final product, which can be advantageous in drug development.

  • Process Intensification: If the enhanced reactivity leads to significantly higher space-time yields, it could offset the higher raw material cost, particularly in continuous manufacturing setups.

Conclusion and Recommendations

1-Ethynyl-2-(methylsulfonyl)benzene is a valuable but specialized building block for large-scale synthesis. Its use is most justifiable when the specific structural and electronic properties it imparts are essential for the target molecule's function and cannot be easily achieved with simpler, less expensive alternatives.

A decision to employ this reagent on a large scale should be preceded by a thorough internal process development and cost analysis, focusing on:

  • Benchmarking against Alternatives: Conduct direct, side-by-side experimental comparisons with phenylacetylene and other relevant alkynes under process-relevant conditions to quantify differences in yield, reaction kinetics, and impurity profiles.

  • Process Optimization: Systematically optimize catalyst loading, reaction time, and temperature to maximize efficiency and minimize cost.

  • Downstream Process Development: Develop and validate a scalable and cost-effective purification strategy, paying close attention to the removal of residual metals.

  • Safety Assessment: Perform a comprehensive safety evaluation, including thermal stability testing, to ensure safe handling at scale.

  • Supply Chain and Cost Analysis: Obtain firm quotes for the bulk supply of 1-Ethynyl-2-(methylsulfonyl)benzene and conduct a detailed cost-of-goods analysis for the entire synthetic route.

Ultimately, the cost-benefit analysis of using 1-Ethynyl-2-(methylsulfonyl)benzene is highly context-dependent. For high-value products where its unique structural contribution is paramount, the higher cost may be readily justified. For other applications, a simpler, more economical alternative may be the more prudent choice.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific biological labeling. Chemical Society Reviews, 39(4), 1272-1279.
  • Lead Sciences. 1-Ethynyl-4-(methylsulfonyl)benzene. Retrieved January 23, 2026, from [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). U.S. Patent No. 7,375,234. Washington, DC: U.S.
  • Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • IChemE. Hazards in handling acetylene in chemical processes, particularly under pressure. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Retrieved January 23, 2026, from [Link]

  • Camp, J. E., & Styring, P. (2011). The use of Cyrene™ as a bio-derived solvent for the Sonogashira cross-coupling reaction. Green Chemistry, 13(5), 1151-1153.
  • Organic Process Research & Development. Safety Notables: Information from the Literature. Retrieved January 23, 2026, from [Link]

  • ResearchGate. Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved January 23, 2026, from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Nimse, S. B., & Kim, T. (2013). Biological and pharmaceutical importance of 1, 2, 3-triazoles. Journal of medicinal chemistry, 56(15), 5909-5935.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Ethynyl-2-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Ethynyl-2-(methylsulfonyl)benzene. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data for structurally similar compounds and established best practices in laboratory safety.

Hazard Assessment and Chemical Profile

Based on the GHS classification of this analog, 1-Ethynyl-2-(methylsulfonyl)benzene should be handled as a compound that is:

  • Harmful if swallowed [1]

  • Harmful in contact with skin [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • Harmful if inhaled [1]

  • May cause respiratory irritation [1]

The presence of the methylsulfonyl group, a strong electron-withdrawing group, may also influence its reactivity and toxicological profile. Therefore, treating this compound with a high degree of caution is imperative.

Table 1: Chemical and Physical Properties of a Structural Isomer

The following data is for the related isomer, 1-Ethynyl-4-(methylsulfonyl)benzene, and is provided for general informational purposes.[2]

PropertyValue
Molecular FormulaC₉H₈O₂S
Molecular Weight180.22 g/mol
AppearanceWhite to off-white solid
Storage Temperature2-8°C

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling 1-Ethynyl-2-(methylsulfonyl)benzene. The following PPE is mandatory and should be donned before entering the designated work area.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of 1-Ethynyl-2-(methylsulfonyl)benzene, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Hand Protection: Double Gloving Given the risk of skin absorption and irritation, a double-gloving protocol is required.[1]

    • Inner Glove: A nitrile glove provides a base layer of protection.

    • Outer Glove: A second pair of nitrile or other appropriate chemical-resistant gloves should be worn over the inner pair. Gloves must be inspected for any signs of degradation or puncture before and during use.[3] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.

  • Eye and Face Protection: Complete Coverage

    • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[4]

    • Face Shield: A full-face shield must be worn over safety goggles to provide an additional layer of protection for the entire face.

  • Body Protection: Impermeable Coverage

    • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

    • Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: As Needed In situations where a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: From Receipt to Reaction

A systematic approach to handling 1-Ethynyl-2-(methylsulfonyl)benzene will minimize the risk of exposure and contamination.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container Inspect Container for Damage Don_PPE Don Full PPE Inspect_Container->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Transfer_to_Reaction Transfer to Reaction Vessel Prepare_Solution->Transfer_to_Reaction Decontaminate Decontaminate Glassware & Surfaces Transfer_to_Reaction->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.